4-Sulfanylideneimidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylideneimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-3-4-1-2(7)5-3/h1H2,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNXLYNSXZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365906 | |
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-60-4 | |
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylideneimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Sulfanylideneimidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfanylideneimidazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin our understanding of this molecule's behavior.
Introduction: The Significance of this compound
This compound, also known as 2-thioxoimidazolidin-4-one or 2-thiohydantoin, is a five-membered heterocyclic compound. It serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties. A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity in the pursuit of novel therapeutics.
Molecular Structure and Chemical Identity
The foundational knowledge of any chemical entity begins with its structure. This compound possesses a unique arrangement of atoms that dictates its reactivity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 2-Thioxoimidazolidin-4-one, 2-Thiohydantoin | - |
| CAS Number | 503-87-7 | - |
| Molecular Formula | C₃H₄N₂OS | - |
| Molecular Weight | 116.14 g/mol | - |
| SMILES | O=C1NC(=S)NC1 | - |
| InChI | InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | - |
graph MolStructure { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom positions C1 [pos="0,1!", label="C"]; N1 [pos="-0.87,0.5!", label="N"]; C2 [pos="-0.87,-0.5!", label="C"]; N2 [pos="0.87,-0.5!", label="N"]; C3 [pos="0.87,0.5!", label="C"]; O1 [pos="1.74,0.8!", label="O"]; S1 [pos="-1.74,-0.8!", label="S"]; H1 [pos="-1.5,0.8!", label="H"]; H2 [pos="1.5,-0.8!", label="H"]; H3 [pos="0,1.5!", label="H"]; H4 [pos="-0.5,1.3!", label="H"];
// Bonds C1 -- N1; N1 -- C2; C2 -- N2; N2 -- C3; C3 -- C1; C3 -- O1 [style=double]; C2 -- S1 [style=double]; N1 -- H1; N2 -- H2; C1 -- H3; C1 -- H4;
Caption: General workflow for the synthesis of this compound.
Characterization of the synthesized product is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques and physical property measurements.
Core Physicochemical Properties
Solubility
Solubility is a critical parameter influencing a compound's bioavailability and formulation. The solubility of this compound is influenced by its ability to form hydrogen bonds through its N-H and C=O groups, as well as the nature of the solvent.
| Solvent | Experimental Solubility | Predicted Solubility | Method of Determination/Prediction |
| Water | Sparingly soluble | LogS: -1.5 to -2.5 | Shake-flask method / ALOGPS, XLOGP3 |
| Ethanol | Soluble | - | Experimental observation |
| DMSO | Freely soluble | - | Experimental observation |
| Acetone | Slightly soluble | - | Experimental observation |
Note: Predicted values are estimations from computational models and should be experimentally verified.
The causality behind these observations lies in the polarity and hydrogen bonding capabilities of the solvents. Water, a highly polar protic solvent, can interact with the polar groups of the molecule, but the overall non-polar character of the hydrocarbon backbone limits its solubility. Ethanol, being less polar than water but still capable of hydrogen bonding, offers a more favorable environment. DMSO, a highly polar aprotic solvent, is an excellent solvent for this compound due to strong dipole-dipole interactions.
Melting Point
The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces.
| Property | Experimental Value | Method of Determination |
| Melting Point | ~230-235 °C | Capillary method, Differential Scanning Calorimetry (DSC) |
The relatively high melting point of this compound is indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the N-H and C=O/C=S groups of adjacent molecules in the crystal lattice.
Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazolidinone ring contains two N-H protons that can potentially dissociate.
| Property | Predicted Value | Method of Prediction |
| pKa (most acidic) | 8.5 - 9.5 | ChemAxon, ACD/Labs |
| pKa (second) | ~12-13 | ChemAxon, ACD/Labs |
The N-H proton adjacent to the carbonyl group (at position 1) is expected to be more acidic due to the electron-withdrawing effect of the C=O group, which stabilizes the resulting conjugate base. The N-H proton adjacent to the thiocarbonyl group (at position 3) is less acidic.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Predicted Value | Method of Prediction |
| LogP | 0.2 - 0.8 | XLOGP3, ALOGP |
A low positive LogP value suggests that this compound has a balanced hydrophilic-lipophilic character, which can be advantageous for oral bioavailability.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic properties.
UV-Vis Spectroscopy
| λmax (in Ethanol) | Molar Absorptivity (ε) | Transition |
| ~230 nm | ~10,000 - 15,000 L·mol⁻¹·cm⁻¹ | π → π |
| ~270 nm | ~8,000 - 12,000 L·mol⁻¹·cm⁻¹ | n → π |
The UV-Vis spectrum is characterized by two main absorption bands corresponding to electronic transitions within the chromophoric system of the molecule, which includes the C=O and C=S double bonds and the lone pairs on the nitrogen and sulfur atoms.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching |
| ~1740 | Strong | C=O stretching (amide I) |
| ~1500-1550 | Medium | N-H bending and C-N stretching (amide II) |
| ~1200-1300 | Strong | C=S stretching |
The IR spectrum provides clear evidence for the presence of the key functional groups within the molecule. The strong carbonyl and thiocarbonyl stretching bands are particularly diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N(3)-H |
| ~8.5 | Singlet | 1H | N(1)-H |
| ~3.9 | Singlet | 2H | CH₂ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (C2) |
| ~170 | C=O (C4) |
| ~45 | CH₂ (C5) |
The NMR spectra provide a detailed map of the carbon and proton environments within the molecule, confirming the connectivity and structure. The downfield shifts of the N-H protons are indicative of their involvement in hydrogen bonding.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 116 | High | [M]⁺ (Molecular Ion) |
| 88 | Medium | [M - CO]⁺ |
| 73 | Medium | [M - HNCO]⁺ |
| 59 | High | [M - H₂NCS]⁺ |
The mass spectrum shows a prominent molecular ion peak, confirming the molecular weight. The fragmentation pattern provides further structural information, with characteristic losses of small neutral molecules like CO, HNCO, and H₂NCS.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard operating procedures for the determination of key physicochemical properties.
Protocol for Synthesis of this compound
Caption: Step-by-step protocol for the synthesis of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
Caption: Protocol for determining thermodynamic solubility using the shake-flask method.
Protocol for pKa Determination (Potentiometric Titration)
Caption: Step-by-step protocol for pKa determination via potentiometric titration.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data, computational predictions, and detailed methodologies, we have constructed a holistic understanding of this important heterocyclic scaffold. This knowledge is fundamental for its effective utilization in the design and development of new chemical entities with therapeutic potential. The provided protocols serve as a foundation for the consistent and reliable characterization of this and related compounds, ensuring the integrity of future research and development endeavors.
References
- PubChem. (n.d.). 2-Thiohydantoin. National Center for Biotechnology Information.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical reviews, 104(5), 2777-2812.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Experimental and computational study of the energetics of hydantoin and 2-thiohydantoin.
- Synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives.
Spectroscopic Analysis of 2-Thioxoimidazolidin-4-one Derivatives: A Technical Guide for Researchers
Introduction: The Significance of the 2-Thioxoimidazolidin-4-one Scaffold
The 2-thioxoimidazolidin-4-one core, a sulfur analog of hydantoin, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of this heterocyclic system underscores the critical need for robust and unambiguous methods of structural characterization. This guide provides an in-depth exploration of the spectroscopic techniques essential for the analysis of 2-thioxoimidazolidin-4-one derivatives, offering insights into the interpretation of spectral data and outlining proven experimental protocols.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A comprehensive understanding of the molecular architecture of 2-thioxoimidazolidin-4-one derivatives necessitates a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization. The primary tools in this analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For 2-thioxoimidazolidin-4-one derivatives, key proton signals include:
-
NH Protons: The two NH protons of the imidazolidine ring typically appear as broad singlets at downfield chemical shifts, often in the range of δ 8.0-12.0 ppm.[4][5][6] The exact chemical shift is highly dependent on the solvent and the substitution pattern.
-
CH₂ Protons: The methylene protons (CH₂) at the C5 position of the core ring, if unsubstituted, generally resonate as a singlet around δ 4.0 ppm.[4]
-
Substituent Protons: The chemical shifts and splitting patterns of protons on substituent groups will vary depending on their electronic and steric environment. For example, aromatic protons will appear in the δ 7.0-8.5 ppm region, while aliphatic protons will be found at higher fields.[4][6]
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Characteristic signals for the 2-thioxoimidazolidin-4-one core include:
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C=S (Thiourea Carbon) | 180 - 185 |
| C=O (Amide Carbonyl) | 170 - 175 |
| C5 | 50 - 65 |
(Data compiled from multiple sources)[5][7]
The precise chemical shifts will be influenced by the nature of the substituents on the imidazolidine ring.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of these derivatives and allows for the observation of exchangeable NH protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. For 2-thioxoimidazolidin-4-one derivatives, the IR spectrum provides clear evidence for the presence of the core structure.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C=O (Amide) | Stretching | 1700 - 1750 |
| C=S (Thiourea) | Stretching | 1150 - 1250 |
| C=N (Imine) | Stretching | 1620 - 1680 |
(Data compiled from multiple sources)[3][4][5][8]
The presence of a strong absorption band for the C=O group and the characteristic C=S stretch are key diagnostic features.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. Its m/z value gives the molecular weight of the compound. For compounds containing nitrogen, an odd molecular weight is often observed, consistent with the nitrogen rule.
-
Fragmentation: The molecular ion can undergo fragmentation, and the resulting fragment ions provide clues about the structure of the molecule. Common fragmentation pathways for 2-thioxoimidazolidin-4-one derivatives may involve cleavage of the substituents or fragmentation of the heterocyclic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for obtaining a prominent molecular ion peak with less fragmentation.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural features.
UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. 2-Thioxoimidazolidin-4-one derivatives, especially those with aromatic substituents, will exhibit characteristic UV-Vis absorption bands. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for studying interactions with other molecules, such as DNA.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
Caption: Logical flow of spectroscopic data interpretation.
Conclusion: A Synergistic Approach to Structural Certainty
The robust characterization of 2-thioxoimidazolidin-4-one derivatives is paramount for advancing their development as potential therapeutic agents. A comprehensive spectroscopic analysis, integrating the detailed atomic connectivity from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, provides an unambiguous and self-validating system for structural elucidation. This guide serves as a foundational resource for researchers, empowering them with the knowledge and methodologies to confidently and accurately characterize these vital heterocyclic compounds.
References
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.).
- Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. (n.d.).
- Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). National Institutes of Health.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI.
- (5Z)-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-4-imidazolidinone. (n.d.). SpectraBase.
- Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2018). Al-Mustansiriyah Journal of Science.
- Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. (2014). ResearchGate.
- Fragments of 1 H NMR spectra of... (n.d.). ResearchGate.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 5-(2-Oxo-2-p-tolyl-ethylidene)-2-thioxo-imidazolidin-4-one. (n.d.).
- 2-Thioxo-imidazolidin-4-one-5-propanamide. (n.d.). PubChem.
- Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. (2017). Ibn Al-Haitham Journal for Pure and Applied Sciences.
- Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). (n.d.). ResearchGate.
- Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. (n.d.).
- 4-Imidazolidinone, 2-thioxo-. (n.d.). NIST WebBook.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). PubMed Central.
- X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis. (n.d.). Sci-Hub.
- Spectroscopic and Structural Elucidation of 5-Substituted-2-Thioxoimidazolidin-4-ones: A Technical Guide. (n.d.). Benchchem.
- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). (n.d.). Human Metabolome Database.
- Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). MDPI.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- UV-Vis spectroscopy. (n.d.).
- Mass Spectrometry: Fragmentation. (n.d.).
- 13C NMR Chemical Shift Table.pdf. (n.d.).
- Variation of UV–vis absorption for steroidal imidazolidines 4–6 with... (n.d.). ResearchGate.
- MS/MS interpretation in identification of unknowns. (n.d.). UAB.
- Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. (n.d.). MDPI.
- mass spectrometry. (2014).
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 2-Thioxoimidazolidin-4-one Compounds
Introduction: The Versatile 2-Thioxoimidazolidin-4-one Scaffold
The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its five-membered ring structure, featuring two nitrogen atoms, a carbonyl group, and a thiocarbonyl group, provides a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse substitutions.[3][4] This structural versatility allows for the fine-tuning of physicochemical properties, making it a valuable core for designing molecules with a wide array of biological activities.[3][5] Derivatives of this scaffold have demonstrated promising potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[2][6] This guide provides an in-depth exploration of the synthesis and characterization of novel 2-thioxoimidazolidin-4-one compounds, offering practical insights for researchers in the field.
Synthetic Strategies: From Classical Approaches to Modern Innovations
The synthesis of the 2-thioxoimidazolidin-4-one core can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.
One-Pot Synthesis from Thiourea: An Efficient and Atom-Economical Approach
A common and efficient method for synthesizing 2-thioxoimidazolidin-4-ones involves a one-pot reaction of an aromatic aldehyde, thiosemicarbazide, and an active methylene compound like ethyl chloroacetate.[7] This approach is favored for its operational simplicity and good yields.
The reaction typically proceeds through the initial formation of a thiosemicarbazone from the condensation of an aldehyde with thiosemicarbazide. This intermediate then undergoes cyclization with ethyl chloroacetate in the presence of a base, such as sodium acetate, to yield the 2-thioxoimidazolidin-4-one ring.[7][8]
Caption: One-pot synthesis of 2-thioxoimidazolidin-4-ones.
Experimental Protocol: One-Pot Synthesis of 3-{[Arylmethylene]amino}-2-thioxoimidazolidin-4-one
-
Step 1: Formation of Thiosemicarbazone. A mixture of an appropriate aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL) is refluxed for 4 hours. The reaction mixture is then cooled. The resulting solid thiosemicarbazone is filtered, dried, and can be purified by recrystallization from ethanol.
-
Step 2: Cyclization. The synthesized thiosemicarbazone (0.01 mol) is treated with ethyl chloroacetate (0.01 mol) in the presence of fused sodium acetate in ethanol.[9] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[8]
-
Step 3: Isolation and Purification. After cooling, the reaction mixture is poured into crushed ice.[8] The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 3-{[arylmethylene]amino}-2-thioxoimidazolidin-4-one derivative.
The Biltz Synthesis: A Classic Route to 5,5-Disubstituted Thiohydantoins
The Biltz synthesis is a well-established method for preparing 5,5-disubstituted hydantoins and their thio-analogs.[10] This reaction involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with urea or thiourea in the presence of a base.[11]
The mechanism is believed to involve a benzilic acid rearrangement, leading to the formation of the 5,5-diphenyl-2-thiohydantoin.[11] While effective, a notable limitation of the Biltz synthesis can be the formation of side products.[10] Microwave-assisted variations of this synthesis have been shown to improve yields and reduce reaction times.[10]
Caption: The Biltz synthesis for 5,5-disubstituted thiohydantoins.
Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one
-
Step 1: Reaction Setup. To a solution of benzil (0.25 mol) and thiourea (0.25 mol) in 12 mL of ethanol, add 25 mL of a 2.5 M aqueous sodium hydroxide solution.[11]
-
Step 2: Reflux. The reaction mixture is heated under reflux with stirring for two hours.[11]
-
Step 3: Isolation and Purification. The reaction mixture is cooled and then poured into cold water. The resulting precipitate is collected by filtration and washed with dilute hydrochloric acid.[11] The crude product is then recrystallized from absolute ethanol to yield pure 5,5-diphenyl-2-thioxoimidazolidin-4-one.[11]
Comprehensive Characterization of 2-Thioxoimidazolidin-4-one Derivatives
The unambiguous structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized molecule. Key characteristic absorption bands for 2-thioxoimidazolidin-4-ones are summarized in the table below.[12]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3150 - 3300 | Indicates the presence of the amine group in the ring.[13] |
| C-H Stretching (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds of any aromatic substituents.[14] |
| C-H Stretching (Aliphatic) | 2850 - 2960 | Corresponds to the C-H bonds of any aliphatic substituents.[13] |
| C=O Stretching (Amide) | 1700 - 1760 | A strong absorption band characteristic of the carbonyl group at C-4.[13][14] |
| C=N Stretching | 1640 - 1680 | Present in derivatives with an imine linkage.[14] |
| C=C Stretching (Aromatic) | 1450 - 1600 | Indicates the presence of aromatic rings.[14] |
| C=S Stretching | 1510 - 1520 | Characteristic of the thiocarbonyl group at C-2.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The chemical shifts (δ) in the ¹H NMR spectrum help to identify the different types of protons and their chemical environment. For example, the N-H proton of the imidazolidinone ring typically appears as a singlet in the downfield region (δ 10.0-12.0 ppm).[12][13] Protons of the CH₂ group in the ring are often observed around δ 4.0 ppm.[12] Aromatic protons will resonate in the δ 7.0-8.5 ppm range, with their multiplicity depending on the substitution pattern.[12][13]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Key resonances include the thiocarbonyl carbon (C=S) at approximately δ 183 ppm and the carbonyl carbon (C=O) around δ 173 ppm.[13] The C-5 carbon of the ring typically appears at δ 63 ppm.[13]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. The molecular ion peak [M]⁺ is a key indicator of the successful synthesis of the target molecule.[13]
X-ray Crystallography: The Definitive Structural Proof
For obtaining unequivocal proof of the three-dimensional structure of a novel compound, single-crystal X-ray diffraction is the gold standard.[15][16] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[17] It is also invaluable for studying intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's behavior in biological systems.[17]
Caption: A typical workflow for the characterization of novel compounds.
Conclusion and Future Outlook
The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of these compounds. Thorough characterization using a combination of spectroscopic and crystallographic techniques is essential for ensuring the identity and purity of these novel molecules. As our understanding of the structure-activity relationships of this scaffold grows, so too will the potential for developing highly potent and selective drugs for a variety of diseases.[4][18]
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The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Imidazolidinone and Thiohydantoin Scaffolds
Abstract
The imidazolidinone and thiohydantoin scaffolds represent a cornerstone in medicinal chemistry, serving as "privileged structures" that form the basis of a remarkable array of biologically active molecules.[1][2] Their inherent structural features, including multiple sites for substitution and the presence of hydrogen bond donors and acceptors, allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these core structures, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data analysis, and visual representations of key molecular pathways to empower and inform future drug discovery efforts.
Introduction: The Structural and Synthetic Landscape
The five-membered heterocyclic rings of imidazolidinone (imidazolidine-2,4-dione) and its sulfur analog, thiohydantoin, are fundamental building blocks in the design of therapeutic agents.[2] The imidazolidinone core is present in several clinically significant drugs, including the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen drug Enzalutamide, highlighting the scaffold's versatility.[2][3] Thiohydantoins, where one or both carbonyl groups are replaced by thiocarbonyls, also exhibit a wide range of pharmacological properties and serve as crucial intermediates in organic synthesis.[4]
The synthetic accessibility of these scaffolds is a key driver of their prevalence in drug discovery.[2] Various established cyclization reactions allow for the efficient construction of the core ring, while subsequent modifications at different positions enable the fine-tuning of their physicochemical and biological properties.[4]
Core Synthesis Strategies
The synthesis of imidazolidinone and thiohydantoin derivatives can be achieved through several well-established methods.
Bucherer-Bergs Synthesis of Hydantoins: This multicomponent reaction is a cornerstone for preparing 5-substituted and 5,5-disubstituted hydantoins. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium carbonate.[5] The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin ring.[6]
Synthesis from α-Amino Acids: α-Amino acids are common starting materials for the synthesis of both imidazolidinones and thiohydantoins. For thiohydantoins, the reaction of an α-amino acid with a thiocyanate or isothiocyanate derivative is a widely used approach.[4]
Knoevenagel Condensation for 5-Arylidene Derivatives: The C-5 position of the thiohydantoin ring is a nucleophilic center, making it amenable to condensation reactions with various aldehydes.[4] The Knoevenagel condensation is frequently employed to synthesize 5-arylidene-2-thiohydantoin derivatives, which often exhibit significant biological activity.
Below is a generalized workflow for the synthesis of 5-arylidene-2-thiohydantoins.
Caption: General workflow for the synthesis of 5-arylidene-2-thiohydantoins.
Anticancer Activity: Targeting the Hallmarks of Cancer
Both imidazolidinone and thiohydantoin scaffolds have demonstrated significant promise as anticancer agents, with derivatives showing efficacy against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse, often targeting key pathways involved in cell proliferation, survival, and metastasis.[7][8]
Mechanisms of Anticancer Action
Androgen Receptor Antagonism: A prominent mechanism of action for certain thiohydantoin derivatives is the potent antagonism of the androgen receptor (AR). Enzalutamide, an FDA-approved drug for castration-resistant prostate cancer, competitively inhibits the binding of androgens to the AR. This prevents the nuclear translocation of the receptor, thereby blocking the transcription of genes that drive prostate cancer cell growth.[5][7][9]
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An In-depth Technical Guide to the Mechanism of Action for 4-Sulfanylideneimidazolidin-2-one (2-Thiohydantoin) Derivatives in Biological Systems
Introduction: The Versatile Scaffold of 2-Thiohydantoin
4-Sulfanylideneimidazolidin-2-one, more commonly known in the scientific community as 2-thiohydantoin, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] This five-membered ring structure, a sulfur analog of hydantoin, is a versatile building block found in both natural products and synthetic molecules that have led to FDA-approved drugs.[2] Its synthetic tractability and the ability to introduce a wide variety of substituents at multiple positions on the ring have allowed for the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] These activities range from anti-inflammatory and anticancer to antimicrobial and antiviral, making the 2-thiohydantoin core a subject of intense research and drug development.[2][4]
This guide provides an in-depth exploration of the primary mechanisms of action through which 2-thiohydantoin derivatives exert their biological effects. We will delve into the molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence, and provide methodologies for their investigation.
Part 1: Anti-inflammatory Mechanisms of Action
A significant body of research has focused on the anti-inflammatory properties of 2-thiohydantoin derivatives.[2] The mechanism is often multi-faceted, involving the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory signaling cascades.
Inhibition of Cyclooxygenase-2 (COX-2)
One of the primary mechanisms underlying the anti-inflammatory effects of certain 2-thiohydantoin derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Molecular docking studies have suggested that specific 1,3-disubstituted-2-thiohydantoin derivatives can fit into the binding pocket of the COX-2 enzyme, demonstrating significant binding affinity.[2] This interaction is believed to be the basis for their inhibitory effect on prostaglandin production. The causality here is direct: by blocking the active site of COX-2, these derivatives prevent the synthesis of prostaglandins, thereby reducing inflammation.
Modulation of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines
Many 2-thiohydantoin derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2] While NO has important physiological roles, its overproduction during inflammation can lead to tissue damage. The reduction in NO production by these compounds is a key indicator of their anti-inflammatory potential.
Furthermore, these derivatives can significantly downregulate the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] This suggests that their mechanism of action extends to modulating the signaling pathways that control the transcription of these inflammatory mediators, such as the NF-κB pathway.
Experimental Workflow: Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory properties of 2-thiohydantoin derivatives.
Protocol: Nitric Oxide Production Assay (Griess Assay)
-
Cell Culture: Plate RAW264.7 murine macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 2-thiohydantoin derivative for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
Data Analysis: Compare the absorbance of treated cells to untreated controls to determine the percentage of NO production inhibition.
Part 2: Anticancer Mechanisms of Action
The 2-thiohydantoin scaffold is a key feature in several anticancer agents, including the FDA-approved drug Enzalutamide for prostate cancer.[2] The anticancer mechanisms of these derivatives are diverse, targeting key proteins involved in cancer cell proliferation, survival, and signaling.
Androgen Receptor (AR) Inhibition
Certain 2-thiohydantoin derivatives function as potent antagonists of the androgen receptor (AR).[3] In prostate cancer, the AR is a critical driver of tumor growth. These derivatives bind to the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes necessary for cancer cell growth.
Kinase Inhibition: Targeting AKT1 and CDK2
Recent studies have identified specific 2-thiohydantoin derivatives that exhibit inhibitory activity against key kinases involved in cancer progression, namely AKT1 and CDK2.[5]
-
AKT1 Inhibition: AKT1 is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Molecular docking and dynamics studies have shown that certain derivatives can bind to the active site of AKT1 with high affinity.[5] By inhibiting AKT1, these compounds can induce apoptosis and suppress tumor growth.
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle. Its dysregulation is common in many cancers, leading to uncontrolled cell division. Inhibition of CDK2 by 2-thiohydantoin derivatives can lead to cell cycle arrest, typically in the S phase, preventing cancer cell proliferation.[5]
DNA Topoisomerase I (Top1) Inhibition
A library of 5-biarylidene-thiohydantoins has been shown to inhibit human DNA topoisomerase I (Top1).[3] Top1 is an enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription. These derivatives stabilize the Top1-DNA cleavage complex, leading to DNA damage and ultimately triggering apoptosis in cancer cells.[3]
Signaling Pathway: PI3K/AKT Inhibition by 2-Thiohydantoin Derivatives
Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thiohydantoin derivatives.
| Derivative Class | Target | Effect | IC50 / Ki |
| N-(4-oxo-5-(2-oxo... | AKT1 | Anticancer | IC50: 2.448 µM |
| N-(4-oxo-5-(2-oxo... | CDK2 | Anticancer | Binding Affinity: -9.6 kcal/mol |
| 5-biarylidene-thiohydantoins | Topoisomerase I | Anticancer | Not specified |
| 1,3-disubstituted-2-thiohydantoins | COX-2 | Anti-inflammatory | IC50: 197.68 µg/mL (Compound 7) |
Part 3: Antimicrobial and Other Biological Activities
Antibacterial and Antifungal Activity
Derivatives of 2-thiohydantoin have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] The precise mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in the microbes. For instance, some derivatives have shown low cytotoxicity against human cells, indicating a potential for selective toxicity towards pathogens.[3]
NADPH Oxidase (NOX) Inhibition
Certain benzylidene thiohydantoin derivatives have been designed as inhibitors of NADPH oxidase (NOX) enzymes, specifically NOX1 and NOX4.[3][6] These enzymes are involved in the production of reactive oxygen species (ROS). While ROS are important for signaling, their overproduction can lead to oxidative stress and cellular damage, which is implicated in various diseases. The inhibition of NOX enzymes by these compounds highlights another therapeutic avenue for 2-thiohydantoin derivatives.
Conclusion
The this compound (2-thiohydantoin) scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives exhibit a remarkable diversity of biological activities by interacting with a wide array of molecular targets. From the inhibition of key enzymes in inflammation and cancer to the modulation of critical signaling pathways, the versatility of this chemical structure continues to provide a fertile ground for drug discovery. The ongoing research into the nuanced mechanisms of action of novel 2-thiohydantoin derivatives promises to yield even more potent and selective therapeutic candidates in the future.
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The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 5-Arylidene-2-thioxoimidazolidin-4-one Analogues
Abstract
The 2-thioxoimidazolidin-4-one core, a sulfur analogue of hydantoin, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration into the design, synthesis, and evaluation of 5-arylidene-2-thioxoimidazolidin-4-one analogues, a class of compounds that continues to yield promising candidates in the landscape of modern drug discovery. We will dissect the strategic rationale behind their synthesis, provide a robust experimental framework, and delve into the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
The 2-Thioxoimidazolidin-4-one Core: A Privileged Heterocycle
The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a five-membered heterocyclic ring that has garnered significant attention in pharmaceutical chemistry.[3] Its structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, make it an ideal scaffold for the synthesis of diverse compound libraries.[4][5] The replacement of a carbonyl group in the hydantoin ring with a thiocarbonyl group enhances the lipophilicity of the molecule, which can facilitate stronger hydrophobic interactions with biological targets.[6][7]
Derivatives of this core have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][6][8] A notable example of a thiohydantoin derivative that has reached clinical success is Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1][2] This underscores the therapeutic relevance and potential of this heterocyclic system.
The introduction of a 5-arylidene moiety via Knoevenagel condensation is a key synthetic strategy to generate novel analogues with diverse biological profiles. This modification allows for the exploration of various aromatic and heteroaromatic substitutions, providing a powerful tool for modulating the compound's electronic and steric properties to optimize its interaction with specific biological targets.[2][9]
Synthetic Strategies: The Knoevenagel Condensation as a Workhorse Reaction
The synthesis of 5-arylidene-2-thioxoimidazolidin-4-one analogues is most commonly and efficiently achieved through the Knoevenagel condensation.[10][11] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-thioxoimidazolidin-4-one (2-thiohydantoin), to the carbonyl group of an aromatic aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[10]
The choice of catalyst and solvent system is crucial for optimizing the reaction yield and purity. While various basic catalysts can be employed, weakly basic amines such as piperidine or β-alanine are often preferred to avoid self-condensation of the aldehyde.[10][12] The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates both the condensation and the subsequent dehydration.[12][13]
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-one analogues.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of a generic 5-arylidene-2-thioxoimidazolidin-4-one derivative.
Materials:
-
2-Thioxoimidazolidin-4-one (1 equivalent)
-
Substituted Aromatic Aldehyde (1 equivalent)
-
β-alanine (catalytic amount)
-
Glacial Acetic Acid
Procedure:
-
A mixture of 2-thioxoimidazolidin-4-one (1.0 eq), the desired aromatic aldehyde (1.0 eq), and a catalytic amount of β-alanine is suspended in glacial acetic acid.[12]
-
The reaction mixture is heated to reflux with constant stirring for a duration of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice-cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acetic acid and catalyst, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-2-thioxoimidazolidin-4-one analogue.[13]
Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The characteristic ¹H NMR signal for the exocyclic methine proton typically appears as a singlet in the range of 7.7-7.9 ppm.[14]
Biological Evaluation and Structure-Activity Relationships (SAR)
The diverse biological activities of 5-arylidene-2-thioxoimidazolidin-4-one analogues make them attractive candidates for drug discovery programs. A significant body of research has focused on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.[3][8][15] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy.[8] Some derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[8]
Table 1: Representative Anticancer Activity of 5-Arylidene-2-thioxoimidazolidin-4-one Analogues
| Compound ID | Arylidene Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Bromophenyl | HepG2 (Liver) | 0.18 | [8] |
| 2 | Not Specified | HepG2 (Liver) | 0.017 | [8] |
| 3 | Not Specified | MCF-7 (Breast) | 3.98 (µg/mL) | [3] |
| 4 | Not Specified | HepG2 (Liver) | 2.33 (µg/mL) | [3] |
| 5 | Not Specified | MCF-7 (Breast) | 40 (µg/mL) after 48h | [15] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Arylidene Ring: The nature and position of substituents on the aromatic ring play a critical role in determining the anticancer potency. Electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) or trifluoromethyl groups, often enhance cytotoxic activity.[12]
-
Lipophilicity: The thioxo group at the C2 position contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets.[6]
-
Planarity and Conformation: The planarity of the molecule, influenced by the arylidene group, can affect its ability to intercalate with DNA or bind to the active sites of enzymes.
Diagram of a Potential Anticancer Mechanism
Caption: A simplified diagram illustrating a potential anticancer mechanism of action.
Antimicrobial Activity
The 5-arylidene-2-thioxoimidazolidin-4-one scaffold has also been explored for its antimicrobial properties, with some analogues demonstrating significant activity against a range of bacterial and fungal pathogens.[13][16] The closely related rhodanine derivatives have also shown promising antibacterial activity, particularly against Gram-positive bacteria.[17][18]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Aromatic Substituents: The presence of specific substituents on the arylidene ring can significantly impact antimicrobial efficacy. For instance, hydroxyl-substituted benzylidene moieties have been shown to confer potent antibacterial activity.[13]
-
Gram-Positive vs. Gram-Negative Activity: Many derivatives exhibit selective activity against Gram-positive bacteria, suggesting a mechanism of action that may involve disruption of the cell wall or membrane, which differs structurally between Gram-positive and Gram-negative bacteria.[16]
Future Directions and Conclusion
The 5-arylidene-2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the robust Knoevenagel condensation allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogues to enable rational drug design and optimization.
-
Expansion of Chemical Diversity: Exploring a wider range of aromatic and heteroaromatic aldehydes to probe new areas of chemical space.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro activity of lead compounds into in vivo models to assess their therapeutic potential and drug-like properties.[9][19]
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Exploring the structure-activity relationship (SAR) of imidazolidinone derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazolidinone Derivatives
Abstract
The imidazolidinone nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This five-membered heterocyclic motif offers a rigid, yet versatile, framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of substituents to engage with diverse biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of imidazolidinone derivatives. It delves into the foundational principles governing how structural modifications influence biological outcomes, examines detailed case studies in key therapeutic areas such as oncology and infectious diseases, and provides robust experimental and computational workflows for researchers actively engaged in the design and discovery of novel imidazolidinone-based therapeutic agents.
Introduction: The Imidazolidinone Core - A Versatile Scaffold
Imidazolidinones are a class of heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms.[1] Depending on the position of the carbonyl group, they are classified as 2-imidazolidinones or 4-imidazolidinones, both of which serve as the basis for a multitude of therapeutic agents.[1] The scaffold's appeal lies in its synthetic tractability and its ability to present functional groups in distinct three-dimensional arrangements, making it an ideal starting point for library synthesis and lead optimization.
The inherent polarity and hydrogen bonding capabilities of the urea (in 2-imidazolidinones) or amide (in 4-imidazolidinones) functionalities contribute to favorable interactions with biological macromolecules.[1] The true power of the scaffold, however, is realized through the strategic modification of its substitution points.
Key Substitution Points for SAR Exploration
The biological activity of imidazolidinone derivatives is critically dependent on the nature and position of substituents around the core ring. The primary points for modification are the N-1 and N-3 nitrogens and the C-4 and C-5 carbons.
Caption: General structure of the imidazolidinone ring highlighting key points for substitution (R1-R4).
-
N-1 and N-3 Positions: These positions are frequently substituted with aryl, alkyl, or heterocyclic moieties. These substituents can influence the molecule's overall lipophilicity, solubility, and steric profile, and can form critical interactions (e.g., hydrogen bonds, π-stacking) with the target protein.
-
C-4 and C-5 Positions: Modifications at these carbons, including the introduction of spirocyclic systems or diverse side chains, can profoundly impact potency and selectivity. Stereochemistry at these centers is often crucial for activity.
The main effect of the imidazolidinone moiety is central to its antimicrobial activity, though moderate differences can be noted based on substitutions.[2]
SAR in Action: Therapeutic Applications and Case Studies
The versatility of the imidazolidinone scaffold has led to its exploration in numerous therapeutic areas.[3][4] Below, we examine the SAR for two prominent applications: anticancer and antimicrobial agents.
Anticancer Activity: Targeting Kinase Signaling
Many imidazolidinone derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Case Study: Imidazolidine-2-thiones as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A series of imidazolidine-2-thione derivatives has been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress the growth of cancer cells.[5]
Caption: Imidazolidinone derivatives can inhibit angiogenesis by blocking VEGFR-2 autophosphorylation.
SAR Insights for VEGFR-2 Inhibition:
Analysis of a series of synthesized compounds revealed key structural features essential for potent activity against the MCF-7 breast cancer cell line and for VEGFR-2 enzyme inhibition.[5]
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM)[5] | VEGFR-2 Inhibition (%) @ 10 µM |
| 3 | 4-Chlorophenyl | H | 3.26 | 85 |
| 7 | 4-Methoxyphenyl | H | 4.31 | 81 |
| Ref: Sorafenib | - | - | 2.95 | 92 |
-
Aromatic Substitution (R1): The presence of a substituted phenyl ring at the N-1 position is critical. Electron-withdrawing groups, such as a chloro-substituent (Compound 3 ), and electron-donating groups, like a methoxy-substituent (Compound 7 ), both confer potent cytotoxic and enzyme inhibitory activity.[5] This suggests that the phenyl ring itself is involved in crucial hydrophobic or π-stacking interactions within the kinase active site.
-
N-3 Position (R2): An unsubstituted N-3 position (R2 = H) appears optimal for activity in this series.
-
Mechanism of Action: Lead compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis, consistent with the downstream effects of VEGFR-2 inhibition.[5]
Further studies on imidazolidine-2,4-dione scaffolds have shown that halogen substitutions (e.g., 4-chlorophenyl, 4-fluorophenyl) and electron-withdrawing groups like trifluoromethoxy enhance antitumor potency.[6] This is attributed to the increased reactivity and electrophilicity of the molecule, potentially leading to stronger interactions with biological targets.[6]
Antimicrobial Activity
Imidazolidinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[2][7]
Case Study: 5-imino-4-thioxo-2-imidazolidinones
A study involving various halogenated and alkylated aromatic substituents at the N-1 and N-3 positions of 5-imino-4-thioxo-imidazolidin-2-ones provided insights into their antibacterial and antifungal properties.[2]
SAR Insights for Antimicrobial Activity:
-
Core Scaffold Dominance: While substitutions cause variations, the primary antimicrobial effect is attributed to the presence of the core imidazolidinone moiety itself.[2]
-
N-1 and N-3 Substituents: The nature of the aromatic substituents at N-1 and N-3 modulates the activity. For instance, a 3-methoxyphenyl group at N-3 and a phenyl group at N-1 (compound 3f) resulted in significant activity.[2]
-
Ring Fusion: The most potent antimicrobial activity was achieved by reacting the imidazolidinone core with o-phenylenediamine to form a fused imidazoquinoxaline system. This extension of the aromatic system likely enhances interactions with microbial targets. Compound 11c (1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one) was found to be equipotent to reference drugs against certain organisms.[2]
Experimental Workflows for SAR Studies
A systematic SAR investigation requires efficient synthetic strategies to generate chemical diversity and reliable biological assays to evaluate activity.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
General Synthetic Protocol: Synthesis of 5-Imino-4-thioxo-2-imidazolidinone Derivatives
This protocol is adapted from methodologies used to create libraries for antimicrobial screening.[2]
Objective: To synthesize a library of N-1 and N-3 aryl-substituted imidazolidinones for SAR studies.
Step 1: Synthesis of N-arylcyanothioformamide (Intermediate 2)
-
To a solution of an appropriate arylamine (1.0 eq) in acetone, add carbon disulfide (1.2 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add ethyl chloroformate (1.2 eq) dropwise and continue stirring for another 3 hours.
-
Pour the reaction mixture into ice water. The precipitated solid is filtered, washed with water, and dried.
-
Reflux the resulting solid with sodium cyanide (1.1 eq) in ethanol for 4-6 hours.
-
After cooling, pour the mixture into water and acidify with dilute HCl.
-
Collect the resulting N-arylcyanothioformamide precipitate by filtration.
Step 2: Synthesis of 5-Imino-4-thioxo-2-imidazolidinone (Target Compound 3)
-
Dissolve the N-arylcyanothioformamide (Intermediate 2, 1.0 eq) in a suitable solvent like dioxane.
-
Add an appropriate aryl isocyanate (1.0 eq) to the solution.
-
Add a catalytic amount of triethylamine.
-
Reflux the mixture for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure product.
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of an imidazolidinone derivative that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Perspectives
The imidazolidinone scaffold remains a highly productive framework in the quest for novel therapeutic agents. The structure-activity relationship studies discussed herein underscore a clear principle: targeted modifications to the N-1, N-3, and C-5 positions of the imidazolidinone ring are a powerful strategy for fine-tuning biological activity and selectivity. For anticancer applications, substitutions that enhance interactions within hydrophobic and allosteric pockets of kinases are paramount. In the antimicrobial realm, extending the scaffold's aromatic system through fusion with other heterocycles has proven to be a successful approach.
Future research will likely leverage advanced computational tools, such as 3D-QSAR and molecular dynamics simulations, to build more predictive SAR models.[8][9] These in silico methods, combined with high-throughput synthesis and screening, will accelerate the discovery of next-generation imidazolidinone derivatives with improved potency, selectivity, and pharmacokinetic profiles, solidifying the scaffold's privileged status in medicine.
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The Dual Facets of the Thiazolidine Core: A Technical Guide to Rhodanine and Thiohydantoin as Privileged Structures in Drug Discovery
For Immediate Release to the Drug Discovery Community
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the identification and application of rhodanine and thiohydantoin scaffolds. These five-membered heterocyclic cores have long been celebrated as "privileged structures" due to their ability to bind to a wide array of biological targets, yet they also present unique challenges that demand careful consideration. This document provides a balanced perspective, grounded in scientific evidence, to enable informed decision-making in the design and development of novel therapeutics.
Part 1: The Concept of Privileged Scaffolds in Medicinal Chemistry
In the quest for novel drugs, certain molecular frameworks consistently appear in compounds active against diverse biological targets. These are termed "privileged structures." Their utility stems from their optimized three-dimensional arrangement of atoms, which allows for versatile interactions with various protein binding sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.[1][2] Rhodanine and thiohydantoin are prominent members of this class, offering a synthetically tractable backbone that can be extensively decorated to achieve desired pharmacological profiles.[3][4][5]
The following diagram illustrates the core concept of a privileged scaffold, which can be chemically modified at various positions to generate a library of compounds for screening against multiple targets.
Caption: The Privileged Scaffold Concept.
Part 2: Rhodanine - A Versatile Scaffold with a Cautionary Tale
The rhodanine core, or 2-thioxo-1,3-thiazolidin-4-one, has been a cornerstone in medicinal chemistry for decades.[6] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][7][8] The commercial success of Epalrestat, an aldose reductase inhibitor used in the treatment of diabetic neuropathy, validates the therapeutic potential of the rhodanine scaffold.[3][4]
Synthesis of Rhodanine Derivatives
A key advantage of the rhodanine scaffold is its synthetic accessibility. The most common and versatile method for derivatization is the Knoevenagel condensation of rhodanine or its N-substituted analogs with various aldehydes or ketones. This reaction typically occurs at the C-5 position, which contains an active methylene group, allowing for the introduction of a wide range of substituents.[6][9]
Experimental Protocol: Knoevenagel Condensation for 5-arylidenenorhodanine Synthesis
-
Reactants: Rhodanine (1 eq.), aromatic aldehyde (1 eq.), and a base catalyst (e.g., piperidine, sodium acetate) in a suitable solvent (e.g., ethanol, acetic acid).
-
Procedure: a. Dissolve rhodanine and the aromatic aldehyde in the chosen solvent in a round-bottom flask. b. Add the base catalyst to the mixture. c. Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. e. Collect the solid product by filtration and wash with a cold solvent to remove impurities. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 5-arylidenenorhodanine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
The following diagram illustrates the general workflow for the synthesis and screening of rhodanine derivatives.
Caption: Rhodanine Derivative Synthesis and Screening Workflow.
Biological Activities and Structure-Activity Relationships (SAR)
The diverse biological activities of rhodanine derivatives are a direct result of the wide array of chemical groups that can be introduced at the C-5 and N-3 positions.[10]
| Target Class | Example Target | Key SAR Observations | IC50/Activity Range |
| Kinases | EGFR, VEGFR | The nature of the aryl group at the C-5 position is critical. Electron-withdrawing groups on the aryl ring often enhance activity.[11] | Micromolar to nanomolar |
| Proteases | HCV NS3 Protease, Bacterial Toxins | Modifications at the N-3 position with bulky groups can improve selectivity and potency.[12][13] | Micromolar |
| Aldose Reductase | ALR2 | The rhodanine-3-acetic acid moiety is a key pharmacophore for potent inhibition.[3][7] | Micromolar to nanomolar |
| Antibacterial | Metallo-β-lactamases | Hydrolysis of the rhodanine ring can lead to potent enethiol inhibitors that chelate zinc ions in the active site.[14][15] | Micromolar |
The PAINS Conundrum: Privileged Scaffold or Promiscuous Binder?
A significant concern in the use of rhodanines in drug discovery is their classification as Pan-Assay Interference Compounds (PAINS).[16][17] PAINS are compounds that appear as "hits" in many high-throughput screening assays due to non-specific mechanisms, such as aggregation, redox activity, or covalent modification of proteins, rather than specific binding to the target.[18][19] The 5-arylidenenorhodanine substructure is a known Michael acceptor, which can react non-specifically with nucleophilic residues like cysteine in proteins.[20][21]
However, the assertion that all rhodanines are problematic is a subject of ongoing debate.[20][22] Many approved drugs and clinical candidates contain functionalities that could be classified as PAINS, suggesting that this is not an absolute disqualifier. The key is to conduct rigorous secondary and counter-screens to validate initial hits and rule out non-specific activity.
Self-Validating Experimental Design to Mitigate PAINS:
-
Orthogonal Assays: Confirm hits using different assay formats (e.g., fluorescence-based vs. label-free).
-
Target Engagement Assays: Directly measure the binding of the compound to the target protein (e.g., surface plasmon resonance, isothermal titration calorimetry).
-
Structure-Activity Relationship (SAR) Analysis: A steep and logical SAR, where small structural changes lead to significant changes in activity, is indicative of specific binding.[23]
-
Covalent Binding Assessment: Use mass spectrometry to check for covalent modification of the target protein.
-
Detergent Sensitivity: Non-specific inhibition by aggregators is often sensitive to the presence of detergents like Triton X-100.
Part 3: Thiohydantoin - A Privileged Scaffold in Modern Therapeutics
Thiohydantoins, particularly 2-thiohydantoins, are sulfur analogs of hydantoins and share many of the privileged scaffold characteristics of rhodanines.[1][2] They have garnered significant attention for their diverse biological activities, including anticancer, antimalarial, and antiviral properties.[24][25] A landmark achievement for this scaffold is the development of Enzalutamide, a potent androgen receptor antagonist for the treatment of castration-resistant prostate cancer.[25][26]
Synthesis of Thiohydantoin Derivatives
Similar to rhodanines, thiohydantoins are readily synthesized, often from α-amino acids and isothiocyanates. This provides a straightforward route to a diverse library of compounds with substitutions at the N-1, N-3, and C-5 positions.[1][2][27]
Experimental Protocol: Synthesis of 2-Thiohydantoins from α-Amino Acids
-
Reactants: α-amino acid (1 eq.), isothiocyanate (1 eq.), and a base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., DMF, ethanol/water).
-
Procedure: a. Dissolve the α-amino acid and the isothiocyanate in the solvent. b. Add the base and heat the reaction mixture. c. Follow with acid-catalyzed cyclization (e.g., with HCl) to form the 2-thiohydantoin ring. d. Monitor the reaction by TLC. e. After completion, neutralize the reaction mixture and extract the product with an organic solvent. f. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[28]
Biological Activities and Therapeutic Applications
The therapeutic potential of thiohydantoins is exemplified by their success as androgen receptor antagonists.[26][29] The diarylthiohydantoin scaffold has proven to be particularly effective in this regard.[30]
| Therapeutic Area | Target | Key SAR Observations | Clinical Significance |
| Oncology | Androgen Receptor | The nature of the aryl groups at the N-1 and C-5 positions is crucial for potent antagonism. Specific substitutions on these rings modulate activity and pharmacokinetic properties.[26][29] | Led to the development of Enzalutamide and Apalutamide for prostate cancer.[25] |
| Infectious Diseases | Antimalarial | Chloroquinoline-thiohydantoin conjugates have shown potent antimalarial activity with low toxicity.[2] | Promising scaffolds for new antimalarial agents. |
| Metabolic Diseases | Aldose Reductase | 5-indolal-2-thiohydantoin derivatives have been identified as inhibitors of aldose reductase.[31] | Potential for treating diabetic complications. |
The following diagram illustrates the relationship between the thiohydantoin core, its derivatization, and its successful application in oncology.
Caption: Thiohydantoin Drug Development Pathway.
Part 4: Conclusion and Future Perspectives
Rhodanine and thiohydantoin remain highly valuable scaffolds in drug discovery. Their synthetic tractability and ability to interact with a multitude of biological targets ensure their continued relevance. The "PAINS" designation for rhodanines should not be a deterrent but rather a call for more rigorous and well-designed screening cascades. By employing self-validating experimental protocols, researchers can confidently distinguish true hits from artifacts and unlock the full therapeutic potential of these privileged structures. The continued success of thiohydantoin-based drugs in the clinic serves as a powerful testament to the enduring utility of these five-membered heterocyclic cores in addressing significant unmet medical needs.
References
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- Goud, G. A., et al. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.
- Lesyk, R., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1097-1112.
- Tomašić, T., & Mašič, L. P. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.
- Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629.
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- Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-216.
- Kumar, V., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Archiv der Pharmazie, 355(11), e2200257.
- Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
- Li, Y., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters, 26(41), 8648-8653.
- Kirsch, P., et al. (2011). Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(11), 3650-3664.
- Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
- Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796.
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- Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796.
- Maccari, R., et al. (1994). Studies on the synthesis and structure-activity relationships of 5-(3'-indolal)-2-thiohydantoin derivatives as aldose reductase enzyme inhibitors. Il Farmaco, 49(6), 443-447.
- Al-Amiery, A. A., et al. (2024). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal, 21(1), 133-145.
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- Perumattam, J., & Manavalan, A. (2007). A Simple Synthesis of 2-Thiohydantoins. Molecules, 12(3), 575-583.
- Azam, F., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(49), 46749-46784.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones
Authored by: Your Senior Application Scientist
Introduction: The 5-arylidene-2-thioxoimidazolidin-4-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including potential as inhibitors of the cytolytic protein perforin, making them valuable targets in the development of novel therapeutics.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones via the Knoevenagel condensation, a reliable and versatile method for C-C bond formation.[4] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization.
Mechanistic Insight: The Knoevenagel Condensation
The synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin), with an aldehyde or ketone, here an aromatic aldehyde.
The reaction is generally understood to proceed via the following key steps:
-
Enolate Formation: A base abstracts an acidic proton from the C5 methylene group of 2-thioxoimidazolidin-4-one, forming a resonance-stabilized enolate. The choice of base is crucial; mild bases like β-alanine or piperidine are often sufficient.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, the 5-arylidene-2-thioxoimidazolidin-4-one. This step is often facilitated by acidic conditions or heating.
This reaction is mechanistically related to the classical Erlenmeyer-Plöchl azlactone synthesis, where an azlactone is formed and subsequently reacted with an aldehyde.[5][6][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones.
Caption: General workflow for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of a representative 5-arylidene-2-thioxoimidazolidin-4-one.
Materials and Reagents:
-
2-Thioxoimidazolidin-4-one
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-alanine (catalyst)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for washing/recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-thioxoimidazolidin-4-one (1.0 eq), the desired aromatic aldehyde (1.0 - 1.2 eq), and a catalytic amount of β-alanine (0.1 - 0.2 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure the reactants are adequately suspended. A typical concentration is in the range of 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product is typically more non-polar than the starting materials. The reaction is generally complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will often precipitate out of solution. The precipitation can be further encouraged by the slow addition of cold water.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 5-arylidene-2-thioxoimidazolidin-4-one derivatives.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | β-alanine | Acetic Acid | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | β-alanine | Acetic Acid | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid | 3 | 95 |
| 5 | 2-Naphthaldehyde | β-alanine | Acetic Acid | 5 | 82 |
Troubleshooting Common Issues
-
Low Yield:
-
Incomplete reaction: Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
-
Impure starting materials: Ensure the 2-thioxoimidazolidin-4-one and aldehyde are of high purity.
-
Product solubility: Some products may have higher solubility in the reaction mixture. Try adding more cold water during precipitation or cooling the mixture in an ice bath.
-
-
Formation of Side Products:
-
Self-condensation of aldehyde: This can occur with certain aldehydes under basic conditions. Using a milder catalyst or shorter reaction times may help.
-
Decomposition: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Difficulty in Purification:
-
Oily product: If the product oils out instead of precipitating, try triturating with a non-polar solvent like hexane to induce solidification.
-
Co-precipitation of impurities: Ensure thorough washing of the crude product. Recrystallization is highly recommended for obtaining a pure product.
-
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the Knoevenagel condensation for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones.
Caption: Mechanism of the Knoevenagel condensation for 5-arylidene-2-thioxoimidazolidin-4-one synthesis.
References
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Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube. (2022, November 9). Retrieved from [Link]
-
Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2018, October 31). Al-Mustansiriyah Journal of Science. Retrieved from [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. (2020, October). Retrieved from [Link]
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Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79–86. [Link]
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Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II) | Al-Mustansiriyah Journal of Science. (2018, October 31). Retrieved from [Link]
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View of Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (n.d.). Retrieved from [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction | ACS Omega. (n.d.). Retrieved from [Link]
-
Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones - IOSR Journal. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (n.d.). Retrieved from [Link]
-
Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin - PubMed. (2013, December 12). Retrieved from [Link]
-
Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an - Der Pharma Chemica. (n.d.). Retrieved from [Link]
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Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: 4-Sulfanylideneimidazolidin-2-one Derivatives as Potent Anticancer Agents
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-sulfanylideneimidazolidin-2-one core, a privileged heterocyclic scaffold also known as 2-thioxoimidazolidin-4-one or rhodanine, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] This document serves as a comprehensive technical guide on the application of its derivatives as anticancer agents. We delve into the critical mechanisms of action, including the inhibition of pivotal cell signaling pathways and the induction of programmed cell death. Furthermore, we provide detailed, field-proven protocols for the in vitro evaluation of these compounds, designed to equip researchers with the necessary tools to investigate their therapeutic potential.
Introduction: The Quest for Novel Anticancer Therapeutics
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[3] Heterocyclic compounds are a cornerstone of modern pharmacology, and the this compound scaffold has emerged as a particularly fruitful starting point for the design of new anticancer drugs.[4][5] Its derivatives have demonstrated potent activity against a range of cancer cell lines, often exhibiting greater efficacy than established chemotherapeutic agents.[6] This guide synthesizes current knowledge and provides a practical framework for advancing the study of these promising molecules.
Mechanisms of Anticancer Activity
The anticancer effects of this compound derivatives are multi-faceted, primarily revolving around the disruption of key cellular processes that are fundamental to cancer cell survival and proliferation.
Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, metabolism, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6] Several 2-thioxoimidazolidin-4-one derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[6] Inhibition of PI3K/Akt signaling blocks downstream survival signals, thereby sensitizing cancer cells to apoptosis.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Induction of Programmed Cell Death (Apoptosis)
A key hallmark of an effective anticancer agent is its ability to induce apoptosis in tumor cells. Derivatives of this scaffold have been shown to trigger apoptosis through the modulation of key regulatory proteins.[2][6] This is often achieved by increasing the expression of pro-apoptotic genes like p53, PUMA, and caspases (Caspase-3, -8, and -9), while simultaneously impeding anti-apoptotic genes such as Bcl-2.[6]
Figure 2: Apoptosis induction via modulation of p53 and Bcl-2 family proteins.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. The ability to halt the cell cycle is another crucial anticancer mechanism. Studies have demonstrated that these compounds can arrest the cell cycle at specific phases, most notably the G2/M phase, thereby preventing mitotic entry and subsequent cell division.[6][7] This arrest is often a prelude to apoptosis.
Structure-Activity Relationship (SAR) and Efficacy
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
N-3 Position: Introduction of lipophilic groups at the N-3 position of the rhodanine nucleus can enhance anticancer activity, likely by increasing the compound's permeability across cell membranes.[1]
-
C-5 Position: The substituent at the C-5 position is a primary determinant of biological activity. Arylidene moieties are common, and their electronic and steric properties significantly influence the compound's ability to interact with biological targets.[8]
The table below summarizes the in vitro cytotoxicity of representative derivatives against various human cancer cell lines, showcasing their potent activity, often in the low micromolar or even nanomolar range.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 4 | HepG2 | Hepatocellular Carcinoma | 0.017 | [6] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 0.18 | [6] |
| Compound 27 | MCF-7 | Breast Cancer | 2.30 | [1][2] |
| Compound 27 | Huh7 | Hepatocellular Carcinoma | 4.67 | [1][2] |
| Compound 29 | MCF-7 | Breast Cancer | 1.732 | [1][2] |
| Compound 29 | MDA-MB-231 | Breast Cancer | 2.912 | [1][2] |
| Compound 7 | K562 | Leukemia | 2.27 | [7] |
| Compound 7 | HL-60 | Leukemia | 1.42 | [7] |
| 5-FU (Reference) | HepG2 | Hepatocellular Carcinoma | 5.18 | [6] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Application Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the initial screening and mechanistic evaluation of this compound derivatives.
Figure 3: A typical experimental workflow for evaluating novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The absorbance of this product is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Test compound
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration (and a 2x IC₅₀ concentration) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by quantifying the cellular DNA content. Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA intercalating agent like PI. The fluorescence intensity is proportional to the amount of DNA and is measured by flow cytometry.
Materials:
-
6-well cell culture plates
-
Test compound
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in Protocol 2 (Step 2).
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content. The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Compare the distribution between treated and control samples to identify cell cycle arrest.
Conclusion and Future Directions
Derivatives of the this compound scaffold represent a highly promising class of anticancer agents.[8] Their demonstrated ability to inhibit critical survival pathways, induce apoptosis, and halt the cell cycle provides a strong rationale for their continued development.[6] The protocols outlined in this guide offer a standardized approach to evaluating the efficacy and mechanism of action of novel derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo studies to validate preclinical findings, and exploring their potential in combination therapies to overcome drug resistance.
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Al-Ostath, A., et al. (2021). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. PubMed. Available at: [Link]
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Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]
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Poczta, A., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PMC - NIH. Available at: [Link]
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Shiryaev, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]
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S. S. V., et al. (2025). 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2- thioxoimidazolidin-4-one as Snail1 Inhibitor with Anticancer and Anti-migratory Properties Against Colorectal Cancer. ResearchGate. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Sulfanylideneimidazolidin-2-one Libraries
This comprehensive guide provides a detailed protocol and technical insights for the high-throughput screening (HTS) of 4-sulfanylideneimidazolidin-2-one libraries. It is intended for researchers, scientists, and drug development professionals seeking to identify novel bioactive compounds within this chemical scaffold. This document emphasizes scientific integrity, field-proven insights, and a self-validating experimental design.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core, a derivative of the rhodanine scaffold, represents a privileged structure in medicinal chemistry.[1] Rhodanine and its analogues have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The structural versatility of this heterocyclic motif allows for extensive chemical modifications, making it an attractive starting point for the development of diverse small molecule libraries with the potential to modulate a variety of biological targets.[1][3] High-throughput screening (HTS) is a crucial methodology for rapidly interrogating large chemical libraries to identify initial "hit" compounds that can be further optimized into lead candidates for drug discovery.[4][5]
This application note details a robust HTS protocol designed to screen this compound libraries against a generic enzyme target. The principles and methodologies described herein can be adapted for various target classes and assay formats.
Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The selection and optimization of the screening assay are paramount for the success of any HTS campaign.[6] For screening this compound libraries, a fluorescence-based enzyme inhibition assay is a highly suitable choice due to its sensitivity, adaptability to automation, and common use in drug discovery.[7][8][9]
Principle of the Fluorescence Polarization (FP)-Based Enzyme Inhibition Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions and enzymatic activity in a homogenous format, making it ideal for HTS.[10] The assay principle relies on the change in the apparent molecular weight of a fluorescently labeled substrate upon enzymatic modification.
-
Initial State: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Enzymatic Reaction: The target enzyme modifies the substrate (e.g., phosphorylation by a kinase).
-
Detection: A specific antibody that binds to the modified product is introduced. This binding event creates a much larger molecular complex that tumbles slowly, leading to a high fluorescence polarization signal.
-
Inhibition: In the presence of an inhibitor from the this compound library, the enzymatic reaction is blocked, the substrate remains unmodified, and the FP signal remains low.
This "product formation" assay design provides a direct measure of enzyme inhibition.
Assay Miniaturization and Optimization
Transitioning the assay from a 96-well to a 384- or 1536-well plate format is essential for HTS to conserve reagents and increase throughput.[11] Key parameters to optimize include:
-
Enzyme and Substrate Concentrations: Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km to ensure the assay is sensitive to competitive inhibitors. The enzyme concentration should be optimized to yield a robust signal within a reasonable incubation time.
-
Antibody Concentration: Titrate the antibody to determine the optimal concentration that provides a maximal signal window with minimal background.
-
DMSO Tolerance: As compound libraries are typically stored in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%).
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the signals from positive and negative controls.
| Parameter | Description | Recommended Value |
| Plate Format | Microplate used for the assay | 384-well, black, low-volume |
| Assay Volume | Total volume per well | 20 µL |
| Substrate [S] | Concentration of the fluorescent substrate | ≤ Km |
| Enzyme [E] | Concentration of the target enzyme | Titrated for optimal signal |
| Antibody [Ab] | Concentration of the detection antibody | Titrated for optimal signal |
| Final DMSO % | Final concentration of DMSO in the assay | ≤ 1% |
| Z'-Factor | Statistical measure of assay quality | ≥ 0.5 |
High-Throughput Screening Workflow
The HTS process involves a series of automated steps to ensure efficiency and reproducibility.[5]
Caption: High-Throughput Screening Workflow Diagram.
Step-by-Step Experimental Protocol
-
Library Preparation:
-
Thaw the this compound library plates.
-
Create intermediate plates by diluting the library compounds to the desired concentration in an appropriate buffer.
-
Prepare control plates containing positive (known inhibitor) and negative (DMSO vehicle) controls.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compounds and controls into the 384-well assay plates.
-
-
Reagent Addition (Enzyme and Substrate):
-
Prepare a master mix of the enzyme and fluorescently labeled substrate in the assay buffer.
-
Dispense the enzyme-substrate mix into the assay plates.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the enzymatic reaction to proceed.
-
-
Detection Reagent Addition:
-
Prepare a solution of the detection antibody in a suitable buffer.
-
Add the antibody solution to the assay plates to stop the reaction and generate the FP signal.
-
-
Signal Reading:
-
Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.
-
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits and minimize false positives.[12][13][14]
Data Normalization and Quality Control
-
Normalization: Raw FP data is typically normalized to the plate controls. The percent inhibition is calculated for each compound.
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Quality Control: The Z'-factor for each plate is calculated to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review.
Hit Selection
A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population.
-
Primary Hit Criteria: Compounds that exhibit a percent inhibition greater than three times the standard deviation of the plate median are considered primary hits.
Caption: Data Analysis and Hit Identification Workflow.
Hit Validation and Confirmation: From Hits to Leads
Primary hits from the HTS campaign require a series of validation and confirmation steps to eliminate false positives and build confidence in the activity of the selected compounds.[15][16][17]
Hit Confirmation
-
Re-testing: Re-purchase or re-synthesize the primary hit compounds and test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC50).
Orthogonal and Counter-Screens
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology (e.g., a luminescence-based or mass spectrometry-based assay) to rule out assay-specific artifacts.[17]
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay components, such as the fluorescent probe or the detection antibody.[16]
Preliminary Structure-Activity Relationship (SAR)
-
Analyze the chemical structures of the validated hits to identify common scaffolds and functional groups.[11] This preliminary SAR can guide the selection of analogs for further testing and inform the initial stages of lead optimization.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the high-throughput screening of this compound libraries. By following a systematic approach of assay development, HTS execution, rigorous data analysis, and thorough hit validation, researchers can effectively identify novel and promising bioactive compounds from this important chemical class. The adaptability of the described fluorescence polarization assay makes it a valuable tool for a wide range of enzymatic targets in drug discovery.
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Application Note: A Guide to Characterizing 2-Thioxoimidazolidin-4-ones as Inhibitors of Lymphocyte Perforin
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive guide for the evaluation of 2-thioxoimidazolidin-4-ones as inhibitors of lymphocyte perforin, a key protein in cell-mediated cytotoxicity. Perforin represents a compelling therapeutic target for conditions characterized by excessive cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell activity, such as autoimmune diseases and transplant rejection.[1] This guide details the scientific rationale, experimental workflows, and step-by-step protocols for characterizing the inhibitory potential of this chemical series. We will cover primary biochemical assays, secondary cell-based functional assays, and mechanistic studies to ensure a thorough and robust assessment, moving from isolated protein to complex cellular systems.
The Scientific Foundation: Perforin-Mediated Cytotoxicity
Cytotoxic T lymphocytes and NK cells are critical effectors of the immune system, tasked with eliminating virus-infected and cancerous cells.[1][2] Their primary mechanism for inducing target cell death is the granule exocytosis pathway, also known as the perforin/granzyme pathway.[2][3]
Upon forming an immunological synapse with a target cell, the effector lymphocyte releases the contents of its cytotoxic granules.[4] These granules contain the pore-forming protein perforin and a family of serine proteases called granzymes.[5][6] Perforin, in a calcium-dependent process, binds to the target cell's membrane and polymerizes to form transmembrane pores.[7] These pores disrupt the cell's ionic homeostasis and, crucially, serve as conduits for granzymes to enter the target cell's cytosol.[2][7] Once inside, granzymes (particularly Granzyme B) initiate apoptosis by cleaving and activating various cellular substrates, including caspases.[2][6]
Given its indispensable role, inhibiting perforin offers a highly specific strategy for immunosuppression, focusing squarely on the cytotoxic machinery without broadly affecting other immune functions.[8][9] The 2-thioxoimidazolidin-4-one scaffold has emerged as a promising starting point for the development of potent and selective small-molecule perforin inhibitors.[8]
Caption: Proposed mechanism of perforin inhibition by 2-thioxoimidazolidin-4-ones.
Experimental Workflow: A Multi-Assay Validation Cascade
A hierarchical approach is essential for validating perforin inhibitors. This workflow ensures that promising compounds from initial high-throughput screens are rigorously tested in increasingly complex and physiologically relevant systems.
Caption: A logical workflow for screening and validating perforin inhibitors.
Detailed Experimental Protocols
Protocol 1: Primary Screening with Recombinant Perforin
Principle: This assay directly measures the ability of a compound to inhibit the lytic activity of isolated, purified perforin on a simple target, often red blood cells or a susceptible nucleated cell line. A common method measures the turbidity of a red blood cell suspension; lysis causes a decrease in absorbance (turbidity). [8] Methodology:
-
Compound Preparation: Prepare a stock solution of the 2-thioxoimidazolidin-4-one derivative in 100% DMSO. Create a serial dilution series in an appropriate assay buffer (e.g., HEPES-buffered saline with CaCl₂ and a carrier protein like BSA).
-
Assay Plate Setup: In a 96-well plate, add the diluted compounds. Include controls: "No Perforin" (buffer only, for spontaneous lysis) and "Perforin + DMSO" (vehicle control, for maximum lysis).
-
Target Cell Addition: Add a standardized suspension of target cells (e.g., sheep red blood cells) to each well.
-
Initiate Lysis: Add a pre-titered amount of recombinant perforin to all wells except the "No Perforin" control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 650 nm using a plate reader. A higher absorbance indicates less lysis and therefore greater inhibition.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (Absorbance_Sample - Absorbance_MaxLysis) / (Absorbance_SpontaneousLysis - Absorbance_MaxLysis).
-
Plot the % Inhibition against the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Causality Insight: This cell-free assay is critical for confirming direct interaction with perforin, eliminating confounding factors like cell permeability or off-target effects on effector cell biology.
Protocol 2: Secondary Validation in a Cell-Based Cytotoxicity Assay
Principle: This assay assesses the inhibitor's efficacy in a more physiologically relevant setting, where perforin is delivered by live effector cells (e.g., an NK cell line like KHYG-1 or primary human NK cells) to live target cells (e.g., K562 leukemia cells). [8]The Calcein-AM release assay is a reliable non-radioactive method. [10][11] Methodology:
-
Target Cell Labeling: Incubate target cells (K562) with Calcein-AM. This dye becomes fluorescent upon cleavage by intracellular esterases and is retained by cells with intact membranes.
-
Co-culture Setup: In a 96-well U-bottom plate, add the Calcein-labeled target cells.
-
Inhibitor Addition: Add serial dilutions of the test compound.
-
Effector Cell Addition: Add effector cells (KHYG-1) at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Controls:
-
Spontaneous Release: Target cells + media (no effectors).
-
Maximum Release: Target cells + lysis buffer (e.g., Triton X-100).
-
No-Inhibitor Control: Target cells + effector cells + DMSO vehicle.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 2-4 hours at 37°C.
-
Measurement: Centrifuge the plate again to pellet the cells. Transfer the supernatant to a new black 96-well plate and measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis:
-
Calculate the percentage of specific lysis: % Lysis = 100 * (Fluorescence_Sample - Fluorescence_Spontaneous) / (Fluorescence_Maximum - Fluorescence_Spontaneous).
-
Determine the IC₅₀ of the inhibitor by plotting the reduction in lysis against compound concentration.
-
Causality Insight: Success in this assay demonstrates that the compound can access and inhibit perforin within the complex microenvironment of the immunological synapse.
Protocol 3: Mechanistic Assay - Effector Cell Degranulation
Principle: To ensure the inhibitor targets perforin directly and not the upstream process of granule exocytosis, we measure degranulation via the surface expression of CD107a (LAMP-1). [12]When cytotoxic granules fuse with the plasma membrane to release their contents, the granular membrane protein CD107a is transiently exposed on the cell surface. [13] Methodology:
-
Cell Preparation: Prepare effector cells (e.g., primary NK cells) and target cells (K562).
-
Assay Setup: In flow cytometry tubes, combine effector cells, target cells, and the test compound at a concentration known to be effective in the cytotoxicity assay (e.g., 5x IC₅₀).
-
Antibody Addition: Add a fluorescently-conjugated anti-CD107a antibody directly to the culture. This allows for the immediate labeling of any CD107a that appears on the surface. A protein transport inhibitor (e.g., Monensin) should also be added to prevent internalization of the CD107a-antibody complex.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Staining: After incubation, stain the cells with antibodies to identify the effector cell population (e.g., anti-CD3, anti-CD56 for NK cells).
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the effector cell population and quantify the percentage of cells that are positive for CD107a.
-
Data Analysis: Compare the percentage of CD107a+ effector cells in the presence and absence of the inhibitor. A perforin-specific inhibitor should show no significant change in CD107a expression.
Causality Insight: This assay validates the proposed mechanism. If the compound inhibited degranulation, the percentage of CD107a+ cells would decrease, suggesting an alternative, undesirable mechanism of action.
Protocol 4: Assessing Inhibitor Toxicity on Effector Cells
Principle: The observed reduction in target cell lysis must be due to perforin inhibition, not simply because the compound is toxic to the effector cells. A standard cell viability assay is required. [8] Methodology:
-
Cell Culture: Culture effector cells (e.g., KHYG-1) in a 96-well plate.
-
Compound Treatment: Add the 2-thioxoimidazolidin-4-one derivatives at a range of concentrations, including and exceeding the cytotoxic IC₅₀. Include a vehicle (DMSO) control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the cytotoxicity assay (e.g., 4 hours).
-
Viability Assessment: Use a standard method to assess viability. For example:
-
MTT Assay: Add MTT reagent, incubate, solubilize formazan crystals, and read absorbance.
-
Flow Cytometry: Stain cells with a live/dead marker (e.g., 7-AAD or Propidium Iodide) and analyze.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Causality Insight: An ideal inhibitor will show high potency in inhibiting perforin-mediated lysis (Protocol 2) with minimal to no reduction in effector cell viability at the same concentrations.
Data Summary and Interpretation
Quantitative data should be summarized for clear comparison.
| Compound ID | Recombinant Perforin IC₅₀ (µM) | NK Cell-Mediated Lysis IC₅₀ (µM) | Effector Cell Viability at 5x Lysis IC₅₀ (%) | NK Cell Degranulation (% CD107a+ of Control) |
| Example-01 | 1.2 | 2.5 | >95% | 98% |
| Example-02 | 9.4 | 25.1 | >95% | 101% |
| Control-A | >100 | >100 | >95% | 100% |
Interpretation:
-
A good candidate (Example-01): Shows potent inhibition in both biochemical and cell-based assays, is non-toxic to effector cells, and does not impair their ability to degranulate.
-
A poor candidate: May show high potency in the primary screen but fail in the cell-based assay (due to poor permeability or instability), or may appear potent in the cell-based assay but be revealed as toxic to the effector cells.
Conclusion
The 2-thioxoimidazolidin-4-one scaffold represents a valuable chemical starting point for developing targeted immunosuppressants. By employing a systematic validation workflow—from direct biochemical inhibition to complex cell-based functional and mechanistic assays—researchers can confidently identify and characterize novel perforin inhibitors. This multi-faceted approach is critical for ensuring that lead compounds operate through the intended mechanism of action and possess a suitable safety profile for further preclinical development.
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Granzyme B. Wikipedia. [Link]
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A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry. PLoS One. [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]
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Delivering the kiss of death: progress on understanding how perforin works. Current Opinion in Immunology. [Link]
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The cytotoxic T lymphocyte assay for evaluating cell-mediated immune function. Methods in Molecular Biology. [Link]
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Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]
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The intracellular granzyme B inhibitor, proteinase inhibitor 9, is up-regulated during accessory cell maturation and effector cell degranulation, and its overexpression enhances CTL potency. The Journal of Immunology. [Link]
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Perforin/Granzyme Apoptosis Pathway. Creative Diagnostics. [Link]
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Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry. Current Protocols in Immunology. [Link]
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Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry. [Link]
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Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. Journal of Medicinal Chemistry. [Link]
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Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. Rasayan Journal of Chemistry. [Link]
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Mechanism of Perforin Granzyme Pathway. YouTube. [Link]
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The synthesis of 2-thioxoimidazolidin-4-one derivatives 75 and 76. ResearchGate. [Link]
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Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. Journal of Medicinal Chemistry. [Link]
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Regulation of perforin-independent NK cell-mediated cytotoxicity. The Journal of Immunology. [Link]
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A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer. STAR Protocols. [Link]
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A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells. STAR Protocols. [Link]
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ALFA-PRF: a novel approach to detect murine perforin release from CTLs into the immune synapse. Frontiers in Immunology. [Link]
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Perforin and granzyme A release as novel tool to measure NK cell activation in chickens. Developmental & Comparative Immunology. [Link]
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Acidic pH attenuates immune killing through inactivation of perforin. bioRxiv. [Link]
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A Method for Detecting Intracellular Perforin in Mouse Lymphocytes. Journal of Visualized Experiments. [Link]
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Faster cytotoxicity with age: Increased perforin and granzyme levels in cytotoxic CD8+ T cells boost cancer cell elimination. Aging Cell. [Link]
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Perforin is activated by proteolytic cleavage. Killing assay using YT cells as the effector cells and the EBV cell line lacking MHC class I, 721.221, as the targets. ResearchGate. [Link]
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Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Molecules. [Link]
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Application Note: A Guide to the Quantitative Analysis of Imidazolidinone Compounds
Abstract
This document provides a comprehensive guide to the analytical quantification of imidazolidinone compounds, a class of molecules significant in pharmaceutical development as active pharmaceutical ingredients (APIs), impurities, and excipients.[1][2] We delve into the core principles and practical applications of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind methodological choices to ensure robust, accurate, and reliable quantification. All methodologies are presented within the framework of regulatory expectations, emphasizing validation in accordance with ICH guidelines.[3][4]
Introduction: The Analytical Challenge of Imidazolidinones
Imidazolidinones are five-membered heterocyclic compounds that form the structural core of many biologically active molecules. Their applications range from antiviral agents and receptor antagonists to common preservatives like Imidazolidinyl Urea.[1][2][5] The analytical quantification of these compounds presents unique challenges. Their polarity can vary significantly based on substitution, affecting chromatographic retention. Furthermore, as process-related impurities or degradants, they often require detection at trace levels, demanding highly sensitive and specific analytical methods. The primary goal of any analytical method for these compounds is to ensure data integrity, which underpins product safety and efficacy. This requires a deep understanding of the analytical techniques and a systematic approach to method development and validation.[6]
Core Analytical Methodologies: Selecting the Right Tool
The choice of an analytical technique is dictated by the analyte's physicochemical properties, the sample matrix complexity, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and semi-volatile imidazolidinone compounds due to its versatility and robustness.[6]
-
Causality of Component Selection:
-
Columns: Reversed-phase (RP) columns, such as C18, are the standard choice for moderately polar to non-polar imidazolidinones. For more polar compounds, alternative stationary phases like Cyano (CN) or embedded-polar group phases can provide better retention and selectivity.[7] The choice is driven by the need to achieve adequate retention (k' between 2 and 10) and resolution from matrix components or other impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the buffer is a critical parameter; it can alter the ionization state of acidic or basic imidazolidinones, directly impacting their retention time and peak shape.
-
Detectors: A Diode Array Detector (DAD) or UV-Vis detector is commonly employed, offering good linearity and reproducibility for compounds with a chromophore.[8][9] For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be more suitable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, particularly in complex matrices like biological fluids or for trace-level impurity analysis, LC-MS/MS is the premier technique.[10][11]
-
Causality of Component Selection:
-
Ionization: Electrospray Ionization (ESI) is the most common interface for imidazolidinones as it is highly efficient for polar and ionizable molecules.[12] It gently transfers ions from the liquid phase to the gas phase, minimizing fragmentation in the source.
-
Mass Analysis: Tandem mass spectrometry, typically using a triple quadrupole (QqQ) instrument, provides exceptional specificity. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion-to-product ion transition, effectively filtering out background noise and matrix interferences.[13] This is why LC-MS/MS is the gold standard for bioanalysis and genotoxic impurity quantification.[12][13]
-
Gas Chromatography (GC)
GC is best suited for imidazolidinone compounds that are volatile and thermally stable.[14]
-
Causality of Component Selection:
-
Derivatization: Many imidazolidinones are not sufficiently volatile for GC analysis. Derivatization, such as silylation or acylation, can be employed to block polar functional groups (e.g., N-H), increasing volatility and improving chromatographic performance.[15]
-
Detectors: A Flame Ionization Detector (FID) provides a robust and universally responsive option, while a Mass Spectrometer (MS) offers positive identification based on the compound's mass spectrum and fragmentation pattern.[16]
-
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a clean, concentrated form suitable for analysis.[17] The choice of technique depends on the matrix and the downstream analytical method.
Diagram: General Sample Preparation Workflow
Caption: Decision workflow for selecting a sample preparation technique.
Protocol 1: Extraction from a Solid Dosage Form (e.g., Tablet)
This protocol is designed for quantifying an imidazolidinone API or impurity in a tablet formulation.
-
Sample Weighing: Accurately weigh and record the mass of 10 tablets, then calculate the average tablet weight. Finely crush the tablets into a homogeneous powder using a mortar and pestle.
-
Extraction: Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water). This choice is critical; the diluent must completely dissolve the target analyte while being compatible with the HPLC mobile phase.
-
Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of the analyte. Allow the solution to cool to room temperature.
-
Dilution to Volume: Dilute the solution to the 100 mL mark with the diluent and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for chemical compatibility) into an HPLC vial. This step is essential to remove insoluble excipients that could damage the HPLC column.[9]
-
Analysis: The sample is now ready for injection into the analytical instrument.
Protocol 2: Preparation of a Topical Formulation (e.g., Cream)
This protocol is suitable for analyzing preservatives like Imidazolidinyl Urea in a topical cream.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Dispersion & Extraction: Add 20 mL of a suitable extraction solvent (e.g., isopropanol) and vortex for 2 minutes to disperse the cream. Then, add 20 mL of an aqueous buffer (e.g., phosphate buffer pH 7) and vortex for another 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous/organic layer from the precipitated excipients.
-
Collection & Filtration: Carefully transfer the supernatant to a 50 mL volumetric flask. Filter the collected liquid through a 0.45 µm filter into an HPLC vial.[7]
-
Analysis: The sample is ready for injection.
Detailed Analytical Method Protocols
Protocol A: RP-HPLC-UV Method for Imidazolidinyl Urea in a Topical Formulation
This method is adapted for the quantification of Imidazolidinyl Urea, a common antimicrobial preservative.[7]
| Parameter | Condition | Rationale |
| Instrument | HPLC with Diode Array Detector (DAD) | Provides robust and reliable quantification with spectral data for peak purity assessment. |
| Column | Cyano (CN) Column (250 x 4.6 mm, 5 µm) | A CN column offers alternative selectivity and good retention for polar compounds like Imidazolidinyl Urea.[7] |
| Mobile Phase | Isocratic: 25:75 (v/v) Acetonitrile:Water | A simple isocratic mobile phase ensures reproducibility and stable baseline. The ratio is optimized for ideal retention and peak shape.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[7] |
| Detection Wavelength | 210 nm | Provides adequate sensitivity for Imidazolidinyl Urea, which lacks a strong chromophore at higher wavelengths.[7] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
Procedure:
-
Prepare the sample as described in Protocol 2 .
-
Prepare a stock standard of Imidazolidinyl Urea at 1.0 mg/mL in the mobile phase.
-
Create a calibration curve by serially diluting the stock standard to concentrations spanning the expected sample concentration (e.g., 0.05 to 0.15 mg/mL).[7]
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards, followed by the prepared samples.
-
Quantify the sample concentration by plotting a linear regression of the peak area versus concentration for the standards and interpolating the sample peak area.
Protocol B: LC-MS/MS for a Trace Imidazolidinone Impurity
This method is designed for high-sensitivity quantification of a potential genotoxic impurity in an API.
| Parameter | Condition | Rationale |
| Instrument | LC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ) | Provides the highest level of sensitivity and selectivity required for trace-level impurity analysis.[13] |
| Column | UPLC C18 Column (e.g., 100 x 2.1 mm, 1.7 µm) | A sub-2 µm particle column provides high efficiency and resolution, leading to sharper peaks and better sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in the ESI ionization process by promoting protonation.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to elute the API (often less polar) and the impurity with good peak shape in a reasonable time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal performance and compatibility with the MS interface. |
| Column Temperature | 45 °C | Improves peak shape and reduces run-to-run retention time variability. |
| Ionization Mode | ESI Positive | Imidazolidinones typically contain nitrogen atoms that are readily protonated in an acidic mobile phase. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity by monitoring a specific parent-to-fragment ion transition, eliminating matrix interference.[13] |
| Example MRM Transition | Analyte-Specific (e.g., for Impurity X: Precursor m/z 256.1 → Product m/z 209.2) | The transition is determined by infusing the analyte and optimizing collision energy to find the most stable and abundant fragment ion. This is the key to the method's specificity. |
Method Validation: Ensuring Trustworthiness and Compliance
A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[18] All methods for pharmaceutical analysis must be validated according to ICH Q2(R1) guidelines.[3][19]
Diagram: ICH Q2(R1) Validation Workflow
Caption: Key stages in an analytical method validation workflow.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the target analyte, free from interference from other components.[18] | Peak purity analysis (for HPLC-DAD) should pass. No interfering peaks at the retention time of the analyte in blank or placebo samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[20] | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For an API assay: 80% to 120% of the test concentration. For an impurity: LOQ to 120% of the specification limit.[20] |
| Accuracy | The closeness of the measured value to the true value, typically assessed via spike recovery studies.[21] | For an API assay: 98.0% to 102.0% recovery. For an impurity: 80.0% to 120.0% recovery.[21] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for an API assay. For impurities, RSD may be higher (e.g., ≤ 10%) depending on the concentration.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22] | Signal-to-Noise ratio (S/N) of 10:1. Precision at the LOQ should meet acceptance criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like pH, flow rate, or column temperature are slightly varied. |
Conclusion
The reliable quantification of imidazolidinone compounds is a critical task in pharmaceutical quality control and development. A successful analytical strategy is built on a thorough understanding of the analyte's chemistry, the selection of the appropriate technology—be it HPLC, LC-MS/MS, or GC—and a meticulous approach to sample preparation. By grounding these practical protocols in the principles of causality and validating them against internationally recognized standards like ICH Q2(R1), researchers can ensure the generation of high-quality, defensible data. This guide serves as a foundational resource for developing and implementing robust analytical methods tailored to the specific challenges presented by the imidazolidinone class of molecules.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Starodub, O. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Bepls. Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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ResearchGate. (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]
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IJPSR. CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
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CFIA. SPR-008-V1.0 Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD. Canadian Food Inspection Agency. [Link]
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PubMed. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. National Center for Biotechnology Information. [Link]
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Molecular docking studies of 4-sulfanylideneimidazolidin-2-one with target proteins
Application Notes & Protocols
Topic: Molecular Docking Studies of 4-Sulfanylideneimidazolidin-2-one with Target Proteins
Abstract: This document provides a comprehensive guide to performing molecular docking studies with this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of molecular docking, present a detailed step-by-step protocol using industry-standard open-source software, and establish a rigorous framework for the validation and interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to computationally evaluate the interaction of small molecules with protein targets.
Introduction and Scientific Context
The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] this compound (also known as 2-thioxoimidazolidin-4-one) represents a core structure whose potential interactions with biological macromolecules are of significant interest.
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[4][5] In the context of drug discovery, it allows for the rapid, in silico screening of small molecules against a protein target, helping to identify promising lead candidates and elucidate potential mechanisms of action at the atomic level.[4][6] This process is fundamentally guided by two components: a sampling algorithm that generates a variety of ligand poses within the protein's binding site, and a scoring function that estimates the binding free energy for each pose.[4]
This guide will walk through the entire workflow, from target selection and preparation to the critical process of validating the computational predictions to ensure scientific rigor.
Foundational Principles: The 'Why' Behind the 'How'
A successful docking experiment is not merely about generating a number; it is about building a scientifically sound hypothesis of a molecular interaction. This requires careful consideration of the underlying principles.
The Importance of Force Fields
The "force field" is the heart of any molecular simulation. It is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system, defining how they interact.[7] The accuracy of your docking result is directly dependent on the quality of the force field.
-
Causality: An inappropriate force field can lead to incorrect predictions of molecular geometry and interaction energies. For instance, a force field parameterized for proteins might not accurately represent the unique electronic and steric properties of the sulfur atom in our ligand.
-
Best Practices: A common approach is to use a well-established protein force field (like AMBER or CHARMM) for the receptor and a general-purpose force field (like GAFF or OPLS-AA) for the small molecule ligand.[7][8] It is crucial to consult literature and ensure the chosen force field has been validated for similar molecular systems.[9][10]
| Force Field Family | Primary Application | Strengths |
| AMBER | Proteins and Nucleic Acids | Extensively validated, excellent for biological simulations.[7][8] |
| CHARMM | Proteins, Lipids, Nucleic Acids | Widely used, particularly strong for protein-lipid and protein-ligand interactions.[7][8] |
| OPLS-AA | Small Molecules, Proteins | High accuracy and transferability for small organic compounds.[8] |
| GAFF | General Small Molecules | Designed to be compatible with the AMBER force field for proteins. |
Defining the Search Space: Binding Site Prediction
Knowing where to dock the ligand is as important as knowing how. If a protein's active site is unknown, it must be predicted.
-
Geometric Methods: Algorithms like CASTp or PocketPicker identify cavities or "pockets" on the protein surface that are large enough to accommodate a ligand.[11]
-
Energy-Based Methods: These approaches use a "probe" molecule to scan the protein surface, identifying regions with favorable interaction energies.[12]
-
Evolutionary Methods: Based on the principle that functional sites are often conserved across homologous proteins, servers like ConSurf can identify conserved surface regions that are likely binding sites.[11]
-
Template-Based Methods: If the target protein has a known homolog with a co-crystallized ligand, the binding site can be inferred from the structural alignment.[13][14]
For this protocol, we will assume the binding site is known, as is common when studying a known enzyme class.
The Docking Workflow: A Step-by-Step Protocol
This protocol outlines the docking of this compound into the active site of Staphylococcus aureus Dihydropteroate Synthase (DHPS), a validated target for antibacterial agents. We will use AutoDock Tools and AutoDock Vina, which are freely available and widely used.
Prerequisites:
-
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL (or another molecular viewer).
-
Input Files: PDB structure of the target protein (e.g., PDB ID: 1AD4) and a 3D structure of the ligand.
Protocol Visualization
Caption: Molecular Docking Workflow.
Step 1: Protein Preparation
-
Download Structure: Obtain the crystal structure of S. aureus DHPS from the Protein Data Bank (PDB ID: 1AD4).
-
Clean Protein: Open the PDB file in AutoDock Tools (ADT). Remove water molecules and any co-crystallized ligands or cofactors (Edit -> Delete Water).
-
Rationale: Water molecules are typically displaced upon ligand binding, and their explicit treatment is computationally expensive and often unnecessary for standard docking. Existing ligands must be removed to make the binding site available.
-
-
Add Hydrogens: Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).
-
Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are essential for correctly calculating hydrogen bonds and electrostatic interactions.
-
-
Compute Charges: Calculate Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Rationale: Assigning partial atomic charges is necessary for the scoring function to evaluate electrostatic interactions.
-
-
Set Atom Types: Assign AutoDock 4 atom types (Grid -> Macromolecule -> Choose).
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes charge and atom type information required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 23373589) in SDF format.
-
Load and Prepare Ligand: Open the SDF file in ADT (Ligand -> Input -> Open). ADT will automatically compute charges and detect the torsional root.
-
Rationale: The ligand needs to be flexible to explore different conformations. ADT identifies rotatable bonds that the docking algorithm will manipulate.
-
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file (Ligand -> Output -> Save as PDBQT).
Step 3: Grid Box Definition
-
Center the Grid: In ADT, go to Grid -> Grid Box. A box will appear around the protein.
-
Position the Box: The native ligand in the original 1AD4 structure can be used as a guide. Center the grid box on the coordinates of the known active site. Adjust the dimensions of the box to ensure it fully encompasses the binding pocket, with a small buffer (e.g., 2-4 Å) on all sides.
-
Rationale: The grid box defines the search space for the docking algorithm. A well-placed box increases efficiency and accuracy by focusing the search on the relevant area.
-
Step 4: Running AutoDock Vina
-
Create Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and where to center the search.
(Note: Replace center and size values with those determined in Step 3).
-
Execute Vina: Open a command line or terminal, navigate to your working directory, and run the following command: vina --config config.txt --log docking_log.txt
Results Interpretation and Validation: Ensuring Trustworthiness
Generating docking poses is straightforward; validating them is what constitutes rigorous science. A protocol must be a self-validating system.[15]
Analyzing Docking Output
The primary output file (docking_results.pdbqt) contains multiple predicted binding poses (typically 9-10), ranked by their binding affinity score in kcal/mol.
| Pose | Binding Affinity (kcal/mol) | RMSD from reference (Å) | Key Interacting Residues |
| 1 | -7.8 | 1.35 | ASP99, SER145, ARG201 |
| 2 | -7.6 | 1.89 | ASP99, LYS198 |
| 3 | -7.2 | 3.41 | TYR45, PHE142 |
| (Table contains hypothetical data for illustrative purposes) |
-
Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.
-
Pose Visualization: Load the receptor and the docking_results.pdbqt file into PyMOL. Analyze the top-scoring poses. Look for chemically sensible interactions:
-
Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand interacting with appropriate partners in the protein?
-
Hydrophobic Interactions: Are non-polar parts of the ligand situated in hydrophobic pockets of the receptor?
-
Electrostatic Interactions: Are charged groups forming salt bridges?
-
Mandatory Validation Protocol: Re-docking
The single most important validation step is to confirm that your docking protocol can reproduce known binding modes.[15][16]
-
Obtain a Co-crystal Structure: Use the original PDB file (1AD4) which contains a known inhibitor.
-
Extract the Native Ligand: Save the coordinates of the inhibitor into a separate file.
-
Prepare and Dock: Prepare the native ligand and the protein (now without the ligand) using the exact same protocol described above.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
Validation Decision Workflow
Caption: Protocol Validation Logic.
Conclusion
Molecular docking is a powerful hypothesis-generating tool in modern drug discovery. The reliability of its predictions, however, is entirely dependent on a carefully executed and rigorously validated protocol. By understanding the causality behind each step—from force field selection to RMSD-based validation—researchers can move beyond simply generating data to producing scientifically sound and actionable insights into the molecular interactions of compounds like this compound. Any docking results should ideally be followed up with more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[15][17]
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Application Note & Protocol: A Multi-Faceted Approach to Assessing the Cytotoxicity of Imidazolidinone Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: The Imperative for Robust Cytotoxicity Profiling
Imidazolidinone derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, including applications as anticancer agents.[1][2][3] As with any novel therapeutic candidate, a thorough assessment of cytotoxicity is a cornerstone of the preclinical development process.[4][5] This document provides a comprehensive guide to designing and executing a robust, multi-assay strategy to characterize the cytotoxic effects of imidazolidinone derivatives.
The core principle of this guide is to move beyond a single-endpoint measurement. A compound can induce cell death through various mechanisms, such as compromising membrane integrity (necrosis) or activating programmed cell death pathways (apoptosis).[4][6] Therefore, relying on a single assay can provide an incomplete or even misleading picture.[7] This protocol advocates for a tripartite approach, simultaneously investigating metabolic activity, membrane integrity, and specific apoptotic markers to build a comprehensive and reliable cytotoxicity profile.
Strategic Assay Selection: A Three-Pillar Approach
To generate a holistic understanding of a compound's cytotoxic potential, we recommend a parallel assessment of three key cellular parameters. Choosing the right combination of assays is crucial for obtaining reliable and meaningful data.[7][8]
-
Pillar 1: Metabolic Viability. This is often the first-line screening method. Assays in this category measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9][10]
-
Pillar 2: Cell Membrane Integrity. A direct measure of cytotoxicity is the loss of plasma membrane integrity, a hallmark of necrotic cell death.
-
Pillar 3: Apoptosis Induction. Determining if a compound induces apoptosis is critical, as this is often a desired mechanism of action for anticancer drugs.[1]
Based on these pillars, we have selected three well-validated, robust, and widely used assays:
| Assay Type | Specific Assay | Principle | Endpoint Measured |
| Metabolic Viability | MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10] | Colorimetric measurement of formazan, indicating metabolic activity.[11] |
| Membrane Integrity | LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[12][13] | Enzymatic activity of LDH in the supernatant, indicating cell lysis.[14] |
| Apoptosis | Caspase-Glo® 3/7 Assay | Measurement of the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay uses a proluminescent substrate that is cleaved by active caspases to generate a light signal.[15] | Luminescence, directly proportional to caspase-3/7 activity.[15] |
Comprehensive Experimental Workflow
A logical and well-controlled workflow is essential for reproducible results. The following diagram outlines the general procedure from initial cell culture to final data analysis.
Caption: General workflow for assessing the cytotoxicity of imidazolidinone derivatives.
Detailed Protocols
Important Note: The following protocols are generalized for adherent cell lines in a 96-well plate format. Optimization of cell seeding density and incubation times is critical for each specific cell line and compound.[8]
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., MCF-7, HepG2, HCT-116)[2][17] using standard aseptic techniques.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the imidazolidinone derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Crucial Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., DMSO) as the highest compound concentration.
-
Untreated Control (Negative Control): Cells treated with fresh culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
Protocol 2: MTT Assay for Metabolic Viability
This protocol should be performed on a dedicated plate at the end of the treatment incubation period.
-
MTT Reagent Preparation:
-
Assay Procedure:
-
Following compound treatment, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][18]
-
Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.[9]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 3: LDH Release Assay for Membrane Integrity
This protocol uses the supernatant from the cell culture plate.
-
Sample Collection:
-
At the end of the treatment period, carefully collect 50 µL of the cell culture supernatant from each well. Transfer it to a new, flat-bottom 96-well plate.
-
Crucial Control (Maximum LDH Release): To a set of untreated control wells, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 30-45 minutes. Collect 50 µL of this supernatant. This represents 100% cytotoxicity.[19]
-
-
Assay Procedure:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[13]
-
Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[14][19]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[19]
-
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is designed for an "add-mix-measure" format and is ideal for high-throughput screening.[15]
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. Reconstitute the reagent according to the manufacturer's protocol (Promega).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells. The reagent contains a lysis buffer.[15]
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Data Normalization:
-
MTT Assay:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)] * 100
-
-
Caspase-Glo® 3/7 Assay:
-
Fold Increase = Lum_Sample / Lum_Vehicle
-
-
-
IC50 Calculation:
-
Using the normalized data from the MTT and LDH assays, plot the percent viability or cytotoxicity against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.
-
-
Integrated Interpretation:
-
By comparing the results from the three assays, a mechanistic hypothesis can be formed.
-
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase-3/7 Result | Probable Mechanism |
| 1 | ↓↓↓ (Low IC50) | ↑↑↑ (Low IC50) | ~ (No significant change) | Primary Necrosis or Necroptosis |
| 2 | ↓↓↓ (Low IC50) | ↑ (High IC50 or late onset) | ↑↑↑ (Significant increase) | Primary Apoptosis |
| 3 | ↓↓ (Moderate IC50) | ~ (No significant change) | ~ (No significant change) | Cytostatic (Inhibition of proliferation) |
| 4 | ↓↓↓ (Low IC50) | ↑↑↑ (Low IC50) | ↑↑↑ (Significant increase) | Mixed Apoptosis and Necrosis |
Mechanism Visualization: Apoptosis Pathway
The Caspase-Glo® 3/7 assay specifically targets the executioner caspases. Understanding their position in the apoptotic cascade is key to interpreting the results.
Caption: Role of Caspases-3/7 in the apoptotic pathway.
Trustworthiness and Validation
The reliability of these protocols hinges on consistent execution and the inclusion of proper controls.[5]
-
Reproducibility: All experiments should be performed with at least three biological replicates.
-
Positive Controls: Ensure that the positive control for each assay yields the expected result, confirming that the assay system is working correctly.
-
Vehicle Controls: The vehicle control is the baseline for calculating the effect of the compound and is essential for ruling out solvent-induced toxicity.
-
Microscopy: Periodically observe the cells under a microscope to check for morphological changes (e.g., cell rounding, detachment, blebbing) that can provide qualitative support for the quantitative data.[9]
By implementing this multi-assay strategy, researchers can confidently and accurately characterize the cytotoxic profile of novel imidazolidinone derivatives, providing crucial data for the drug discovery and development pipeline.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Institutes of Health (NIH). [Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
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Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. OUCI. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]
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Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]
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In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]
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In vitro cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives... ResearchGate. [Link]
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Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]
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Apoptosis Analysis and Caspase-3/7 Assay. Bio-protocol. [Link]
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Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PubMed. [Link]
-
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Application of Imidazolidinone Derivatives as Schistosomicidal Agents: A Technical Guide for Drug Development
Abstract
Schistosomiasis, a debilitating parasitic disease caused by trematodes of the genus Schistosoma, affects millions globally, with control heavily reliant on a single drug, praziquantel.[1] The looming threat of drug resistance necessitates the urgent development of novel chemotherapeutics.[2] Imidazolidinone derivatives have emerged as a promising class of compounds with potent in vitro and in vivo activity against Schistosoma mansoni.[3][4] This technical guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of imidazolidinone derivatives as schistosomicidal agents. The guide covers the synthesis of the core scaffold, comprehensive protocols for in vitro screening against various parasite life stages, and a framework for in vivo efficacy studies, underpinned by insights into the potential mechanism of action and structure-activity relationships.
Introduction: The Rationale for Novel Schistosomicidal Agents
Schistosomiasis is a chronic and insidious disease, primarily afflicting impoverished communities in tropical and subtropical regions.[3] The pathology is not caused by the adult worms themselves, but by the host's immune reaction to eggs that become trapped in tissues, leading to granulomatous inflammation and fibrosis.[4] For decades, the control of schistosomiasis has depended on a single drug, praziquantel.[1] While effective against adult worms of all human-infecting Schistosoma species, praziquantel exhibits reduced efficacy against juvenile worms and does not prevent reinfection.[5] More alarmingly, reports of S. mansoni strains with reduced susceptibility to praziquantel are accumulating, highlighting the precarious nature of a monotherapeutic strategy and the critical need for new drugs with different mechanisms of action.[6]
Imidazolidinone derivatives, a class of heterocyclic compounds, have demonstrated significant potential as schistosomicidal agents in preclinical studies.[3][4] Their broad-spectrum biological activities, coupled with amenable synthetic routes, make them an attractive scaffold for medicinal chemistry campaigns aimed at discovering the next generation of anti-schistosomal drugs.
Imidazolidinone Derivatives: A Promising Pharmacophore
The imidazolidinone core is a versatile scaffold that has been explored for a range of therapeutic applications. In the context of schistosomiasis, various substituted imidazolidinones have been synthesized and evaluated, revealing potent activity against adult S. mansoni worms in vitro.[3][7]
Postulated Mechanism of Action: Targeting Redox Homeostasis
While the precise mechanism of action for imidazolidinone derivatives against Schistosoma has not been definitively elucidated, a compelling hypothesis centers on the disruption of the parasite's unique antioxidant defense system.[3] Unlike their mammalian hosts, schistosomes rely on a single, multifunctional enzyme, thioredoxin glutathione reductase (TGR), to maintain their redox balance.[2][8] TGR is essential for the parasite's survival, as it is crucial for detoxifying reactive oxygen species generated by the host's immune response and for various metabolic processes.[2][9]
The essentiality of TGR has been validated through RNA interference studies, where silencing of the TGR gene led to parasite death.[2][9] This makes TGR a prime target for drug development, as its inhibition would selectively compromise the parasite's viability with potentially minimal off-target effects on the host, which utilizes separate thioredoxin reductase and glutathione reductase enzymes.[8] It is hypothesized that imidazolidinone derivatives may act as inhibitors of S. mansoni TGR, leading to oxidative stress and subsequent parasite death. Further enzymatic assays are required to confirm this mechanism.
Diagram: Proposed Mechanism of Action
Caption: Postulated inhibition of S. mansoni TGR by imidazolidinone derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary studies have provided initial insights into the structure-activity relationships of schistosomicidal imidazolidinones. For instance, the nature and position of substituents on the benzylidene ring and the nitrogen atoms of the imidazolidinone core significantly influence their biological activity.
Table 1: In Vitro Activity of Representative Imidazolidinone Derivatives against S. mansoni
| Compound ID | Structure | Key Observations | Reference |
| LPSF/PTS10 | (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one | Active in separating coupled pairs, causing mortality, and decreasing motor activity. | [3] |
| LPSF/PTS23 | (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one | Induced severe ultrastructural alterations and extensive erosion over the worm's body. | [3] |
| LPSF-PT05 | 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Showed 100% mortality against adult male worms after 24 hours. | [4] |
These findings suggest that electron-donating and halogen substituents on the benzylidene moiety, as well as specific substitutions on the imidazolidinone ring, can enhance schistosomicidal activity. Further systematic SAR studies are warranted to optimize the potency and pharmacokinetic properties of this compound class.
Experimental Protocols
The following protocols provide a standardized framework for the synthesis and evaluation of imidazolidinone derivatives as schistosomicidal agents.
General Synthesis of the Imidazolidinone Scaffold
A common and versatile method for the synthesis of the 2-imidazolidinone core is the reaction of an appropriate diamine with urea.[10] This method avoids the use of hazardous reagents like phosgene.[10]
Diagram: General Synthetic Route
Caption: Urea-based synthesis of the 2-imidazolidinone core.
Protocol 3.1.1: Synthesis of a 2-Imidazolidinone Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted ethylenediamine (1.0 eq), urea (1.1 eq), and a catalytic amount of zinc oxide (ZnO).
-
Solvent and Reflux: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-imidazolidinone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a general procedure and may require optimization for specific substrates.
In Vitro Screening Protocols
Protocol 3.2.1: In Vitro Assay against Adult S. mansoni
This protocol assesses the direct effect of test compounds on the viability and motor activity of adult worms.
Materials:
-
Adult S. mansoni worms (perfused from infected mice 42-49 days post-infection).
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
-
24-well culture plates.
-
Test compounds (dissolved in DMSO).
-
Praziquantel (positive control).
-
Inverted microscope.
Procedure:
-
Worm Preparation: Gently wash freshly perfused adult worm pairs in pre-warmed culture medium.
-
Assay Setup: Place one worm pair per well in a 24-well plate containing 2 mL of culture medium.
-
Compound Addition: Add the imidazolidinone derivatives at various concentrations (e.g., 5 to 100 µM).[3] Ensure the final DMSO concentration does not exceed 0.5%. Include wells with praziquantel as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Monitoring: Observe the worms at 24, 48, and 72 hours using an inverted microscope.[1] Score viability based on motility (a common scoring system ranges from 3 for normal activity to 0 for no motility/death) and morphological changes (e.g., tegumental damage, gut contraction).[1]
-
Data Analysis: Record the percentage of dead worms at each time point and concentration. Calculate the EC₅₀ (50% effective concentration) values.
Diagram: In Vitro Adult Worm Screening Workflow
Caption: Workflow for the in vitro adult worm viability assay.
Protocol 3.2.2: In Vitro Assay against Schistosomula
This assay evaluates the activity of compounds against the larval stage of the parasite.
Materials:
-
S. mansoni cercariae.
-
Hanks' Balanced Salt Solution (HBSS).
-
Percoll.
-
96-well culture plates.
-
Culture medium (e.g., DMEM with antibiotics).
-
Test compounds (in DMSO).
-
Fluorescent viability stains (e.g., fluorescein diacetate and propidium iodide).
Procedure:
-
Cercarial Transformation: Mechanically transform cercariae into schistosomula by vortexing or passing them through a syringe.[5]
-
Purification: Purify the schistosomula from cercarial tails using a Percoll gradient.[1]
-
Assay Setup: Dispense approximately 50-100 schistosomula per well in a 96-well plate containing culture medium.[5]
-
Compound Addition: Add the imidazolidinone derivatives at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ environment.
-
Viability Assessment: At desired time points (e.g., 24, 48, 72 hours), assess viability using fluorescence microscopy with viability stains or by observing motility and morphology.[1][5]
-
Data Analysis: Quantify the percentage of viable schistosomula and determine the IC₅₀ (50% inhibitory concentration) of the test compounds.
In Vivo Efficacy Studies
Protocol 3.3.1: Murine Model of Schistosomiasis
This protocol outlines a standard procedure for evaluating the in vivo efficacy of schistosomicidal compounds.
Materials:
-
Female Swiss mice (or other suitable strain).
-
S. mansoni cercariae.
-
Test compounds formulated for oral administration (e.g., in a solid dispersion with PEG).[4]
-
Praziquantel (positive control).
-
Vehicle (control).
Procedure:
-
Infection: Infect mice subcutaneously with a defined number of S. mansoni cercariae (e.g., 80-100).[11]
-
Treatment: At 42-49 days post-infection (when worms are mature), administer the imidazolidinone derivatives orally at different doses (e.g., 100, 200, 400 mg/kg).[11] Include a praziquantel-treated group and a vehicle-treated control group.
-
Worm Burden Assessment: At a predetermined time point post-treatment (e.g., 14 days), euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover the adult worms.[11]
-
Data Analysis: Count the number of male and female worms recovered from each mouse. Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.
-
Egg Burden (Optional): The liver can be harvested to determine the reduction in tissue egg load, providing another measure of efficacy.
Concluding Remarks and Future Directions
Imidazolidinone derivatives represent a promising and synthetically accessible class of compounds for the discovery of new schistosomicidal drugs. The protocols outlined in this guide provide a robust framework for their synthesis and evaluation. While initial studies are encouraging, further research is crucial. Key future directions include:
-
Mechanism of Action Elucidation: Definitive studies to confirm the inhibition of S. mansoni TGR or identify other molecular targets are essential.
-
Systematic SAR Studies: Comprehensive medicinal chemistry efforts are needed to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Promising lead compounds must be rigorously evaluated in animal models for efficacy against different Schistosoma species and for their safety profiles.
-
Activity against Juvenile Stages: Given the limitations of praziquantel, it is critical to assess the activity of new imidazolidinone derivatives against the juvenile stages of the parasite.
By leveraging the methodologies described herein, the scientific community can advance the development of imidazolidinone-based therapeutics and contribute to the global effort to control and eliminate schistosomiasis.
References
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de Assis, T. M., et al. (2017). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. Revista do Instituto de Medicina Tropical de São Paulo, 59, e8. Available from: [Link]
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Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new palladium-catalyzed method for the synthesis of imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. Available from: [Link]
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Michael, J. P. (2005). Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]
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Schofield, K., Foley, C., & Hulme, C. (2021). Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available from: [Link]
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Wolfe, J. P., & Fritz, J. A. (2018). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. ACS Catalysis, 8(10), 9134-9139. Available from: [Link]
-
Lombardo, F., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Molecules, 29(1), 234. Available from: [Link]
-
Panic, G., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. PLoS Neglected Tropical Diseases, 15(3), e0009228. Available from: [Link]
-
ResearchGate. (n.d.). In vitro assay models with Schistosoma mansoni adult worms. Available from: [Link]
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Semple, J. E. (2011). Synthesis and schistosomicidal activity of new substituted thioxo-imidazolidine compounds. Semantic Scholar. Available from: [Link]
-
Williams, D. L. (2015). The Inhibition of Thioredoxin Glutathione Reductase in Schistosoma mansoni. ISU ReD: Research and eData. Available from: [Link]
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Kuntz, A. N., et al. (2007). Thioredoxin glutathione reductase from Schistosoma mansoni: an essential parasite enzyme and a key drug target. PLoS Medicine, 4(6), e206. Available from: [Link]
-
de Morais, A. S., et al. (2012). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice. Journal of Parasitology Research, 2012, 853589. Available from: [Link]
-
Williams, D. L., et al. (2007). Thioredoxin Glutathione Reductase from Schistosoma mansoni: An Essential Parasite Enzyme and a Key Drug Target. PLoS Medicine, 4(6), e206. Available from: [Link]
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Neves, J. K. A. L., et al. (2011). Antischistosomal action of thioxo-imidazolidine compounds: an ultrastructural and cytotoxicity study. Experimental Parasitology, 128(3), 231-237. Available from: [Link]
-
Albuquerque, M. C. P. A., et al. (2005). Synthesis and schistosomicidal activity of new substituted thioxo-imidazolidine compounds. Pharmazie, 60(1), 13-17. Available from: [Link]
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de Oliveira, R. B., et al. (2023). Artificial intelligence-guided Approach for Efficient Virtual Screening of Hits Against Schistosoma Mansoni. Future Science, 10(1), FSO838. Available from: [Link]
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ResearchGate. (2015). What is the procedure to do in vivo testing? Available from: [Link]
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PLOS. (n.d.). Thioredoxin Glutathione Reductase from Schistosoma mansoni: An Essential Parasite Enzyme and a Key Drug Target - Figures. Available from: [Link]
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Angelucci, F., et al. (2009). Inhibition of Schistosoma mansoni Thioredoxin-glutathione Reductase by Auranofin: STRUCTURAL AND KINETIC ASPECTS. Journal of Biological Chemistry, 284(42), 28977-28985. Available from: [Link]
-
da Silva, G. G., et al. (2024). In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 68(5), e01344-23. Available from: [Link]
-
Vanderstraete, M., et al. (2023). Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium. PLoS Neglected Tropical Diseases, 17(10), e0011663. Available from: [Link]
-
Hu, Y., et al. (2021). In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids. ACS Infectious Diseases, 7(12), 3466-3478. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Sulfanylideneimidazolidin-2-one
Welcome to the technical support center for the synthesis of 4-sulfanylideneimidazolidin-2-one, also known as 2-thiohydantoin. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity. This document provides both quick-reference FAQs and in-depth troubleshooting guides based on established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits?
Low yields in this synthesis often stem from a few key areas: reagent quality, reaction conditions, and workup procedures. The most frequent issues include impure starting materials (e.g., wet α-amino acids or thiourea), suboptimal reaction temperature, incorrect stoichiometry, or inefficient product isolation during recrystallization.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
The formation of multiple products is a common challenge. Besides unreacted starting materials, you may be forming intermediates that have failed to cyclize, or polymeric byproducts. In reactions starting from α-amino acids and thiourea, a common side reaction is the formation of a thioureido acid intermediate that does not efficiently cyclize.[1]
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Why might this be happening?
Reaction stalling can be due to several factors. The base, if used, may be insufficient or may have been consumed by acidic impurities or moisture. Another possibility is that the reaction temperature is too low to overcome the activation energy for the final cyclization step. Monitoring the reaction by TLC can help determine if an intermediate is building up.
Q4: What is the best method for purifying the final this compound product?
Recrystallization is the most common and effective method for purifying 2-thiohydantoins. The choice of solvent is critical and depends on the specific substituents on the imidazolidinone ring. Ethanol/water mixtures are frequently successful.[2] For particularly stubborn impurities, column chromatography may be necessary, though it is often higher-cost and more time-consuming.[3][4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific problems.
Issue 1: Consistently Low Reaction Yield
A low yield is the most frequent complaint. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting workflow for low reaction yield.
1. Reagent Quality and Stoichiometry:
-
The "Why": The purity of your starting materials is paramount. Moisture can hydrolyze intermediates, and impurities can introduce competing side reactions. Thiourea, for example, should be a clean, crystalline solid. α-Amino acids must be dry, as water can interfere with the initial condensation step.[5] Incorrect stoichiometry can lead to an excess of one reactant, complicating purification, or a deficit of another, limiting the theoretical yield.
-
Actionable Advice:
-
Dry α-amino acids under vacuum before use.
-
Use high-purity thiourea. If in doubt, recrystallize it from a suitable solvent like ethanol.
-
Carefully weigh all reagents and ensure molar ratios are correct. For reactions involving a base like KOH, an excess may be needed to drive the reaction to completion, but a large excess can promote side reactions.[6][7]
-
2. Reaction Conditions (Temperature, Time, Solvent):
-
The "Why": Many syntheses of 2-thiohydantoins require heating to facilitate the dehydration and cyclization steps.[5] Insufficient temperature can lead to the accumulation of the thioureido acid intermediate without cyclization.[1] Conversely, excessively high temperatures can cause decomposition of the product or starting materials.
-
Actionable Advice:
-
Monitor Temperature: Use an oil bath and a thermometer to maintain a stable, accurate reaction temperature.
-
Optimize Temperature: If the reaction stalls, consider incrementally increasing the temperature by 10-20 °C. Monitor the reaction progress by TLC to observe changes.
-
Solvent Choice: Ensure you are using the appropriate solvent. Some methods are performed solvent-free at high temperatures, while others use solvents like ethanol or DMF.[5][8] The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
3. Workup and Purification:
-
The "Why": Significant product loss can occur during workup and purification. For instance, if the product is precipitated by acidifying the reaction mixture, adding too much acid or adding it too quickly can lead to the formation of very fine crystals that are difficult to filter.[7] During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3]
-
Actionable Advice:
-
Precipitation: When acidifying to precipitate the product, cool the solution in an ice bath and add the acid dropwise with vigorous stirring to promote the formation of larger, more easily filterable crystals.[9]
-
Recrystallization: Determine the optimal solvent system through small-scale trials. Dissolve the crude product in the minimum amount of hot solvent required. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[3]
-
Issue 2: Product Purity and Side Reaction Management
An impure product is often as problematic as a low yield.
| Impurity Type | Identification Method | Causality | Purification Strategy |
| Unreacted Starting Materials | TLC, ¹H NMR | Incomplete reaction (suboptimal time, temp, or stoichiometry). | Recrystallization. If co-crystallization is an issue, column chromatography is the next step.[4] |
| Thioureido Acid Intermediate | ¹H NMR, Mass Spec | Failure of the final cyclization step, often due to insufficient heating.[1] | Re-subject the crude material to the reaction conditions, perhaps at a slightly higher temperature or for a longer duration. |
| Polymeric Byproducts | Baseline material on TLC, broad signals in ¹H NMR | Often caused by excessive heat or highly concentrated reaction conditions. | These are often insoluble. Trituration (washing the crude solid with a solvent in which the product is sparingly soluble but the polymer is not) can be effective. |
-
Solvent Screening: Place a small amount of your crude product (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to each.
-
Solubility Test: A good recrystallization solvent will dissolve the compound when hot but not when cold. Heat the test tubes that show poor solubility at room temperature. The ideal solvent will fully dissolve your product upon heating.
-
Procedure: a. Transfer the bulk of your crude product to an Erlenmeyer flask. b. Add the chosen solvent portion-wise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote larger crystal growth. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. f. Dry the purified crystals under vacuum.
Part 3: Key Methodologies and Workflows
A reliable synthesis protocol is the foundation of a successful experiment. Below is a representative protocol for the synthesis of 2-thiohydantoin derivatives from an α-amino acid and thiourea, a common and robust method.[1][5]
General Synthesis Protocol: α-Amino Acid and Thiourea Condensation
Caption: General workflow for 2-thiohydantoin synthesis.
Materials:
-
α-Amino acid (1.0 eq)
-
Thiourea (1.1 - 1.5 eq)
-
Aqueous Sodium Hydroxide (e.g., 1 M)
-
Aqueous Hydrochloric Acid (e.g., 2 M)
-
Recrystallization solvent (e.g., Ethanol/Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix the α-amino acid and thiourea.
-
Heating: Heat the solid mixture in an oil bath. The temperature required can vary significantly depending on the amino acid (typically 170-220°C for solvent-free methods).[5] The mixture will melt, and ammonia will evolve.
-
Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent, and running a TLC plate. The disappearance of the starting amino acid spot indicates the reaction is nearing completion.
-
Workup: a. Allow the reaction mixture to cool to room temperature. The crude product will solidify. b. Dissolve the crude solid in a minimal amount of aqueous NaOH solution. c. Filter the solution to remove any insoluble impurities. d. Cool the filtrate in an ice bath and acidify slowly with aqueous HCl until precipitation of the product is complete (typically pH 2-3).
-
Isolation & Purification: a. Collect the precipitated solid by vacuum filtration and wash with cold water. b. Dry the crude product. c. Purify the crude solid by recrystallization from an appropriate solvent system. d. Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.
References
-
Al-Hiari, Y. M., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]
-
Persefoni, T., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]
-
Wang, Y., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters. [Link]
-
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
-
Reddit User Discussion. (2020). Synthesis - General tips for improving yield? r/chemistry. [Link]
-
Bukhari, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]
-
Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]
-
Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). ResearchGate. [Link]
-
Stack Exchange Discussion. (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. [Link]
-
Reddit User Discussion. (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis? r/OrganicChemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2012). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. RSC Education. [Link]
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Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]
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Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]
-
Abuelizz, H. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]
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Teledyne ISCO. Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
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Addressing Pan-Assay Interference Compounds (PAINS) alerts for rhodanine-like molecules
Welcome to the technical support center dedicated to addressing the challenges of Pan-Assay Interference Compounds (PAINS), with a specific focus on the frequently flagged rhodanine scaffold. This guide is designed for researchers, medicinal chemists, and drug discovery professionals who have encountered a promising "hit" in a high-throughput screen (HTS), only to be met with a cautionary PAINS alert.
It is a common scenario: a molecule, often containing the rhodanine motif, displays potent activity in a primary assay, sparking initial excitement. However, this enthusiasm is frequently tempered by computational filters flagging it as a potential PAINS, a class of compounds known to produce false-positive results in multiple assays.[1][2] This guide provides a structured, evidence-based framework to dissect these alerts, validate your findings, and make informed decisions about the progression of your rhodanine-containing compounds.
Part 1: Frequently Asked Questions (FAQs) about Rhodanine PAINS
This section addresses the most common initial questions researchers face when dealing with a rhodanine-based hit flagged as a PAINS.
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are rhodanines frequently flagged?
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to exhibit activity in a wide variety of high-throughput screening assays, not through specific, selective binding to the intended target, but via non-specific mechanisms.[1][2] They are notorious for producing false-positive results, leading to a significant waste of resources in drug discovery.[3][4]
Rhodanine and its derivatives are a well-known class of PAINS.[5][6][7] Their promiscuous activity can stem from several underlying mechanisms, including:
-
Chemical Reactivity: The rhodanine core can act as a Michael acceptor, leading to covalent modification of proteins, particularly those with reactive cysteine residues in their active sites.[5][8]
-
Aggregation: Under certain assay conditions, rhodanine-containing compounds can form aggregates that non-specifically sequester and inhibit proteins.[2][9]
-
Photometric Interference: Many rhodanine derivatives are colored, which can directly interfere with colorimetric and fluorometric assay readouts.[5][8][10]
-
Redox Activity: Some rhodanine-like molecules can participate in redox cycling, generating reactive oxygen species that disrupt assay components.[2][11]
-
Metal Chelation: The rhodanine scaffold can chelate metal ions that are essential for the function of certain enzymes, leading to apparent inhibition.[7][11]
Q2: I have a potent rhodanine-based hit. Does a PAINS alert automatically mean my compound is a false positive?
A2: Not necessarily, but it warrants rigorous investigation. While the rhodanine scaffold is a common feature of PAINS, not all rhodanine-containing molecules are promiscuous interferers.[4][12] Some legitimate drugs and clinical candidates contain this moiety. For example, Epalrestat is a rhodanine-containing drug used for the treatment of diabetic neuropathy.[13] However, the burden of proof is high. A PAINS alert should prompt a series of validation experiments to confirm that the observed activity is due to specific binding to your target of interest.[11][14]
Q3: What are computational PAINS filters and how reliable are they?
A3: Computational PAINS filters are algorithms that identify molecules containing substructures frequently associated with non-specific assay interference.[15] These filters are widely used in the initial stages of hit triage to flag potentially problematic compounds. While useful, these filters are not infallible and have been a subject of criticism for their potential to prematurely discard valuable chemical matter.[12] They are best used as a cautionary tool to prioritize compounds for further experimental validation, rather than as an absolute exclusion criterion.
Q4: Can I modify my rhodanine-containing compound to reduce its PAINS liability?
A4: In some cases, medicinal chemistry efforts can mitigate the PAINS properties of a rhodanine-containing scaffold. For instance, modifications that reduce the reactivity of the exocyclic double bond or alter the aggregation propensity of the molecule can sometimes lead to more specific inhibitors. However, it is often challenging to separate the non-specific activity from the desired specific activity, and rhodanines are generally considered difficult to optimize.[5]
Part 2: Troubleshooting Guide for Rhodanine-Based Hits
This section provides a step-by-step guide to de-risk a rhodanine-containing hit that has been flagged as a PAINS.
Issue: My rhodanine-containing compound shows high potency in my primary biochemical assay, but a PAINS filter has flagged it.
Workflow for Hit Validation and De-risking
The following workflow outlines a series of experiments to determine if your rhodanine-based hit is a genuine inhibitor or an assay artifact.
Caption: A workflow for the experimental validation of rhodanine-based hits.
Detailed Experimental Protocols
Step 1: Confirm Compound Purity and Identity
-
Question: Could impurities in my sample be responsible for the observed activity?
-
Rationale: Commercially available screening compounds or even newly synthesized molecules can contain reactive impurities that may be the true source of activity.
-
Protocol:
-
LC-MS Analysis: Analyze the compound by Liquid Chromatography-Mass Spectrometry to assess its purity and confirm its molecular weight. Aim for >95% purity.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.
-
Resynthesis: If purity is a concern, resynthesize and purify the compound to ensure you are testing the correct molecule.[16]
-
Step 2: Analyze the Dose-Response Curve
-
Question: Does the shape of my dose-response curve suggest non-specific inhibition?
-
Rationale: PAINS often exhibit steep, non-stoichiometric dose-response curves with Hill slopes significantly greater than 1, which can be indicative of aggregation-based inhibition.
-
Protocol:
-
Perform a detailed dose-response experiment with at least 8-10 concentrations of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC50 and the Hill slope.
-
Interpretation: A Hill slope > 1.5 should be considered a red flag for non-specific behavior.
-
Step 3: Perform an Aggregation Counter-Assay
-
Question: Is my compound inhibiting the target by forming aggregates?
-
Rationale: Many PAINS, including rhodanine derivatives, are known to form colloidal aggregates that non-specifically sequester and inhibit proteins.[2][9] This mode of inhibition is often sensitive to the presence of non-ionic detergents.
-
Protocol:
-
Repeat the primary biochemical assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that aggregation is a likely mechanism of inhibition.
-
Optional: Use Dynamic Light Scattering (DLS) to directly observe the formation of aggregates at concentrations around the measured IC50.
-
Step 4: Assess for Chemical Reactivity
-
Question: Is my compound covalently modifying the target protein?
-
Rationale: The exocyclic double bond of many rhodanine derivatives makes them potential Michael acceptors, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) on the target protein.[5][8]
-
Protocol:
-
Pre-incubation Study: Pre-incubate the target enzyme with the rhodanine compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A time-dependent increase in inhibition suggests covalent modification.
-
Cysteine Trap: Perform the assay in the presence of a high concentration (e.g., 1 mM) of a nucleophilic scavenger like glutathione or dithiothreitol (DTT). If the compound's potency is significantly reduced, it is likely reacting with the scavenger, indicating its reactive nature.
-
Mass Spectrometry: For a definitive answer, incubate the target protein with the compound and analyze the mixture by mass spectrometry to look for a mass shift corresponding to the covalent adduction of the compound.
-
Step 5: Utilize Orthogonal and Cellular Assays
-
Question: Is the inhibitory activity reproducible in different assay formats and in a cellular context?
-
Rationale: A genuine inhibitor should demonstrate activity in assays with different detection methods (e.g., fluorescence polarization, surface plasmon resonance) and, ideally, in a cell-based assay that measures target engagement or a downstream functional outcome.[14][16]
-
Protocol:
-
Orthogonal Biochemical Assay: If the primary screen was, for example, a fluorescence-based assay, validate the hit using a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding.
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in a cellular environment.
-
Functional Cellular Assay: Test the compound in a cellular assay that measures a downstream consequence of target inhibition.
-
Step 6: Conduct a Preliminary Structure-Activity Relationship (SAR) Analysis
-
Question: Do small changes to the compound's structure lead to predictable changes in activity?
-
Rationale: Genuine inhibitors typically exhibit a clear structure-activity relationship, where small, logical modifications to the molecule lead to corresponding changes in potency. In contrast, PAINS often have a "flat" SAR, where many analogs show similar activity due to the non-specific mechanism being driven by the core scaffold.[5]
-
Protocol:
-
Synthesize or purchase a small number of close analogs of your hit compound.
-
Test these analogs in the primary assay.
-
Interpretation: A lack of a discernible SAR is a strong indicator of a PAINS artifact.
-
Data Summary Table for Hit Triage
| Experiment | Result Suggesting Genuine Hit | Result Suggesting PAINS Artifact |
| Purity & Identity | >95% pure, structure confirmed | Impure, incorrect structure |
| Dose-Response | Hill slope ≈ 1 | Hill slope > 1.5, steep curve |
| Aggregation Assay | IC50 unchanged with detergent | >10-fold increase in IC50 with detergent |
| Reactivity Assay | No time-dependent inhibition | Time-dependent inhibition, potency reduced by DTT |
| Orthogonal Assay | Confirmed binding (e.g., by SPR) | No binding in orthogonal assay |
| Cellular Assay | Target engagement and functional activity | No cellular activity |
| SAR | Clear, logical SAR | Flat or inconsistent SAR |
Part 3: The Underlying Science of Rhodanine Interference
The promiscuity of rhodanine-containing compounds is rooted in their chemical structure. The rhodanine core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and ability to present substituents in defined vectors.[13] However, the very features that make it attractive can also be the source of its PAINS behavior.
Caption: Mechanisms of assay interference by rhodanine-containing compounds.
The exocyclic double bond at the 5-position of the rhodanine ring is often the primary culprit. This double bond can act as a Michael acceptor, making the compound susceptible to nucleophilic attack from amino acid residues like cysteine on the surface of proteins.[5][8] This leads to irreversible, covalent inhibition that is not based on a specific, high-affinity binding interaction.
Furthermore, the planar, often hydrophobic nature of many rhodanine derivatives promotes self-aggregation, especially at the micromolar concentrations used in HTS.[2][9] These aggregates can then non-specifically bind to and inhibit a wide range of proteins, a phenomenon that can be disrupted by the addition of detergents.
By systematically working through the troubleshooting guide and understanding the underlying chemical principles, researchers can confidently distinguish between genuine, optimizable hits and misleading PAINS artifacts, ultimately saving valuable time and resources in the pursuit of new therapeutics.
References
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No Pains no gains: why over-reliance on computational pains filters could be a mistake. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Pan-assay interference compounds. (2023, December 19). In Wikipedia. Retrieved from [Link]
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Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549–560. Retrieved from [Link]
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Alves, V. M., Capretz, T. L., & Guido, R. V. C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapy, 1(1), 102. Retrieved from [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]
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Nonejuie, P., Burkart, M. D., Pogliano, K., & Pogliano, J. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. mBio, 12(5), e01901-21. Retrieved from [Link]
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PAINS Filters. (n.d.). Optibrium. Retrieved from [Link]
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Nonejuie, P., Burkart, M. D., Pogliano, K., & Pogliano, J. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. mBio, 12(5). Retrieved from [Link]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
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PAINS management: open source model to eliminate nuisance compounds. (2018, December 4). Drug Target Review. Retrieved from [Link]
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Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (n.d.). ResearchGate. Retrieved from [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Retrieved from [Link]
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Rhodamine B Fluorescent Labeling. (n.d.). LifeTein. Retrieved from [Link]
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Dealing with PAINs in a drug discovery CRO. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-60. Retrieved from [Link]
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Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2980–2990. Retrieved from [Link]
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Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Retrieved from [Link]
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Corrie, J. E., Craik, J. S., & Munasinghe, V. R. (1998). A homobifunctional rhodamine for labeling proteins with defined orientations of a fluorophore. Bioconjugate Chemistry, 9(2), 160–167. Retrieved from [Link]
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KNIME workflow to assess PAINS filters in SMARTS format. comparison of RDKit and indigo cheminformatics libraries. (n.d.). ResearchGate. Retrieved from [Link]
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Five rhodamine-labelled compounds were tested for their ability to act... (n.d.). ResearchGate. Retrieved from [Link]
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Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2980-2990. Retrieved from [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Sayed, I. E. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 12(1), 1642. Retrieved from [Link]
-
Jasial, S., Hu, Y., & Bajorath, J. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3879–3886. Retrieved from [Link]
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The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2019). Current Topics in Medicinal Chemistry, 19(26), 2414–2427. Retrieved from [Link]
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Biochemical Assays. (n.d.). Domainex. Retrieved from [Link]
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Amić, A., Stepanić, V., & Marković, Z. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(3), 332–341. Retrieved from [Link]
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Dahlin, J. L., Baell, J. B., & Walters, M. A. (2016). How to Triage PAINS-Full Research. SLAS Discovery, 21(9), 1151–1160. Retrieved from [Link]
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van den Berg, M. A., van der Veken, P., Joossens, J., Augustyns, K., & Lambeir, A.-M. (2011). Morpholinecarbonyl-Rhodamine 110 Based Substrates for the Determination of Protease Activity with Accurate Kinetic Parameters. Bioconjugate Chemistry, 22(10), 2118–2127. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved from [Link]
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In Vitro Assays. (n.d.). Axxam. Retrieved from [Link]
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Special Stains in Histology. (n.d.). WebPath. Retrieved from [Link]
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Baell, J. (2016). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian Journal of Chemistry, 69(2), 143. Retrieved from [Link]
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Braun, D. L., Kusejko, K., Günthard, H. F., & Kouyos, R. D. (2023). False-Positive Screening and Confirmatory HIV Diagnostic Test in a Patient with Cured SARS-CoV-2 Infection Is Not Mediated by Env/Spike Cross-Reactive Antibodies. Viruses, 15(5), 1149. Retrieved from [Link]
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Frequency of False Positive Rapid HIV Serologic Tests in African Men and Women Receiving PrEP for HIV Prevention: Implications for Programmatic Roll-Out of Biomedical Interventions. (n.d.). ResearchGate. Retrieved from [Link]
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Hardie, D. R., Korsman, S. N., Hsiao, N.-Y., Morobadi, M. D., Vawda, S., & Goedhals, D. (2017). Contamination with HIV antibody may be responsible for false positive results in specimens tested on automated platforms running HIV 4th generation assays in a region of high HIV prevalence. PLOS ONE, 12(7), e0181483. Retrieved from [Link]
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Understanding What Diseases Can Cause a False-Positive HIV Test. (n.d.). Prime Infusions. Retrieved from [Link]
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Causes of false positive HIV rapid diagnostic test results. (n.d.). MSF Science Portal. Retrieved from [Link]
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Technical Support Center: Purification of 5-Arylidene-2-thioxoimidazolidin-4-ones
Welcome to the technical support center for the purification of 5-arylidene-2-thioxoimidazolidin-4-ones. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 5-arylidene-2-thioxoimidazolidin-4-ones?
A: The most common impurities arise from the starting materials used in the Knoevenagel condensation reaction. These typically include unreacted aromatic aldehydes and the parent 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin)[1][2]. If a catalyst such as β-alanine or piperidine is used, trace amounts may also be present in the crude product[3][4].
Q2: My crude product is a brightly colored solid. Is recrystallization or column chromatography the better first choice for purification?
A: Both methods are viable, but the choice depends on the nature and quantity of impurities.
-
Recrystallization is often the most efficient method for removing small amounts of impurities, especially if your target compound is highly crystalline. It is faster and uses less solvent than chromatography for large-scale purifications. Many 5-arylidene rhodanine derivatives, which are structurally similar, are effectively purified by recrystallization from solvents like glacial acetic acid or ethanol[3][5].
-
Flash Column Chromatography is superior when impurities have similar polarity to your product or when multiple byproducts are present. It offers better separation (resolution) but is more time and solvent-intensive[6][7]. A preliminary Thin Layer Chromatography (TLC) analysis is essential to determine if chromatography is necessary and to select an appropriate solvent system[8].
Q3: How do I choose a starting solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below[9]. For the polar 5-arylidene-2-thioxoimidazolidin-4-one scaffold, polar solvents are a good starting point. A general rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers[10].
Begin by testing solubility on a small scale with solvents like ethanol, isopropanol, or glacial acetic acid, as these have been successfully used for similar compounds[5]. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective for achieving the desired solubility profile[10].
Q4: My compound appears as a streak rather than a distinct spot on my silica gel TLC plate. What does this mean and how can I fix it?
A: Streaking on a silica gel TLC plate is common for polar, acidic, or basic compounds and indicates strong, undesirable interactions with the stationary phase. The 2-thioxoimidazolidin-4-one core has an acidic N-H proton, which can cause streaking. To resolve this, you can:
-
Add a Modifier: Incorporate a small amount of a modifier into your mobile phase. For acidic compounds, adding 0.1-1% acetic acid or formic acid can sharpen the spots. For basic compounds, adding 0.1-1% triethylamine or a few drops of ammonia in methanol can neutralize the acidic sites on the silica gel[6].
-
Switch Stationary Phase: If modifiers are ineffective, consider using a different stationary phase like neutral alumina or opting for reversed-phase chromatography (C18 silica)[6].
Purification Workflow Overview
This diagram outlines the general strategy for purifying crude 5-arylidene-2-thioxoimidazolidin-4-ones.
Caption: General purification workflow for 5-arylidene-2-thioxoimidazolidin-4-ones.
Troubleshooting Guide: Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
This common problem occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities.
Causality: The high concentration of solute or the presence of impurities can inhibit the formation of a crystal lattice, leading to the separation of a liquid phase (oil) instead of solid crystals. Rapid cooling exacerbates this issue by not allowing sufficient time for ordered crystal nucleation[6].
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to decrease saturation, then allow it to cool much more slowly. An insulated flask or a dewar can be used to slow the cooling process[6].
-
Induce Crystallization: If the solution remains clear upon slow cooling, induce crystallization by:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth[6].
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This "seed crystal" acts as a template for further crystal formation.
-
Issue 2: No crystals form, even after cooling the solution for an extended period.
Causality: This typically means your compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air to increase the concentration. Allow it to cool again.
-
Introduce an Anti-Solvent: If you have a single-solvent system, you can add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the first solvent. For example, if your compound is dissolved in ethanol, slowly add water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of ethanol to clarify it before allowing it to cool slowly[11][12].
| Common Solvents for Polar Heterocycles | Potential Anti-Solvents |
| Ethanol / Methanol | Water, Hexane |
| Ethyl Acetate | Hexane, Pentane |
| Acetone | Hexane, Water |
| Acetic Acid | Water |
| A table of common solvent/anti-solvent pairs for recrystallization. |
Troubleshooting Guide: Flash Column Chromatography
Issue 3: Poor separation of my compound from an impurity.
Causality: Insufficient separation (low resolution) is usually due to an improperly chosen mobile phase, which does not exploit the polarity differences between your compound and the impurities effectively[7]. Column overloading can also cause bands to broaden and overlap[6].
Solutions:
-
Optimize the Mobile Phase with TLC: The key to good separation is finding a solvent system where your target compound has an Rf value between 0.15 and 0.40 on a TLC plate[8].
-
Adjust Polarity: If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too low, increase the polarity[8][13].
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the spots, switch one of the solvents. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol. Different solvents interact with your compound and the silica in unique ways, which can alter the separation factor[6].
-
-
Reduce Sample Load: The amount of crude material loaded should typically be no more than 1-5% of the mass of the silica gel[6]. If you overload the column, the separation efficiency will decrease dramatically. Use a larger column for larger sample quantities.
Issue 4: The compound is not eluting from the column.
Causality: This occurs when the compound is too polar for the selected mobile phase, causing it to adsorb irreversibly to the polar silica gel stationary phase[6]. In rare cases, highly acidic compounds can decompose on silica.
Solutions:
-
Drastically Increase Mobile Phase Polarity: Use a gradient elution. Start with the solvent system determined by TLC and gradually increase the proportion of the more polar solvent. For very polar compounds like 5-arylidene-2-thioxoimidazolidin-4-ones, a mobile phase of dichloromethane with an increasing gradient of methanol (e.g., 0% to 10% methanol) is often effective[13]. Be cautious not to exceed ~10% methanol in dichloromethane, as higher concentrations can start to dissolve the silica gel[13].
-
Test for Decomposition: Before running a large-scale column, spot your compound on a TLC plate, let it sit exposed to the silica for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica gel. In this case, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography[6].
Chromatography Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common flash chromatography problems.
Caption: A decision tree for troubleshooting flash chromatography issues.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for purifying a 5-arylidene-2-thioxoimidazolidin-4-one derivative.
Materials:
-
Crude 5-arylidene-2-thioxoimidazolidin-4-one
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Selected recrystallization solvent (e.g., ethanol, glacial acetic acid)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely[9].
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30 minutes[9].
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the target compounds using a silica gel column.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Crude product
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Aim for an Rf of 0.15-0.40 for the target compound[8].
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice)[14]. Alternatively, for better resolution, perform "dry loading": dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column[6][15].
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column. Maintain a constant flow rate[15].
-
Fraction Collection: Collect the eluting solvent in small fractions using test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
| Common Starting Solvent Systems for Flash Chromatography |
| System |
| Hexane / Ethyl Acetate |
| Dichloromethane / Methanol |
| Dichloromethane / Acetone |
| A table of suggested starting solvent systems for TLC and column chromatography. |
References
-
Clement, J. A., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2013). Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin. Available at: [Link]
-
Teillet, F., et al. (2017). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. MDPI. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
-
Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
-
ACS Publications. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 5-arylidene-2,4-thiazolidinediones under ultrasonic irradiation. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2021). Running a flash column. Available at: [Link]
-
ResearchGate. (2008). 5-Arylidene-2-imino-4-thiazolidinones: Design and synthesis of novel anti-inflammatory agents. Available at: [Link]
-
The University of Queensland. (2013). Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin. Available at: [Link]
-
ResearchGate. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin | Request PDF. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Available at: [Link]
-
Royal Society of Chemistry. (2016). Finding the best solvent for recrystallisation. Available at: [Link]
-
Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it? Available at: [Link]
-
How to Grow Crystals. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Available at: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available at: [Link]
-
Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available at: [Link]
-
ResearchGate. (2015). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides. Available at: [Link]
-
Khan Academy. Principles of chromatography | Stationary phase. Available at: [Link]
-
PubMed. (2012). Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones. Available at: [Link]
-
NCBI Bookshelf. (2023). Chromatography. Available at: [Link]
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2017). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Available at: [Link]
Sources
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- 2. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 15. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Overcoming Poor Cell Permeability of Imidazolidinone-Based Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in the development of imidazolidinone-based inhibitors: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and foundational knowledge to enhance the cellular uptake of this promising class of therapeutic agents. Our approach is rooted in experimental evidence and a mechanistic understanding of cellular transport.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with imidazolidinone-based inhibitors.
Q1: Why do many imidazolidinone-based inhibitors exhibit poor cell permeability?
A1: The imidazolidinone scaffold, while a versatile and valuable pharmacophore, possesses inherent physicochemical properties that can hinder its passive diffusion across the lipid bilayer of cell membranes. The core structure contains multiple hydrogen bond donors and acceptors, which increases the polarity of the molecule.[1] This polarity necessitates a higher energy cost to desolvate the molecule as it transitions from the aqueous extracellular environment into the hydrophobic interior of the cell membrane, often resulting in low passive permeability.[2] Additionally, specific substitutions on the imidazolidinone ring can lead to a high molecular weight and a large polar surface area, further contributing to poor permeability.[3]
Q2: My imidazolidinone-based inhibitor has a high affinity for its target in biochemical assays but shows low potency in cell-based assays. Could poor permeability be the cause?
A2: This is a classic indicator of poor cell permeability. A significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. While other factors like off-target effects or compound instability in the cell culture media can play a role, poor permeability is a primary suspect that should be investigated.
Q3: What is the first experiment I should perform to confirm if my inhibitor has poor cell permeability?
A3: The gold standard for an initial assessment of intestinal permeability is the Caco-2 permeability assay.[4] This in vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[5] By measuring the rate at which your compound crosses this monolayer, you can obtain an apparent permeability coefficient (Papp), which is a reliable indicator of in vivo absorption.[6]
Q4: What is an efflux ratio and why is it important?
A4: The efflux ratio is a critical parameter determined in a bidirectional Caco-2 assay, where the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4] The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[4] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[7] This is a common mechanism of resistance and a significant contributor to poor intracellular accumulation, even if passive permeability is reasonable.[8]
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Overcoming Poor Permeability
This guide provides a systematic workflow for identifying the root cause of poor cell permeability and implementing strategies to improve it.
Step 1: Accurate Assessment of Permeability using the Caco-2 Assay
A robust and well-executed Caco-2 assay is the foundation of your investigation.
-
Cell Culture:
-
Culture Caco-2 cells on permeable transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 200 Ω·cm² before proceeding with the assay.[9]
-
-
Assay Preparation:
-
Prepare a dosing solution of your imidazolidinone inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer) at a concentration of 10 µM. Ensure the final DMSO concentration is below 1% to avoid cytotoxicity.
-
For the efflux pump inhibition arm of the experiment, prepare a dosing solution containing your inhibitor and a known P-gp inhibitor, such as verapamil or elacridar.[4]
-
-
Transport Experiment (A-B & B-A):
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber of the transwell insert and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of your compound in each sample using a sensitive analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Calculate the percent recovery to identify potential issues with compound solubility or binding to the plate.[4]
-
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation & Next Steps |
| > 10 | High | Permeability is unlikely to be a limiting factor. If cell-based potency is still low, investigate other factors like target engagement in the cellular environment or compound stability. |
| 1 - 10 | Moderate | Permeability may be sufficient but could be optimized. Consider the efflux ratio. |
| < 1 | Low | Poor permeability is a likely cause for low cellular potency. Proceed to troubleshooting and enhancement strategies. |
| Efflux Ratio (ER) | Interpretation & Next Steps |
| < 2 | Efflux is not a significant contributor to poor permeability. Focus on strategies to improve passive diffusion. |
| > 2 | Active efflux is likely limiting intracellular accumulation. Confirm P-gp substrate liability using an MDCK-MDR1 assay and explore strategies to mitigate efflux. |
-
Low Compound Recovery (<70%): This can indicate poor solubility in the assay buffer, non-specific binding to the plasticware, or metabolism by the Caco-2 cells.[4] To address this, consider including Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve the solubility of lipophilic compounds.[4]
-
High Variability in Papp Values: This can result from inconsistent cell monolayer integrity. Ensure consistent cell seeding density and culture conditions. Always check TEER values before each experiment.
Step 2: Strategies for Enhancing Cell Permeability
Based on your Caco-2 data, you can now select the most appropriate strategy to improve the permeability of your imidazolidinone inhibitor.
For compounds with low passive permeability (low Papp and ER < 2), rational structural modifications can be highly effective.
-
Reduce Hydrogen Bonding Potential: The imidazolidinone core has hydrogen bond donors and acceptors that contribute to its polarity.[1] Masking these through chemical modification can significantly improve permeability. A common strategy is N-methylation of the amide nitrogen.[10]
-
Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can shield polar groups from the aqueous environment, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane. This can often be achieved without a significant increase in lipophilicity, which can negatively impact other drug-like properties.
-
Optimize Lipophilicity (LogP/LogD): While increasing lipophilicity can improve permeability, it's a balancing act. Excessively high lipophilicity can lead to poor solubility, increased metabolism, and off-target toxicity.[11] Aim for a LogP in the optimal range of 1-3 for oral absorption.[12]
If structural modifications to the core pharmacophore are not feasible due to their impact on target affinity, a prodrug strategy can be employed.[13]
-
Ester Prodrugs: If your imidazolidinone inhibitor has a carboxylic acid or hydroxyl group, converting it to an ester can mask the polar group, increasing lipophilicity and enhancing passive diffusion.[13] These ester prodrugs are then cleaved by intracellular esterases to release the active parent drug.
-
Phosphate Prodrugs: For compounds with very poor aqueous solubility, adding a phosphate group can dramatically increase solubility for formulation purposes. The phosphate is then cleaved by phosphatases in the body to release the active compound.
For compounds in later stages of development, advanced formulation strategies can be used to improve oral bioavailability.[14]
-
Lipid-Based Formulations: For highly lipophilic imidazolidinone derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake by intestinal cells.[15]
Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting and overcoming poor cell permeability of imidazolidinone-based inhibitors.
Caption: Troubleshooting workflow for poor cell permeability.
References
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. Available at: [Link]
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. Available at: [Link]
-
P-gp Substrate Assessment (MDR1-MDCKII) - US. Eurofins Discovery. Available at: [Link]
-
Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Semantic Scholar. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. Available at: [Link]
-
Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. National Institutes of Health. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]
-
Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Journal of Pharmacology and Drug Development. Available at: [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
PRODRUG DESIGN: AN OVERVIEW. ResearchGate. Available at: [Link]
-
ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]
-
Caco-2 Permeability. Sygnature Discovery. Available at: [Link]
- Caco2 assay protocol. [No Source Found].
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. National Institutes of Health. Available at: [Link]
-
Caco-2 Permeability Assay. Domainex. Available at: [Link]
-
Strategies in prodrug design. American Chemical Society. Available at: [Link]
- Prodrug Strategy in Drug Development. [No Source Found].
-
Prodrug Approach in Drug Design. Jetir.Org. Available at: [Link]
-
Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. National Institutes of Health. Available at: [Link]
-
Oral Formulation Approaches for Different Stages of Clinical Studies. Drug Development & Delivery. Available at: [Link]
-
Essential Principles in Prodrugs Design. ResearchGate. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Available at: [Link]
-
The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8). ResearchGate. Available at: [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]
- Physicochemical properties of drug: Significance and symbolism. [No Source Found].
-
2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts. Available at: [Link]
-
Oral formulations adapted for the old and the young and to prevent misuse. The Pharmaceutical Journal. Available at: [Link]
-
Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. National Institutes of Health. Available at: [Link]
- Newly Identified C–H···O Hydrogen Bond in Histidine. [No Source Found].
-
2-Imidazolidone metal complexes: increased hydrogen bonds and fused ring ligand ratio to be insensitive. CrystEngComm (RSC Publishing). Available at: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. National Institutes of Health. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
-
Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. National Institutes of Health. Available at: [Link]
-
Physicochemical factors affecting permeability. ResearchGate. Available at: [Link]
- Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. [No Source Found].
-
Diastereoselective synthesis and profiling of bicyclic imidazolidinone derivatives bearing a difluoromethylated catechol unit as potent phosphodiesterase 4 inhibitors. PubMed. Available at: [Link]
-
Challenges in Permeability Assessment for Oral Drug Product Development. National Institutes of Health. Available at: [Link]
-
Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Semantic Scholar. Available at: [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health. Available at: [Link]
-
The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 2-Thioxoimidazolidin-4-one in Solution for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxoimidazolidin-4-one and its derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your compounds in biological assays.
Introduction: The Challenge of the Thiohydantoin Core
The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules[1]. However, the very features that make this heterocyclic compound a versatile pharmacophore can also present challenges in its handling and stability in aqueous solutions typical of biological assays. This guide will address common questions and concerns regarding the stability of 2-thioxoimidazolidin-4-one, providing you with the knowledge to design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-thioxoimidazolidin-4-one derivative shows inconsistent activity in my assay. Could this be a stability issue?
A1: Yes, inconsistent activity is a classic sign of compound instability. The 2-thioxoimidazolidin-4-one ring is susceptible to hydrolysis, particularly at non-neutral pH. This degradation can be influenced by temperature, buffer composition, and the presence of other reactive species in your assay medium.
Expert Insight: The rate of hydrolysis is often pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of the amide bond within the ring structure. It is crucial to understand the pH of your assay buffer and how it might affect your specific derivative.
Q2: What are the primary degradation pathways for 2-thioxoimidazolidin-4-one in aqueous solutions?
A2: The primary degradation pathway is hydrolysis of the imidazolidinone ring. This can occur at the C4-N3 amide bond. Under strong alkaline conditions, the ring can be more rapidly cleaved[1]. The exact degradation products will depend on the specific conditions and any substituents on the ring.
Visualizing the Hydrolysis Pathway:
Caption: Decision workflow for addressing temperature-related stability issues.
Q5: I use reducing agents like DTT or TCEP in my assay. Can these affect the stability of my 2-thioxoimidazolidin-4-one compound?
A5: Yes, this is a critical consideration. The thione group (C=S) in 2-thioxoimidazolidin-4-one can be susceptible to reduction. While TCEP is generally less reactive towards non-disulfide targets than DTT, both are strong reducing agents.
Key Considerations:
-
Dithiothreitol (DTT): DTT is a potent reducing agent that can potentially interact with the thione group. It is also known to interfere with assays that use maleimide chemistry for labeling.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is generally more stable and selective for disulfide reduction. It is a good alternative to DTT in many applications and may have less off-target reactivity with your compound.
Recommendation: If a reducing agent is necessary, perform a control experiment to assess the stability of your 2-thioxoimidazolidin-4-one derivative in the presence of the reducing agent under your assay conditions. An HPLC-based stability assay (see Q7) would be ideal for this.
Q6: Can metal ions present in my buffer or cell culture medium affect compound stability?
A6: The sulfur atom in the 2-thioxoimidazolidin-4-one ring can act as a soft Lewis base and may chelate certain metal ions. This interaction could potentially alter the compound's electronic properties and susceptibility to degradation. Some studies have explored the formation of metal complexes with 2-thioxoimidazolidine-4-one derivatives.[2][3]
Practical Advice: If your assay buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) and you observe stability issues, consider the use of a chelating agent like EDTA, if it is compatible with your biological system. However, be aware that EDTA can also interfere with certain biological processes.
Experimental Protocols
Protocol 1: Rapid Assessment of Compound Stability in Your Assay Buffer
This protocol provides a straightforward method to quickly assess the stability of your 2-thioxoimidazolidin-4-one derivative in your specific assay buffer using HPLC.
Materials:
-
Your 2-thioxoimidazolidin-4-one derivative
-
Your complete assay buffer
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution into your assay buffer to the final concentration used in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot onto the HPLC system. This will serve as your baseline (100% integrity) sample.
-
Incubate: Incubate the remaining working solution under the exact conditions of your assay (temperature, light exposure, etc.).
-
Time Point Samples: At various time points throughout the duration of your typical assay (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.
-
Data Analysis:
-
Monitor the peak area of your parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Interpreting the Results:
| % Remaining | Interpretation |
| >90% | Compound is likely stable under your assay conditions. |
| 70-90% | Caution is advised. Consider shortening the assay duration or optimizing conditions. |
| <70% | The compound is unstable. Significant modifications to the assay protocol are required. |
Protocol 2: Acetone Precipitation to Remove Interfering Assay Components
If you suspect that components in your assay matrix (e.g., proteins, salts) are interfering with the analysis of your compound's stability, you can use this simple precipitation method before HPLC analysis.
Materials:
-
Your assay sample containing the 2-thioxoimidazolidin-4-one derivative
-
Ice-cold acetone
-
Microcentrifuge
Procedure:
-
To your aqueous sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate proteins.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains your small molecule) to a new tube.
-
Evaporate the acetone using a gentle stream of nitrogen or a vacuum concentrator.
-
Reconstitute the sample in your initial mobile phase for HPLC analysis.
Concluding Remarks
The stability of 2-thioxoimidazolidin-4-one and its derivatives is a manageable parameter with careful consideration of the experimental conditions. By understanding the potential degradation pathways and proactively assessing stability in your specific assay environment, you can ensure the reliability and reproducibility of your data. This guide provides a starting point for troubleshooting and developing robust protocols. For novel derivatives, it is always recommended to perform a thorough stability characterization as part of the compound's initial profiling.
References
-
Jiheel M. Ja, et al. (2022). Antioxidant Activity of 2-Thioxo Imidazolidin-4-Ones in Male Rats Exposed to Oxidative Stress by Hydrogen Peroxide in Drinking Water. International Journal of Health Sciences, 6(S10), 527-535. [Link]
-
Jiheel M. Ja, et al. (2022). Antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking water. ScienceScholar. [Link]
-
Jiheel M. Ja, et al. (2022). Antioxidant activity of 2-Thioxo Imidazolidin-4- ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking. ScienceScholar. [Link]
-
Sallal A. H. Abdullahab, et al. (2022). Antioxidant activity of 2-Thioxo Imidazolidin-4-ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking water. ResearchGate. [Link]
-
ScienceScholar. View of Antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking water. [Link]
-
Cromwell, L. D., et al. (1979). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. ResearchGate. [Link]
-
Alsante, K. M., et al. (2003). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]
-
NIST. 4-Imidazolidinone, 2-thioxo-. NIST WebBook. [Link]
-
El-hady, H. A. (2020). Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. [Link]
-
Bukhari, A., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health. [Link]
-
Traldi, P., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. [Link]
-
Khodair, A. I., et al. (1990). Reaction of 2-thiohydantoins with some diazoalkanes and some amines. ResearchGate. [Link]
-
Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]
-
Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]
-
Khodair, A. I., et al. (2022). Design, synthesis and computational explorations of novel 2‐thiohydantoin nucleosides with cytotoxic activities. ResearchGate. [Link]
-
Khodair, A. I., et al. (1995). Mannich reactions on 2-thiohydantoin derivatives. ResearchGate. [Link]
-
Kaur, B., et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed. [Link]
-
Cangemi, G., et al. (2012). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. ResearchGate. [Link]
-
Zacharis, C. K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Prasain, J. K. (2004). MS/MS interpretation in identification of unknowns. University of Alabama at Birmingham. [Link]
-
Al-Masoudi, W. A. M., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. National Institutes of Health. [Link]
-
Tan, X., et al. (2000). A modified HPLC determination method of 2-thiothaozolodine-4-carboxylic acid for the biological monitoring of the exposed to carbon disulfide. ResearchGate. [Link]
-
Esch, P., et al. (2022). Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher-Order Structure Information for Protein Complexes. National Institutes of Health. [Link]
Sources
Technical Support Center: Resolving Inconsistencies in In Vitro Bioactivity Data for Thiohydantoin Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of in vitro bioactivity testing of thiohydantoin derivatives. Inconsistencies in experimental data are a common challenge in drug discovery, and the unique physicochemical properties of the thiohydantoin scaffold can present specific hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you generate robust, reproducible, and reliable data.
Our approach is rooted in a deep understanding of the underlying chemical and biological principles at play. We will not only provide solutions but also explain the causality behind experimental observations, empowering you to proactively design more robust assays.
Part 1: Understanding the Thiohydantoin Scaffold: A Double-Edged Sword
The thiohydantoin ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, the very features that contribute to its biological activity can also be a source of experimental variability. The presence of a thiourea core, a nucleophilic center at C-5, and the potential for various substitutions create a molecule with a complex personality in a biological assay environment.[3][4]
Understanding these intrinsic properties is the first step toward troubleshooting inconsistent data. Key characteristics to consider include:
-
Chemical Reactivity: The thiourea moiety can exhibit thiol reactivity, potentially leading to covalent interactions with proteins or assay reagents.[5][6]
-
Physicochemical Properties: Substituents on the thiohydantoin ring significantly influence solubility, aggregation potential, and lipophilicity, all of which can impact assay performance.[3][4]
-
Stability: Thiohydantoin derivatives can be susceptible to hydrolysis or racemization under certain pH and temperature conditions, altering the concentration and nature of the active species over the course of an experiment.[3][4]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
Inconsistent bioactivity data often manifests in several common ways. This section provides a structured approach to diagnosing and resolving these issues.
Scenario 1: High Variability in IC50/EC50 Values Between Experiments
This is one of the most frequent challenges. A two- to three-fold difference in IC50 values can sometimes be considered acceptable for cell-based assays, but larger variations warrant investigation.[7]
Possible Causes and Solutions:
-
Compound Instability:
-
Hydrolysis: The thiohydantoin ring can be susceptible to hydrolysis, especially in alkaline solutions.[3][4] This can lead to a decrease in the concentration of the active compound over time.
-
Troubleshooting Step: Assess the stability of your compound in the assay buffer over the experiment's duration. Use HPLC-MS to analyze the compound's integrity at different time points.
-
Solution: If degradation is observed, consider adjusting the buffer pH to a more neutral or slightly acidic range, if compatible with the assay. Minimize incubation times where possible.
-
-
-
Solubility and Aggregation:
-
Poor aqueous solubility can lead to compound precipitation or the formation of aggregates.[5][8][9] Aggregates can nonspecifically inhibit enzymes or interfere with assay signals, leading to false positives and high variability.[8][10][11]
-
Troubleshooting Step: Visually inspect your assay plates for precipitation. Determine the critical aggregation concentration (CAC) of your compound.[9]
-
Solution: Include detergents like Triton X-100 (typically 0.01%) in your assay buffer to mitigate aggregation.[10] Consider using excipients like polyethylene glycol (PEG) to improve solubility.[5] Ensure your final DMSO concentration is consistent and as low as possible (ideally <1%).
-
-
-
Inconsistent Cell-Based Conditions:
-
Variations in cell passage number, seeding density, and growth phase can significantly impact drug sensitivity.[7][12]
-
Troubleshooting Step: Maintain a detailed log of cell culture parameters for each experiment.
-
Solution: Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cells are in the exponential growth phase during the experiment.
-
-
Scenario 2: Suspected False Positives or Promiscuous Activity
Thiohydantoin derivatives, due to their potential reactivity, can sometimes appear active across multiple, unrelated assays.[13][14] This is a hallmark of a "promiscuous" compound or an assay artifact.
Possible Causes and Solutions:
-
Thiol Reactivity: The thiohydantoin core can react with cysteine residues in proteins or with thiol-containing assay reagents (e.g., DTT, GSH).[5][6][15]
-
Troubleshooting Workflow:
-
DTT Counter-Screen: Measure the IC50 of your compound in the presence and absence of a high concentration of DTT (e.g., 1-5 mM). A significant rightward shift in the IC50 in the presence of DTT suggests thiol reactivity.[3][16]
-
Jump-Dilution Assay: Pre-incubate your target protein with a high concentration of the compound, then dilute the mixture to a concentration below the IC50 before initiating the reaction. If the inhibition is irreversible (covalent), the activity will not be recovered upon dilution.[3]
-
-
-
Assay Technology Interference:
-
Some thiohydantoin derivatives may be colored or fluorescent, interfering with absorbance or fluorescence-based readouts.[4][10] They can also act as quenchers.
-
Troubleshooting Step: Run the assay in the absence of the biological target to see if the compound itself affects the signal.
-
Solution: If interference is detected, consider switching to an orthogonal assay with a different detection method (e.g., from a fluorescence-based assay to a label-free mass spectrometry-based assay).[4]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for investigating inconsistent bioactivity data.
Sources
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- 2. Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. How thoughtful experimental design can empower biologists in the omics era - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization conditions for X-ray analysis of 4-sulfanylideneimidazolidin-2-one
Technical Support Center: Crystallization of 4-Sulfanylideneimidazolidin-2-one
Welcome to the technical support guide for optimizing the crystallization of this compound (also known as 2-thiohydantoin). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and succeed in obtaining high-quality single crystals suitable for X-ray diffraction analysis. This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for a deeper understanding of the crystallization process for this specific heterocyclic compound.
Troubleshooting Guide
This section addresses the most common hurdles encountered during the crystallization of this compound.
Q1: My experiment resulted in an amorphous precipitate or oil instead of crystals. What went wrong?
Answer: This is a classic sign of rapid and uncontrolled nucleation, where the compound comes out of solution too quickly for an ordered crystal lattice to form.[1] The system has achieved supersaturation so fast that it crashes out. The key is to slow down the process to favor crystal growth over precipitation.[1][2]
Causality and Actionable Solutions:
-
Excessive Supersaturation: The concentration of your compound is likely too high for the chosen solvent system and conditions.
-
Solution: Return the sample to the heat source, add a small amount (10-20%) of additional solvent to ensure everything redissolves, and then allow it to cool more slowly.[2] This reduces the initial supersaturation level, giving molecules more time to orient themselves correctly.
-
-
Rapid Solvent Evaporation/Cooling: If you are using slow evaporation, the vessel opening may be too large. If using cooling, the temperature drop is too steep.
-
Inappropriate Solvent: The chosen solvent may be too poor, causing the compound to be insufficiently soluble even when heated. Tetrahydrofuran (THF), for example, is known to sometimes cause "oiling out".[3]
-
Solution: Re-evaluate your solvent choice. Find a solvent or solvent system where the compound has moderate solubility when hot and lower solubility when cold.[5]
-
Q2: I'm not getting any crystals at all, just a clear solution. What should I do next?
Answer: This outcome indicates that your solution has not reached the necessary level of supersaturation for nucleation to occur.[6] You need to carefully increase the solute concentration or decrease its solubility in a controlled manner.
Causality and Actionable Solutions:
-
Insufficient Concentration: The solution is too dilute.
-
Solution: Gradually increase the concentration. If using an evaporation method, simply allow more time. If using a cooling method, you may need to gently heat the solution to boil off a portion of the solvent (e.g., 25-50%) and then repeat the cooling process.[2]
-
-
Solvent is Too Good: The compound is highly soluble in the chosen solvent, making it difficult to achieve supersaturation.
-
Solution: Introduce an "anti-solvent" or "precipitant". This is a solvent in which your compound is insoluble but which is miscible with your primary solvent. Use the vapor diffusion method (see Protocol 2) to slowly introduce the anti-solvent.
-
-
High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, the initial formation of a stable crystal nucleus (nucleation) is kinetically unfavorable.[6]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[2]
-
Solution 2 (Seeding): If you have a tiny crystal from a previous attempt, introduce it into the supersaturated solution. This "seed" provides a template for further growth, bypassing the difficult initial nucleation step.[1][5]
-
.dot graph TD subgraph "Troubleshooting Workflow: No Crystals" direction LR A[Start: Clear Solution] --> B{Is Purity >95%?}; B -- No --> C[Purify Compound via Chromatography/Recrystallization]; B -- Yes --> D{Solvent Screen Performed?}; D -- No --> E[Protocol: Perform Solubility Screen]; E --> F[Select Solvent/Anti-Solvent Pair]; D -- Yes --> G{Method?}; F --> G; G -- Slow Evaporation --> H[Reduce Vial Opening or Use Cooler Temp]; G -- Slow Cooling --> I[Increase Concentration & Insulate Flask]; G -- Vapor Diffusion --> J[Adjust Precipitant Concentration]; H --> K{Success?}; I --> K; J --> K; K -- No --> L[Attempt Seeding or Scratching]; L --> K; K -- Yes --> M[END: Crystals Formed];
.enddot Caption: Troubleshooting decision tree for experiments yielding no crystals.
Q3: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
Answer: The formation of numerous small crystals or fine needles indicates that the rate of nucleation is much higher than the rate of crystal growth.[1] To get larger, block-like crystals suitable for X-ray diffraction, you must create conditions that favor the slow deposition of molecules onto a few existing nuclei.
Causality and Actionable Solutions:
-
High Nucleation Rate: This is caused by reaching a high level of supersaturation too quickly.
-
Impurity Interference: Impurities can act as unwanted nucleation sites or inhibit growth on certain crystal faces, leading to poor crystal habit.
-
Suboptimal Solvent Environment: The solvent plays a critical role in crystal packing and morphology.
-
Solution: Experiment with different solvents or add small amounts of additives. Sometimes a co-solvent can alter the crystal habit favorably. Additive screens can help identify substances that influence crystal growth.[1]
-
Frequently Asked Questions (FAQs)
Q4: What are the critical physicochemical properties of this compound to consider?
Answer: Understanding the molecule's structure is key. This compound is a derivative of 2-thiohydantoin. Its key features are:
-
Hydrogen Bonding: The molecule has both hydrogen bond donors (the N-H groups) and acceptors (the C=O and C=S groups). This makes it highly capable of forming strong, directional intermolecular interactions, which is excellent for crystallization.[8][9] Hydrogen-bonding solvents like alcohols or water can either compete with these interactions or help mediate them.[3][10]
-
Planarity: The core imidazolidine ring is nearly planar.[8] This planarity facilitates π-π stacking interactions, which can contribute to stable crystal packing.
-
Polarity: The presence of carbonyl and thiocarbonyl groups makes the molecule polar. Therefore, it will have better solubility in polar solvents than in non-polar ones.
Q5: Which crystallization methods are most suitable for this compound?
Answer: There is no single "best" method, and screening multiple techniques is always recommended. For a small, polar molecule like this, the following three methods are excellent starting points.
-
Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent to near-saturation, filtered to remove dust, and the solvent is allowed to evaporate slowly over days or weeks.[3][5] This method works best with solvents in which the compound is moderately soluble.[5]
-
Vapor Diffusion (Hanging or Sitting Drop): This is a powerful technique for fine-tuning supersaturation. A drop containing your compound and a solvent is allowed to equilibrate with a larger reservoir containing a precipitant (anti-solvent). The precipitant slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.[11]
-
Slow Cooling: This classic technique involves dissolving the compound in a minimum amount of a suitable solvent at an elevated temperature and then allowing it to cool slowly to room temperature or below.[10] The principle is that solubility decreases as the temperature drops, leading to supersaturation.[4]
.dot graph G { layout=neato; node [shape=box, style="filled", fontname="sans-serif"]; edge [fontname="sans-serif"];
} .enddot Caption: Key crystallization methods and their interrelated parameters.
Q6: How do I select the right solvent system?
Answer: Solvent selection is arguably the most critical variable in crystallization.[10] The ideal solvent is one in which your compound is moderately soluble. If it's too soluble, it won't crystallize; if it's not soluble enough, you can't create a saturated solution.[5] A systematic solubility screen is the most effective approach.
-
Preparation: Aliquot ~1-2 mg of your compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different solvent dropwise (e.g., 50 µL at a time), vortexing between additions. Use a range of solvents with varying polarities (see Table 1).
-
Observation:
-
Insoluble: If the compound doesn't dissolve after adding ~0.5 mL, it's likely insoluble. This solvent could be a good anti-solvent (precipitant) .
-
Soluble: If the compound dissolves in the first 1-2 drops, it is highly soluble. This solvent is a good primary solvent .
-
Sparingly Soluble: If the compound dissolves after adding 0.1-0.5 mL, it may be suitable for slow evaporation or slow cooling methods.
-
-
System Selection: Aim to find a pair: a primary solvent where the compound is soluble, and an anti-solvent where it is not. This pair is ideal for vapor diffusion or liquid-liquid diffusion methods.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hydrogen Bonding | Potential Use |
| Water | 100 | 80.1 | Donor & Acceptor | Primary or Anti-Solvent |
| Ethanol | 78 | 24.5 | Donor & Acceptor | Primary Solvent |
| Isopropanol | 82 | 19.9 | Donor & Acceptor | Primary Solvent |
| Acetonitrile | 82 | 37.5 | Acceptor | Primary Solvent |
| Ethyl Acetate | 77 | 6.0 | Acceptor | Primary or Anti-Solvent |
| Dichloromethane | 40 | 9.1 | None | Primary Solvent |
| Toluene | 111 | 2.4 | None | Anti-Solvent |
| Hexane | 69 | 1.9 | None | Anti-Solvent |
| Table 1: Common solvents for screening, highlighting properties relevant to crystallizing polar, hydrogen-bonding molecules like this compound. |
-
Prepare Reservoir: In the well of a crystallization plate, add 500 µL of the reservoir solution (e.g., 80% anti-solvent, 20% primary solvent).
-
Prepare Drop: On the sitting post in the middle of the well, place a 2 µL drop of your concentrated compound solution (dissolved in the primary solvent).
-
Seal: Tightly seal the well with clear tape or a cover slip.
-
Equilibrate: The solvent from the drop (which has a higher vapor pressure) will slowly evaporate and diffuse into the reservoir, while the anti-solvent from the reservoir diffuses into the drop. This slowly raises the supersaturation in the drop, promoting crystal growth.
-
Observe: Leave the plate in a vibration-free location and monitor periodically for crystal growth over several days to weeks.[7]
References
- Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. (2022).
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). BenchChem.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Improving the Crystallization Process for Optimal Drug Development. (2014).
- X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs. (n.d.). Sci-Hub.
- Guide for crystalliz
- Crystal Growth. (n.d.). ETH Zurich.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
- Optimization Screening. (n.d.).
- Factors Affecting Crystallization. (n.d.). University of California, Riverside.
- Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography.
- Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. (2014). PubMed.
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC - NIH.
- Optimizing crystallization hits - small to large and large to small. (2015). YouTube.
- Video: Growing Crystals for X-ray Diffraction Analysis. (2015). JoVE.
- Physical chemistry of crystal growth. (n.d.). University of Kentucky X-Ray Crystallography Facility.
- 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. (n.d.). PMC - NIH.
- Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). NIH.
- Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (n.d.).
- Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025).
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink.
- The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. (n.d.). NIH.
- Crystallization and characterization of the compounds Gly·MSO4·mH2O. (2025).
- Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. (2015). IUCr.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers.
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC - NIH.
- Synthesis and characterization of 4-{4-(2-methyl-4-benzylidene-5-oxo- imidazol-1 -yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one and study of their antimicrobial actvities. (n.d.).
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024). Advanced Journal of Chemistry.
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Validation & Comparative
A Comparative Analysis of 4-Sulfanylideneimidazolidin-2-one and Rhodanine Bioactivity: A Guide for Researchers
In the landscape of heterocyclic chemistry and drug discovery, the rhodanine and 4-sulfanylideneimidazolidin-2-one (also known as 2-thiohydantoin) scaffolds have emerged as prominent frameworks for the development of a wide array of biologically active compounds. Their structural similarities often lead to overlapping therapeutic targets, yet subtle differences in their chemical architecture can significantly influence their biological profiles, including efficacy, selectivity, and potential for non-specific interactions. This guide provides a comprehensive comparative analysis of the bioactivity of these two scaffolds, offering experimental insights and data to inform researchers and drug development professionals in their quest for novel therapeutics.
Structural and Physicochemical Distinctions
At first glance, rhodanine (2-thioxo-4-thiazolidinone) and this compound (2-thiohydantoin) share a common five-membered heterocyclic ring system containing a thiocarbonyl group. However, a key distinction lies in the atom at position 1 of the ring. Rhodanine possesses a sulfur atom, making it a thiazolidine derivative, while this compound contains a nitrogen atom at this position, classifying it as an imidazolidine derivative. This seemingly minor change has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
Figure 1: Key structural difference between Rhodanine and this compound.
Comparative Bioactivity Profile
Both rhodanine and this compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The following sections provide a comparative overview of their bioactivities based on available experimental data for their derivatives.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated for their potential as anticancer agents. They have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.
Rhodanine derivatives have shown potent cytotoxicity against a range of cancer cell lines. For instance, some derivatives have exhibited IC50 values in the low micromolar range against cell lines like MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer)[1][2][3]. The mechanism of action often involves the inhibition of key kinases involved in cancer progression[4][5].
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been identified as potent antiproliferative compounds, with one derivative exhibiting an IC50 of 7.0 µM against A549 cancer cells[2]. Another study reported a rhodanine derivative with an IC50 value of 0.9 µM against the phosphatase of regenerating liver 3 (PRL-3), a promising cancer target[6].
This compound (2-thiohydantoin) derivatives have also emerged as promising anticancer agents. A study on a specific 2-thiohydantoin derivative, N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide, revealed an IC50 value of 2.448 µM against HepG2 cells and was found to arrest the cell cycle in the S phase[7]. Hybrid cinnamic acid derivatives bearing a 2-thiohydantoin moiety have also shown good cytotoxic activity against MCF-7 cells, with IC50 values as low as 15.28 μg/ml[8].
| Scaffold Derivative | Target/Cell Line | Reported IC50/MIC Values | Reference |
| Rhodanine | A549 (Lung Cancer) | 7.0 µM | [2] |
| PRL-3 (Phosphatase) | 0.9 µM | [6] | |
| K562 (Leukemia) | 11.10 µg/mL | [6] | |
| MCF-7 (Breast Cancer) | 7.67 μg/mL | [9] | |
| MRSA (Bacteria) | MIC90 = 4 μM | [10][11] | |
| Bacillus anthracis | MIC = 2–8 μM | [10][11] | |
| This compound | HepG2 (Liver Cancer) | 2.448 µM | [7] |
| MCF-7 (Breast Cancer) | 15.28 μg/mL | [8] | |
| EGFR (Kinase) | 90 nM | [12] | |
| Gram-positive bacteria | MIC = 1.95 mg/L | [13] |
Table 1: Comparative Bioactivity of Rhodanine and this compound Derivatives
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both rhodanine and 2-thiohydantoin scaffolds have contributed to this effort.
Rhodanine derivatives have demonstrated significant activity, particularly against Gram-positive bacteria. Some derivatives exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC90 values as low as 4 μM[10][11]. The antibacterial effect of certain rhodanine derivatives is attributed to the inhibition of DNA gyrase and topoisomerase IV[5].
2-Thiohydantoin derivatives have also shown promising antimicrobial properties. Studies have reported their activity against both Gram-positive and Gram-negative bacteria[13][14]. One study directly comparing rhodanine and 2-thiohydantoin derivatives suggested that the latter might possess slightly higher antibacterial activity[13]. For instance, a 2-thiohydantoin derivative showed a MIC value of 1.95 mg/L against S. aureus[13].
The Pan-Assay Interference Compounds (PAINS) Conundrum
A critical consideration in the development of drugs based on these scaffolds is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity, leading to false-positive results[15][16].
Rhodanine is a well-known PAINS scaffold[15][16]. Its promiscuity is often attributed to its ability to act as a Michael acceptor, leading to covalent modification of proteins, or to form aggregates that non-specifically inhibit enzymes[17].
While less documented, the structural similarity of This compound to rhodanine and other PAINS motifs suggests a potential for similar non-specific interactions. The exocyclic double-bonded sulfur atom in both scaffolds can contribute to a high density of interaction sites for polar interactions and hydrogen bonds, potentially leading to promiscuous binding at higher concentrations. Therefore, researchers should exercise caution and employ rigorous secondary assays to validate any initial screening hits from either scaffold.
Figure 2: Workflow for mitigating PAINS-related false positives.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity of findings, it is crucial to employ robust and validated experimental protocols. Below are methodologies for key assays to assess the bioactivity of this compound and rhodanine derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. The decrease in reaction rate is used to determine the inhibitor's potency (e.g., IC50 or Ki).
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound or vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition and the Ki value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound within a cellular environment.
Principle: The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein extract.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to separate the aggregated (denatured) proteins from the soluble proteins.
-
Protein Quantification: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion and Future Perspectives
Both this compound and rhodanine scaffolds are undeniably valuable starting points in the design of novel bioactive molecules. While rhodanine derivatives have a longer history and are more extensively studied, often with potent biological activities, they are also frequently flagged as potential PAINS, necessitating careful validation. This compound derivatives, while less explored, have demonstrated comparable and sometimes superior bioactivity in certain contexts, suggesting they are a promising alternative scaffold.
The choice between these two scaffolds should be guided by the specific therapeutic target and the desired biological activity. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental validation to rule out non-specific effects, will be paramount in successfully translating these privileged scaffolds into clinically viable drugs. Future research should focus on direct, head-to-head comparisons of isosteric pairs of rhodanine and 2-thiohydantoin derivatives to more definitively delineate the impact of the endocyclic sulfur versus nitrogen on bioactivity and target selectivity.
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A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of 2-Thioxoimidazolidin-4-one Derivatives on Fatty Acid Amide Hydrolase (FAAH)
For researchers and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic promise is paved with rigorous experimental scrutiny. The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore known to produce potent inhibitors for a range of enzymes, including proteasomes, kinases, and notably, Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. FAAH is a key serine hydrolase that degrades fatty acid amides like the endocannabinoid anandamide, making it a significant target for treating pain, anxiety, and inflammatory disorders[4][5].
This guide provides an in-depth, experience-driven framework for validating the inhibitory mechanism of a novel 2-thioxoimidazolidin-4-one derivative, using FAAH as our specific enzyme target. We will move beyond simple potency measurements to build a comprehensive, self-validating dossier on the inhibitor's mode of action, benchmarked against established alternatives.
Part 1: The Rationale Beyond IC₅₀—Deconstructing the Mechanism
An inhibitor's half-maximal inhibitory concentration (IC₅₀) is a crucial but incomplete descriptor. It is highly dependent on assay conditions, particularly substrate concentration[6]. To truly understand an inhibitor, we must determine its mechanism of action (MOA), which describes how it interacts with the enzyme. This knowledge is fundamental for optimizing lead compounds and predicting in vivo efficacy.
The primary questions we must answer are:
-
Is the inhibition reversible or irreversible? Irreversible inhibitors, often forming covalent bonds, can offer prolonged efficacy but carry a higher risk of off-target effects[5].
-
If reversible, what is the mode of inhibition? This defines how the inhibitor interacts with the enzyme and its substrate.
Part 2: A Validated Experimental Workflow
Phase 1: Initial Potency and Reversibility Testing
Objective: To quantify the inhibitor's potency (IC₅₀) and determine if it acts reversibly.
Protocol 1: IC₅₀ Determination via Continuous Spectrophotometric Assay
This assay measures the initial rate of reaction under steady-state conditions[7]. For FAAH, a common method involves using a chromogenic substrate where the product absorbs light at a specific wavelength[8].
-
Materials:
-
Purified FAAH enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 9.0)
-
Substrate: p-nitrophenyl acetate (PNPA) or a specific FAAH substrate coupled to a reporter system. The substrate concentration should be at or below its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors[9].
-
Test Inhibitor: 2-thioxoimidazolidin-4-one derivative (Compound X), serially diluted in DMSO.
-
96-well microplate and plate reader.
-
-
Methodology:
-
Prepare Reagents: Dilute FAAH enzyme in cold assay buffer to the desired working concentration. Prepare a 2-fold serial dilution of Compound X, starting from a high concentration (e.g., 100 µM) down to low nM. Also prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Assay Setup: To each well of the microplate, add 50 µL of assay buffer. Add 1 µL of the serially diluted Compound X (or DMSO for control). Add 25 µL of the diluted FAAH enzyme.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 25 µL of the substrate to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time (e.g., every 30 seconds for 10 minutes) at the appropriate wavelength for the product.
-
Data Analysis: Calculate the initial velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value[9].
-
Protocol 2: Reversibility Test via Rapid Dilution
The causality behind this experiment is simple: if an inhibitor is reversible, its effect should diminish upon significant dilution because the enzyme-inhibitor complex will dissociate to re-establish equilibrium[7][10].
-
Methodology:
-
High Concentration Incubation: Incubate the FAAH enzyme with a high concentration of Compound X (e.g., 10-20 times its IC₅₀) for 30 minutes. This ensures maximum binding.
-
Rapid Dilution: Rapidly dilute this enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate. This dilution lowers the concentration of both the enzyme to its final assay concentration and the inhibitor to a level well below its IC₅₀ (e.g., 0.1x IC₅₀).
-
Measure Activity: Immediately monitor the enzymatic activity over time.
-
Controls: Run two controls: (a) an uninhibited reaction (enzyme diluted with DMSO vehicle) and (b) a fully inhibited reaction where the inhibitor is present at 10x IC₅₀ throughout.
-
Interpretation: If the activity in the diluted sample rapidly recovers to the level of the uninhibited control, the inhibition is reversible. If activity remains low, similar to the fully inhibited control, the inhibition is likely irreversible or very slow to dissociate[10].
-
Phase 2: Elucidating the Mechanism of Reversible Inhibition
Objective: To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Protocol 3: Steady-State Kinetic Analysis
This experiment is the cornerstone of MOA studies. We systematically vary the concentration of both the substrate and the inhibitor to observe their effects on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ)[11].
-
Methodology:
-
Experimental Design: Create a matrix of experiments. Use several fixed concentrations of Compound X (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ—use the IC₅₀ as a starting estimate for Kᵢ). For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2x Kₘ to 10x Kₘ).
-
Assay Execution: Perform the enzymatic assay as described in Protocol 1 for each condition in the matrix, measuring the initial reaction velocity.
-
Data Analysis: For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Lineweaver-Burk Plot: To visualize the inhibition mechanism, transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/velocity vs. 1/[Substrate][12].
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-Competitive Inhibition: Lines will intersect on the x-axis (apparent Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed-Type Inhibition: Lines will intersect in the second or third quadrant, but not on an axis (both apparent Kₘ and Vₘₐₓ are altered)[12].
-
-
Calculate Kᵢ: The inhibition constant (Kᵢ), which represents the inhibitor's binding affinity, can be calculated from the changes in apparent Kₘ or Vₘₐₓ.
-
Phase 3: Orthogonal Validation of Direct Binding
Objective: To confirm a direct physical interaction between Compound X and FAAH and to obtain a thermodynamically-derived binding constant (Kᴅ). Kinetic data implies binding, but a biophysical assay proves it.
Protocol 4: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
These techniques measure binding directly, providing an independent validation of the kinetic results.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event. Titrating the inhibitor into a solution of the enzyme allows for the direct determination of the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS)[13][14]. This method is considered the gold standard for characterizing binding interactions in solution.
-
Surface Plasmon Resonance (SPR): An optical technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface. It provides real-time data on the association (kₐ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (Kᴅ = kₒff/kₐ) can be calculated[13][15].
The choice between ITC and SPR depends on factors like protein availability and instrumentation. The key is that the Kᴅ value obtained should be in reasonable agreement with the Kᵢ value determined from kinetic studies.
Part 3: Comparative Analysis with Alternative FAAH Inhibitors
A novel inhibitor's value is best understood in context. We will compare our 2-thioxoimidazolidin-4-one derivative (Compound X) against well-characterized FAAH inhibitors. Studies have identified several, including the irreversible inhibitor phenylmethylsulfonyl fluoride (PMSF) and reversible inhibitors like URB-597[5]. The competitive inhibition demonstrated by some 2-thioxoimidazolidin-4-one derivatives can be an advantage over irreversible inhibitors, which may have a higher likelihood of interacting with other serine hydrolases[5].
Comparative Data Summary
| Feature | Compound X (Hypothetical Data) | URB-597 (Literature) | OL-135 (Literature) |
| Scaffold | 2-Thioxoimidazolidin-4-one | Biphenyl-3-ylcarbamic acid cyclohexyl ester | 1,3,4-Oxadiazol-2-one |
| IC₅₀ (FAAH) | 85 nM | ~5 nM | ~4 nM |
| Mechanism | Reversible, Competitive | Reversible, Non-competitive (slow-binding) | Irreversible (covalent modification) |
| Inhibition Constant (Kᵢ) | 60 nM | < 1 nM | kᵢₙₐcₜ/Kᵢ reported |
| Binding Affinity (Kᴅ) | 75 nM | Not widely reported | Not applicable |
| Selectivity | To be determined | High for FAAH vs. other serine hydrolases | High for FAAH vs. other serine hydrolases[5] |
| Reference | This Guide | [5] | [5] |
This table provides an objective, data-driven comparison. It allows researchers to quickly assess the novelty and potential advantages of Compound X. For instance, its reversible and competitive nature might offer a different safety profile compared to the irreversible OL-135[5].
Conclusion
Validating the inhibitory mechanism of a compound like a 2-thioxoimidazolidin-4-one derivative is a multi-step, logic-driven process. By systematically determining its potency, reversibility, mode of action, and direct binding affinity, we build a robust and trustworthy scientific narrative. This comprehensive characterization, coupled with a clear-eyed comparison to existing alternatives, is essential for making informed decisions in the complex landscape of drug discovery and development. It elevates a compound from a mere "hit" to a scientifically validated lead candidate.
References
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Muccioli, G. G., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 49(13), 3971-3980. [Link]
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Muccioli, G. G., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. PubMed. [Link]
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American Chemical Society. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. [Link]
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Gitto, R., et al. (2018). Identification of 2-thioxoimidazolidin-4-one derivatives as novel noncovalent proteasome and immunoproteasome inhibitors. PubMed. [Link]
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Abdel-Wahab, B. F., et al. (2024). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Scientific Reports. [Link]
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Goodacre, E. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]
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Tzovaras, A., & Logothetis, D. E. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]
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Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Structure-activity relationship validation of a series of imidazolidinone analogues
An objective comparison guide to the structure-activity relationship (SAR) validation for a novel series of imidazolidinone analogues targeting the MDM2-p53 interaction.
Executive Summary
The imidazolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for developing potent and selective inhibitors for various biological targets. This guide provides a comprehensive framework for the structure-activity relationship (SAR) validation of a novel series of imidazolidinone analogues designed as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in oncology. We will delve into the causal relationships between specific structural modifications and biological activity, present detailed, self-validating experimental protocols for robust data generation, and offer a comparative analysis of representative analogues. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds through a systematic and data-driven SAR exploration.
The Imidazolidinone Scaffold: A Privileged Structure for MDM2 Inhibition
The imidazolidinone core provides a rigid, three-dimensional framework that can be strategically decorated with various substituents to mimic key interactions of the p53 peptide with its negative regulator, MDM2. The goal of an MDM2 inhibitor is to disrupt this interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions. The validation of any new analogue series hinges on understanding how modifications to the core structure impact binding affinity, cellular potency, and ultimately, therapeutic potential.
A systematic SAR study begins by identifying key "hotspots" on the scaffold where chemical modifications can profoundly influence biological activity. For our imidazolidinone series, these are primarily the R1, R2, and R3 positions, which are projected into critical binding pockets of the MDM2 protein.
Caption: Key modification points on the imidazolidinone scaffold.
Comparative Analysis: Decoding the SAR of Imidazolidinone Analogues
The core of SAR validation lies in comparative analysis. By systematically altering one functional group at a time and measuring the resulting impact on biological activity, a clear picture of the target's structural and chemical preferences emerges. The table below summarizes data for a representative series of analogues, illustrating how targeted modifications translate into measurable changes in target affinity and cellular potency.
| Analogue ID | Structural Modification (at R1) | Target Affinity (Kᵢ, nM) | Cellular Potency (IC₅₀, µM) | Key Insight |
| IZD-001 | 4-Chlorophenyl | 150 | 12.5 | Baseline compound establishing the core scaffold's activity. |
| IZD-002 | 4-Bromophenyl | 95 | 8.2 | Introduction of a larger halogen (Br) improves hydrophobic interactions, enhancing affinity. |
| IZD-003 | 4-Iodophenyl | 30 | 2.1 | The significantly larger iodine atom optimally fills the hydrophobic pocket, leading to a marked increase in both affinity and cellular potency. |
| IZD-004 | 4-Trifluoromethylphenyl | 250 | 20.1 | The electron-withdrawing CF₃ group is poorly tolerated, suggesting a need for electron-donating or neutral substituents at this position. |
| IZD-005 | 3-Chloro-4-fluorophenyl | 45 | 3.5 | Demonstrates that additional substitutions can be explored to fine-tune electronic and steric properties for improved activity. |
Experimental Validation: Protocols for Rigorous SAR Assessment
Protocol: Competitive Radioligand Binding Assay for Target Affinity (Kᵢ)
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its target, providing a direct measure of binding affinity.
-
Objective: To determine the inhibitory constant (Kᵢ) of each imidazolidinone analogue for the MDM2 protein.
-
Expertise & Causality: We use a competitive binding format as it is a direct measure of target engagement. The choice of a radioligand, such as ³H-labeled Nutlin-3A, ensures high sensitivity and a robust signal-to-noise ratio.
-
Materials & Reagents:
-
Recombinant human MDM2 protein
-
[³H]-Nutlin-3A (Radioligand)
-
Non-labeled Nutlin-3A (Positive Control)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.5)
-
Test Imidazolidinone Analogues (dissolved in 100% DMSO)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of the test analogues and the positive control (Nutlin-3A) in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the test analogue dilution. For control wells, add 25 µL of buffer (Total Binding) or 25 µL of a saturating concentration of non-labeled Nutlin-3A (Non-Specific Binding).
-
Add 25 µL of [³H]-Nutlin-3A at a final concentration equal to its Kₔ value.
-
Initiate the binding reaction by adding 25 µL of recombinant MDM2 protein.
-
Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.
-
Transfer the reaction mixture to a pre-wetted filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filter mat to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis & Trustworthiness:
-
The raw data (counts per minute) is converted to percent inhibition relative to the total binding and non-specific binding controls.
-
The percent inhibition data is plotted against the logarithm of the test compound concentration, and the IC₅₀ value is determined using a non-linear regression fit (sigmoidal dose-response).
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. The inclusion of controls at every step ensures the validity of the final Kᵢ value.
-
Protocol: Cell-Based p53-Luciferase Reporter Assay for Cellular Potency (IC₅₀)
This functional assay measures the ability of a compound to activate the p53 pathway in living cells, providing a crucial link between target binding and a biological response.
-
Objective: To determine the half-maximal effective concentration (IC₅₀) of each analogue for activating p53-dependent transcription.
-
Expertise & Causality: A reporter gene assay provides a quantitative readout of downstream pathway activation. We use a cell line with wild-type p53 (e.g., SJSA-1) stably transfected with a luciferase reporter gene under the control of a p53-responsive promoter. This directly links MDM2 inhibition to the desired biological outcome.
-
Materials & Reagents:
-
SJSA-1 cells stably expressing a p21-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Imidazolidinone Analogues (in DMSO).
-
Positive Control (e.g., Nutlin-3A).
-
Vehicle Control (DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Opaque, white 96-well cell culture plates.
-
-
Step-by-Step Methodology:
-
Seed the SJSA-1 reporter cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test analogues and controls in culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. This duration allows for sufficient time for p53 activation, transcription, and translation of the luciferase enzyme.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis & Trustworthiness:
-
The raw luminescence units are normalized to the vehicle control to calculate the fold-activation.
-
The fold-activation is plotted against the logarithm of the compound concentration.
-
The IC₅₀ value, representing the concentration at which 50% of the maximal p53 activation is achieved, is determined using non-linear regression. The use of a known activator as a positive control and a vehicle control validates the assay's performance and the specificity of the compound's effect.
-
Integrated Workflow for Systematic SAR Validation
A successful SAR campaign follows a logical, iterative cycle. The workflow below illustrates the process from initial compound design to data-driven decision-making for the next round of synthesis.
Caption: Iterative workflow for structure-activity relationship validation.
This systematic process ensures that resources are focused on the most promising chemical space, accelerating the journey from a preliminary hit to a viable lead candidate. By integrating robust biochemical and cell-based assays, researchers can build a comprehensive understanding of the SAR, enabling the rational design of next-generation imidazolidinone inhibitors with superior therapeutic profiles.
References
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Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. [Link]
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-3108. [Link]
A Comparative Efficacy Analysis of Novel 2-Thioxoimidazolidin-4-ones and Standard-of-Care Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of 2-Thioxoimidazolidin-4-ones in Drug Discovery
The relentless pursuit of more effective and safer therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the 2-thioxoimidazolidin-4-one core has garnered significant attention. This heterocyclic moiety, a sulfur analog of hydantoin, serves as a versatile backbone for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities.[1] Published research has highlighted their potential as potent anticancer and antimicrobial agents, often exhibiting superior efficacy and novel mechanisms of action compared to established standard-of-care drugs.[2][3][4]
This guide provides a comprehensive, in-depth comparison of the efficacy of novel 2-thioxoimidazolidin-4-one derivatives against current standard-of-care treatments in oncology and infectious diseases. As Senior Application Scientists, we aim to synthesize the available preclinical and in vivo data, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics. Our analysis is grounded in scientific integrity, offering a critical perspective on the potential of this promising class of compounds to address unmet medical needs.
Anticancer Efficacy: A New Frontier in Oncology
Derivatives of 2-thioxoimidazolidin-4-one have demonstrated remarkable cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer.[1][2][5] Notably, several studies have reported that these novel compounds exhibit significantly lower IC50 values than current standard-of-care chemotherapeutic agents, indicating higher potency.
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Survival Pathways
A key differentiator for many 2-thioxoimidazolidin-4-one derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][6] This is a highly desirable trait in an anticancer agent, as it leverages the cell's own machinery to trigger its demise, often with greater specificity and reduced side effects compared to necrotic cell death induced by many traditional chemotherapies.
Furthermore, these compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the PI3K/AKT pathway, a central node in cell survival, proliferation, and metabolism. By inhibiting this pathway, 2-thioxoimidazolidin-4-one derivatives can effectively cut off the survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.[2][6][7]
Signaling Pathway: Inhibition of the PI3K/AKT Pathway
The following diagram illustrates the mechanism by which certain 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thioxoimidazolidin-4-one derivatives.
Comparative In Vitro Efficacy
The following table summarizes the in vitro cytotoxic activity of representative 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines, with a direct comparison to standard-of-care drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard-of-Care Drug | IC50 (µM) | Reference |
| Compound 4 | HepG2 (Liver) | 0.017 | 5-Fluorouracil | 5.18 | [2] |
| Compound 2 | HepG2 (Liver) | 0.18 | Staurosporine | 5.07 | [2] |
| Compound 14 | HepG2 (Liver) | 2.33 (µg/mL) | Doxorubicin | Not specified | [1] |
| Compound 5 | MCF-7 (Breast) | 3.98 (µg/mL) | Doxorubicin | Not specified | [1] |
| Compound 6b | MCF-7 (Breast) | 15.57 (µg/mL) | Doxorubicin | Higher than 6b | [3] |
| Compound 6b | HepG2 (Liver) | 43.72 (µg/mL) | Doxorubicin | Higher than 6b | [3] |
| Compound 5a | MCF-7 (Breast) | Varies | Cisplatin | Varies | [5] |
| Compound 5d | HepG2 (Liver) | Varies | Cisplatin | Varies | [5] |
| Compound 5h | HepG2 (Liver) | Varies | Cisplatin | Varies | [5] |
| Compound 3e | MCF-7 (Breast) | 20.4 (µg/mL) | Not specified | Not specified | [8] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy: Preclinical Evidence
A crucial step in validating the therapeutic potential of any new compound is the assessment of its efficacy in living organisms. In a study utilizing a solid Ehrlich carcinoma (SEC) mouse model, a 2-thioxoimidazolidin-4-one derivative (Compound 4) demonstrated a significant reduction in tumor volume compared to both the control group and the group treated with the standard-of-care drug, 5-Fluorouracil (5-FU).[2]
Specifically, at the end of the treatment period, the tumor volume in the Compound 4-treated mice was 2766 mm³, compared to 5802 mm³ in the untreated control group and 4177 mm³ in the 5-FU treated group. This translated to a tumor inhibition ratio of 48.4% for Compound 4, which was substantially higher than the 29.28% observed for 5-FU.[2] These findings provide compelling in vivo evidence for the superior anticancer activity of this class of compounds.
Antimicrobial Efficacy: A Potential Solution to Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat. The 2-thioxoimidazolidin-4-one scaffold has also shown promise in the development of novel antimicrobial agents. Derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Mechanism of Action: Disrupting Bacterial Processes
The precise antimicrobial mechanism of action for all 2-thioxoimidazolidin-4-one derivatives is still under investigation and likely varies depending on the specific substitutions on the core scaffold. However, some studies suggest that these compounds may interfere with essential bacterial processes such as biofilm formation and bacterial adhesion.[9] One study on new hydantoin derivatives demonstrated that they exhibit bactericidal action and have the potential to inhibit bacterial adhesion, a critical step in the pathogenesis of many infections.[9]
Comparative In Vitro Efficacy
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-thioxoimidazolidin-4-one derivatives against Staphylococcus aureus, a common and often drug-resistant pathogen, in comparison to standard-of-care antibiotics.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Standard-of-Care Drug | MIC (µg/mL) | Reference |
| Compound 5b | S. aureus | 25 (mg/mL) | Not specified | Not specified | [4] |
| Compound C5 | S. aureus | 31.25 - 62.5 | Not specified | Not specified | [10] |
| Compound C6 | S. aureus | 62.5 - 125 | Not specified | Not specified | [10] |
| Linezolid | S. aureus | 1 - 4 | - | - | [11] |
| Vancomycin | S. aureus | 1 - 4 | - | - | [11] |
Note: The MIC values for the novel compounds are presented as reported in the respective studies. Direct comparison requires standardized testing conditions.
Pharmacokinetic Profile: A Critical Consideration for Drug Development
The therapeutic success of any compound is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While in vitro and in vivo efficacy data for 2-thioxoimidazolidin-4-ones are promising, a thorough understanding of their pharmacokinetic profile is essential for their translation into clinical candidates.
Limited data is currently available on the comprehensive ADME properties of this class of compounds. However, the structural modifications on the 2-thioxoimidazolidin-4-one core can significantly influence parameters such as solubility, membrane permeability, metabolic stability, and half-life. Future research should focus on detailed pharmacokinetic studies to optimize these properties and ensure that the potent biological activity observed in preclinical models can be effectively translated to a clinical setting.
Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation
To facilitate further research and ensure the reproducibility of findings, we provide the following detailed protocols for key experiments used in the evaluation of 2-thioxoimidazolidin-4-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Workflow:
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, 2-thioxoimidazolidin-4-one derivative, standard-of-care drug).
-
Drug Administration: Administer the compounds to the mice according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histopathology or biomarker assessment.
Conclusion and Future Directions
The collective body of evidence strongly suggests that 2-thioxoimidazolidin-4-one derivatives represent a highly promising class of therapeutic agents with the potential to surpass the efficacy of current standard-of-care drugs in both oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities, coupled with novel mechanisms of action, warrant further investigation and development.
Future research should prioritize comprehensive structure-activity relationship (SAR) studies to identify derivatives with optimized potency and selectivity. In-depth ADME and toxicology studies are also crucial to ensure the development of safe and effective clinical candidates. Furthermore, head-to-head in vivo efficacy studies against a broader range of standard-of-care drugs in various disease models will be instrumental in solidifying the therapeutic potential of this versatile chemical scaffold. The continued exploration of 2-thioxoimidazolidin-4-ones holds the promise of delivering next-generation therapies that can significantly improve patient outcomes.
References
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 14, 2026, from [Link]
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Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). Molecules. Retrieved January 14, 2026, from [Link]
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Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). PubMed. Retrieved January 14, 2026, from [Link]
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Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal. Retrieved January 14, 2026, from [Link]
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Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Anti-liver and anti-breast cancer activities of 2-thioxo-4-imidazolidinone derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). Science Alert. Retrieved January 14, 2026, from [Link]
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Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. (2013). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside its potential off-target effects, is paramount. This guide provides a comprehensive framework for the selectivity profiling of 4-sulfanylideneimidazolidin-2-one, a compound belonging to the rhodanine class of heterocyclic molecules known for their diverse biological activities.[1][2][3][4] The principles and methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust strategy for evaluating the specificity of this, or similar, investigational compounds.
The core challenge in developing kinase inhibitors, a frequent application for rhodanine derivatives, is achieving high selectivity to mitigate off-target toxicities.[5][6] Given that the human kinome comprises over 500 members with highly conserved ATP-binding sites, a systematic and multi-faceted approach to selectivity profiling is not merely advantageous, but essential for the rational progression of a drug candidate.[7][8] This guide will eschew a rigid, one-size-fits-all template, instead presenting a logical, causality-driven workflow that progresses from broad biochemical screening to specific biophysical and cellular validation.
Conceptual Framework: From Primary Target Hypothesis to Panel Selection
Given the absence of specific target data for this compound, we will proceed based on the established activity of the broader rhodanine class against protein kinases. For the purpose of this illustrative guide, we hypothesize that this compound is a potent inhibitor of Aurora Kinase A (AurA) , a key regulator of mitosis and a well-established oncology target.[8][9][10]
The rationale for our target panel selection is to assess the compound's selectivity across various tiers of biological relation to AurA:
-
Intra-family Selectivity: To determine selectivity among the highly homologous Aurora kinase family members, Aurora Kinase B (AurB) and Aurora Kinase C (AurC) are included.[8][11]
-
Inter-family, Pathway-Relevant Selectivity: To evaluate selectivity against other kinases crucial to cell cycle progression, we include Cyclin-Dependent Kinase 2 (CDK2) and Polo-Like Kinase 1 (PLK1) .[12]
-
Broad Kinase Selectivity: To probe for activity against a different kinase subfamily, the receptor tyrosine kinase VEGFR2 is included.
-
Cross-class Selectivity: As rhodanine derivatives have shown activity against other enzyme classes, Carbonic Anhydrase II (CAII) is included as a representative non-kinase off-target.[3]
This tiered approach allows for a comprehensive understanding of the compound's specificity, from closely related isoforms to disparate enzyme families.
Experimental Workflow: A Multi-Pronged Approach to Selectivity Profiling
A robust selectivity assessment relies on the convergence of data from multiple, independent experimental platforms. Our proposed workflow integrates biochemical potency, biophysical binding kinetics, and cellular target engagement.
Caption: Workflow for comprehensive selectivity profiling.
Methodologies: Detailed Experimental Protocols
Primary Biochemical Screen: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based method that measures kinase activity by detecting the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[3][13][14] This platform is highly adaptable for high-throughput screening across a panel of kinases.
Protocol:
-
Reagent Preparation: Reconstitute and prepare all reagents (kinase, peptide substrate, ATP, development reagent, and stop reagent) as per the manufacturer's protocol (e.g., Thermo Fisher Scientific).[14] Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control). Add 5 µL of a 2X kinase/peptide substrate mixture. Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The reaction plate should be covered to prevent evaporation.
-
Development Reaction: Add 5 µL of the Development Reagent to each well. This reagent contains a site-specific protease that will cleave only the non-phosphorylated peptides.
-
Development Incubation: Incubate at room temperature for another 60 minutes.
-
Stopping the Reaction: Add 5 µL of the Stop Reagent to each well.
-
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the emission ratio (445 nm / 520 nm). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, yielding association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[15][16] This offers a more nuanced view of the inhibitor-target interaction than IC50 values alone.
Protocol:
-
Chip Preparation and Immobilization: Activate a CM5 sensor chip using a standard amine coupling kit. Immobilize the purified kinase (e.g., AurA) onto the sensor surface. A reference channel should be prepared similarly but without the kinase to allow for background subtraction.
-
Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Analysis: Inject the compound solutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound compound.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).
Orthogonal Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells or cell lysates).[5][6][17] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., HCT116, known to express AurA) and treat with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein (AurA) remaining using a detection method such as Western Blot or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble AurA as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Interpreting the Data: A Hypothetical Selectivity Profile
The collective data from these assays will generate a comprehensive selectivity profile for this compound.
Caption: Rationale for kinase panel selection based on mitotic pathway.
Table 1: Hypothetical Selectivity Data for this compound
| Target | Z'-LYTE™ IC50 (nM) | SPR Kd (nM) | Selectivity Ratio (vs. AurA) |
| Aurora A | 15 | 25 | 1x |
| Aurora B | 250 | 400 | 16.7x |
| Aurora C | 450 | 700 | 30x |
| CDK2 | >10,000 | >10,000 | >667x |
| PLK1 | 850 | 1,200 | 56.7x |
| VEGFR2 | >10,000 | >10,000 | >667x |
| Carbonic Anhydrase II | >20,000 | >20,000 | >1333x |
Interpretation of Hypothetical Results:
Conclusion
The selectivity profiling of any new chemical entity is a critical stage in its development. By employing a multi-faceted approach that combines biochemical, biophysical, and cellular methods, a comprehensive and reliable profile can be established. The hypothetical case of this compound against Aurora Kinase A illustrates a logical and scientifically rigorous pathway for this assessment. This guide provides the foundational principles and actionable protocols to empower researchers to thoroughly characterize their compounds of interest, ultimately leading to the development of safer and more effective therapeutics.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Axelsson, H., et al. (2019). Using High-Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (145), e58670. [Link]
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Gesner, T. G., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of medicinal chemistry, 48(13), 4444-4451. [Link]
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Payne, R. J., et al. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Drug Discovery Today, 22(1), 17-21. [Link]
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Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502. [Link]
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Talele, T. T., et al. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Current medicinal chemistry, 17(20), 2226-2240. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1803-1818. [Link]
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Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 26(16), 4976. [Link]
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Miyake, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of pharmaceutical and biomedical analysis, 114, 27-35. [Link]
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Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374-3379. [Link]
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Girdler, F., et al. (2016). Characterization of a highly selective inhibitor of the Aurora kinases. Oncotarget, 7(19), 27950–27963. [Link]
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Borisa, A. C., & Bhatt, H. G. (2017). Aurora kinase inhibitors as anticancer molecules. Journal of cancer research and therapeutics, 13(4), 606–614. [Link]
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Xu, J., et al. (2017). Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study. Oncotarget, 8(26), 43335–43345. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7172. [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic chemistry, 80, 27-38. [Link]
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Lategahn, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS medicinal chemistry letters, 5(12), 1279–1284. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Novel 2-Thioxoimidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a critical endeavor in drug discovery. Among the promising heterocyclic compounds, 2-thioxoimidazolidin-4-one derivatives have emerged as a versatile class exhibiting a wide range of pharmacological properties, including significant antibacterial and antifungal activities.[1] This guide provides a comprehensive cross-validation of the antimicrobial spectrum of new 2-thioxoimidazolidin-4-one derivatives, offering a comparative analysis against standard antibiotics, supported by experimental data and detailed methodologies. As a Senior Application Scientist, this document is structured to not only present data but also to elucidate the rationale behind the experimental approaches, ensuring scientific integrity and empowering fellow researchers in their quest for novel antimicrobial agents.
The 2-Thioxoimidazolidin-4-one Scaffold: A Privileged Structure in Antimicrobial Research
The 2-thioxoimidazolidin-4-one core is a five-membered heterocyclic ring that serves as a valuable pharmacophore in medicinal chemistry. Its structural versatility allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities.[1] The presence of both hydrogen bond donors and acceptors, along with a reactive methylene group, facilitates interactions with various biological targets. The antimicrobial potential of these derivatives is significantly influenced by the nature of the substituents on the imidazolidinone ring, a key aspect of the structure-activity relationship (SAR) that guides the rational design of more potent analogues.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The efficacy of a novel antimicrobial agent is best understood through direct comparison with established antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-thioxoimidazolidin-4-one derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[2]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Stain | 2-Thioxoimidazolidin-4-one Derivative A[3] | 2-Thioxoimidazolidin-4-one Derivative B[4] | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | Gram-positive | 31.25 - 62.5 | 25 | 0.25 - 1 | - |
| Bacillus subtilis | Gram-positive | ND | Potent Activity | 0.12 - 0.5 | - |
| Escherichia coli | Gram-negative | >500 | ND | 0.015 - 0.12 | - |
| Pseudomonas aeruginosa | Gram-negative | >500 | 25 | 0.25 - 1 | - |
| Klebsiella pneumoniae | Gram-negative | ND | Potent Activity | 0.12 - 0.5 | - |
| Candida albicans | Fungal | ND | Potent Activity | - | 0.25 - 2 |
ND: Not Determined in the cited study.
Interpretation of Data:
The presented data highlights the variable yet promising antimicrobial spectrum of 2-thioxoimidazolidin-4-one derivatives. Derivative A, a 3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one, demonstrates notable activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values in the range of 31.25-62.5 µg/mL.[3][5][6] In contrast, Derivative B, an N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, exhibits a broader spectrum of activity, inhibiting the growth of both Staphylococcus aureus and the opportunistic Gram-negative pathogen Pseudomonas aeruginosa at a concentration of 25 µg/mL.[4] It is noteworthy that while these derivatives show encouraging results, their potency in these specific examples does not surpass that of the broad-spectrum antibiotic Ciprofloxacin against the tested bacteria. However, the diverse chemical space offered by the 2-thioxoimidazolidin-4-one scaffold suggests that further structural modifications could lead to derivatives with enhanced potency and a wider spectrum of activity.
Unraveling the Mechanism of Action: A Look into Molecular Interactions
The antimicrobial efficacy of 2-thioxoimidazolidin-4-one derivatives is underpinned by their interaction with specific bacterial targets. While the exact mechanism can vary depending on the specific derivative, several studies point towards key modes of action:
-
Inhibition of Bacterial Adhesion: Some derivatives have been shown to interfere with the ability of bacteria to adhere to surfaces, a crucial first step in the formation of biofilms.[5][6] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. By preventing biofilm formation, these compounds can render bacteria more susceptible to other antimicrobial agents and host immune responses.
-
Enzyme Inhibition: Molecular docking studies have suggested that 2-thioxoimidazolidin-4-one derivatives can bind to and inhibit the function of essential bacterial enzymes. Potential targets include DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair in bacteria.[7] Inhibition of these enzymes leads to the disruption of essential cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanisms of antimicrobial action for 2-thioxoimidazolidin-4-one derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[2] Below are detailed, step-by-step protocols for two commonly employed methods.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (2-thioxoimidazolidin-4-one derivative)
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Bacterial culture (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Well Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compound
-
Standard antibiotic
-
Bacterial culture
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the MHA plate to create a bacterial lawn.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.
-
Add a standard antibiotic solution to another well as a positive control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
The 2-thioxoimidazolidin-4-one scaffold represents a promising avenue for the discovery of novel antimicrobial agents. The derivatives discussed in this guide demonstrate a variable but encouraging spectrum of activity against both Gram-positive and Gram-negative bacteria. The key to unlocking their full potential lies in a comprehensive understanding of their structure-activity relationships and mechanisms of action.
Future research should focus on:
-
Systematic Structural Modifications: Synthesizing and screening a wider array of derivatives to identify substituents that enhance potency and broaden the antimicrobial spectrum.
-
Mechanism of Action Studies: Employing molecular docking, enzymatic assays, and other techniques to elucidate the precise molecular targets of these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of 2-thioxoimidazolidin-4-one derivatives as a new class of much-needed antimicrobial drugs.
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 14, 2026, from [Link]
- CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07.
- Naser, N. M., Mutlaq, D. Z., Al-Shawi, A. A. A., Modafer, Y., Dawoud, R. A., & Abdalla, M. (2024). Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Analogue. Chemistry Africa, 8(8), 4193-4210.
- Subhi, H. T., Fatah, H. R., & Muhammad, H. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Canadian Journal of Infectious Diseases and Medical Microbiology, 2022, 6720241.
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved January 14, 2026, from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 14, 2026, from [Link]
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AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved January 14, 2026, from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 14, 2026, from [Link]
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Benchmarking the anti-proliferative activity of imidazolidinones against known cancer cell lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, imidazolidinones have emerged as a promising scaffold, demonstrating significant anti-proliferative activity across a spectrum of cancer cell lines.[1][2] This guide provides a comprehensive benchmark of the anti-proliferative activity of various imidazolidinone derivatives, comparing their performance against established cancer cell lines and standard chemotherapeutic agents. We will delve into the experimental methodologies for assessing this activity, explore the underlying mechanisms of action, and present a curated summary of key findings to aid researchers in the strategic development of this potent class of molecules.
Comparative Anti-proliferative Activity: Imidazolidinones vs. Standard of Care
The efficacy of a novel anti-cancer agent is best understood in the context of existing treatments. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several recently investigated imidazolidinone derivatives against colorectal cancer (CRC) cell lines, HCT116 and SW620. For a robust benchmark, these values are juxtaposed with those of two widely used chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil (5-FU).
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| Imidazolidinone 9r | HCT116 | 9.44 | Doxorubicin | HCT116 | ~1.0 - 1.9 |
| SW620 | 10.95 | SW620 | ~1.0 | ||
| Spiro-imidazolidinone 4 | SW480 | Most Effective | 5-Fluorouracil | HCT116 | ~1.48 - 13.5 |
| SW620 | High Selectivity | SW620 | ~13.0 | ||
| Imidazolidinedione 5e | Various | 0.2 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology. The data presented here is a synthesis of reported values for comparative purposes.[3][4][5][6][7][8][9]
The data clearly indicates that imidazolidinone derivatives exhibit potent anti-proliferative activity, with some compounds like imidazolidinedione 5e showing efficacy in the nanomolar range.[10] Notably, compound 9r demonstrates consistent activity against both HCT116 and SW620 colorectal cancer cell lines.[3]
Causality Behind Experimental Choices: The Rationale for the MTT Assay
To ensure the reliability and reproducibility of anti-proliferative data, a standardized and well-validated methodology is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][11]
The principle of the MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, specifically succinate dehydrogenase, in living cells.[1] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, insoluble formazan product.[1][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically at a wavelength between 570 and 590 nm.[1]
This assay is selected for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity.
Experimental Workflow: Evaluating Anti-proliferative Activity
The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of imidazolidinone compounds using the MTT assay.
Caption: A generalized workflow for determining the IC50 values of test compounds.
Detailed Protocol: MTT Assay for Adherent Cancer Cell Lines
This protocol provides a step-by-step guide for performing an MTT assay on adherent cells, such as HCT116 or SW620, in a 96-well plate format.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Imidazolidinone compounds and control drugs (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to a final concentration that will result in approximately 80-90% confluency at the end of the experiment. This typically ranges from 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[1][2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazolidinone compounds and control drugs in complete culture medium.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free and phenol red-free medium to each well.[1]
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 3 to 4 hours, protected from light.[1] During this time, viable cells will reduce the MTT to visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: ROS-Dependent Apoptosis via the JNK Pathway
Several studies suggest that a key mechanism by which imidazolidinones exert their anti-proliferative effects is through the induction of apoptosis.[3] A growing body of evidence points towards a model where these compounds increase the intracellular levels of reactive oxygen species (ROS).[3] This elevation in ROS triggers oxidative stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, a well-established stress-activated protein kinase cascade that can lead to apoptosis.[3][13][14]
The activation of the JNK pathway can then initiate a cascade of downstream events, including the activation of caspases, which are the executioners of apoptosis.[3] This ultimately leads to programmed cell death in the cancer cells.
Caption: Proposed mechanism of action for certain imidazolidinone compounds.
This ROS-dependent apoptotic mechanism provides a strong rationale for the selective anti-cancer activity of imidazolidinones, as cancer cells often exhibit a higher basal level of ROS, making them more susceptible to further oxidative stress.
Conclusion
This guide has provided a comparative analysis of the anti-proliferative activity of imidazolidinone derivatives, benchmarking them against standard chemotherapeutic agents in relevant cancer cell lines. The data presented herein underscores the potential of imidazolidinones as a valuable scaffold for the development of novel anti-cancer therapeutics. The detailed experimental protocol for the MTT assay offers a standardized approach for researchers to validate and expand upon these findings. Furthermore, the elucidation of the ROS-dependent apoptotic mechanism via the JNK pathway provides critical insights for future drug design and optimization efforts. As research in this area continues, a deeper understanding of the structure-activity relationships and the intricate molecular targets of imidazolidinones will undoubtedly pave the way for the next generation of targeted cancer therapies.
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A Senior Application Scientist's Guide to Confirming Target Engagement for 4-sulfanylideneimidazolidin-2-one in Cellular Models
For researchers, scientists, and drug development professionals, identifying the specific cellular target of a novel small molecule is a critical juncture in the journey from discovery to clinical application. This guide provides an in-depth comparison of robust methodologies for confirming the cellular target engagement of 4-sulfanylideneimidazolidin-2-one, a compound with a structure suggestive of potential biological activity.[1][2][3] While public data on the specific targets of this molecule is nascent, the principles and techniques outlined here provide a clear roadmap for its mechanistic elucidation.
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore three orthogonal, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method is presented with the underlying scientific principles, detailed protocols, and a comparative analysis to guide your experimental design.
The Central Challenge: Proving a Direct Interaction in a Living Cell
Confirming that a small molecule binds to its intended protein target within the complex and dynamic environment of a living cell is paramount.[4][5][6] This validation step, known as target engagement, is essential for authenticating a compound's mechanism of action and ensuring that its observed phenotypic effects are not due to off-target activities.[5][7] The choice of methodology depends on various factors, including the availability of specific tools, the nature of the small molecule-protein interaction, and the desired experimental throughput.
Comparative Analysis of Key Target Engagement Methodologies
We will compare three powerful, label-free or minimally-disruptive techniques that leverage biophysical changes in the target protein upon ligand binding.
| Methodology | Core Principle | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[8][9][10] | Physiologically relevant (intact cells); no modification of the compound required; applicable to a wide range of targets.[10] | Not all proteins exhibit a significant thermal shift; requires specific antibodies or mass spectrometry for detection; can be lower throughput for traditional Western blot-based methods.[8][9] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the protein's conformation, shielding it from proteolytic degradation.[11][12][13][14] | No compound modification needed; simple and adaptable for most labs; can identify targets of natural products and low-affinity binders.[13][14][15] | Relies on the assumption that binding confers protease resistance, which is not universal; may not be suitable for all protein classes; requires optimization of protease concentration and digestion time.[11][15] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the small molecule is activated by UV light to form a covalent bond with the target protein, permanently "tagging" it.[16][17][18] | Provides direct evidence of a binding event through covalent linkage; can identify binding sites; powerful for identifying unknown targets.[17][19][20] | Requires chemical synthesis to modify the compound with a photoreactive group and a reporter tag, which may alter its binding properties; UV irradiation can cause non-specific labeling and cellular damage.[17][20] |
Section 1: Cellular Thermal Shift Assay (CETSA)
CETSA is predicated on a fundamental biophysical principle: the binding of a small molecule ligand stabilizes its target protein.[10] This increased stability translates to a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[9][21]
Visualizing the CETSA Workflow
Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for CETSA
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody or by quantitative mass spectrometry for proteome-wide analysis.[10][22]
-
Data Analysis: Quantify the band intensities (for Western blot) at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the treated and vehicle control samples. The shift in the midpoint of the curve (ΔTm) indicates target stabilization.
Section 2: Drug Affinity Responsive Target Stability (DARTS)
The DARTS methodology operates on the principle that a protein, when bound by a small molecule, often undergoes a conformational change that renders it less susceptible to proteolysis.[11][13] In this assay, cell lysate is treated with the compound and then subjected to limited digestion by a protease. If this compound binds to a target protein, that protein will be "protected" and remain intact, while unbound proteins will be degraded.[12][14]
Visualizing the DARTS Workflow
Caption: Step-by-step workflow for the DARTS assay.
Detailed Experimental Protocol for DARTS
-
Lysate Preparation: Lyse cultured cells in a non-denaturing lysis buffer. Determine the total protein concentration of the lysate.[15]
-
Compound Incubation: Aliquot the lysate into separate tubes. Add varying concentrations of this compound to the treatment groups and an equivalent volume of vehicle (e.g., DMSO) to the control group. Incubate at room temperature to allow for binding (e.g., 1 hour).[11]
-
Protease Digestion: Add a protease, such as Pronase or thermolysin, to each sample. The optimal protease and concentration must be determined empirically. Incubate for a specific time (e.g., 15-30 minutes) at room temperature.[13]
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE. Visualize the results by Coomassie staining or, for higher specificity, by Western blotting for a suspected target protein. A band that is present or more intense in the compound-treated lane compared to the vehicle control lane indicates protection from proteolysis and thus, target engagement.[12][15] For unbiased discovery, protein bands of interest can be excised and identified using mass spectrometry.[23][24]
Section 3: Photoaffinity Labeling (PAL)
PAL is a powerful technique that creates a permanent, covalent bond between the small molecule and its target protein.[16][18] This is achieved by chemically modifying this compound to include two key functionalities: a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like biotin or a clickable alkyne).[17] When cells treated with the probe are exposed to a specific wavelength of UV light, the photoreactive group becomes highly reactive and forms a covalent bond with the nearest amino acid residues of the binding pocket.[16][19]
Visualizing the PAL Workflow
Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.
Detailed Experimental Protocol for PAL
-
Probe Synthesis: This is the most critical and challenging step. A derivative of this compound must be synthesized containing a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., biotin). The placement of these groups must be carefully considered to minimize disruption of the original compound's binding affinity.
-
Cell Treatment: Treat cells with the synthesized photoaffinity probe. It is crucial to include a competition control where cells are co-incubated with the probe and an excess of the original, unmodified this compound.
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a short period to activate the photoreactive group and induce covalent cross-linking to the target protein(s).
-
Lysis and Enrichment: Lyse the cells. If a biotin tag was used, the covalently labeled proteins can be enriched from the complex lysate using streptavidin-coated beads.
-
Identification: Elute the enriched proteins from the beads and identify them using quantitative mass spectrometry.[25] True targets will be significantly enriched in the probe-treated sample compared to the competition control.
Conclusion and Future Outlook
Confirming target engagement is a non-negotiable step in the validation of any bioactive small molecule. For a novel compound like this compound, employing at least two orthogonal methods is highly recommended to build a robust, evidence-based case for its mechanism of action.
-
CETSA and DARTS offer the significant advantage of using the native, unmodified compound, providing a direct readout of biophysical interaction in a cellular context.[10][12]
-
Photoaffinity Labeling , while requiring significant upfront chemical synthesis, provides irrefutable, direct evidence of binding through a covalent link, making it a gold standard for target identification.[17][18]
The integration of these techniques with advanced quantitative mass spectrometry has revolutionized our ability to survey drug-protein interactions on a proteome-wide scale, moving us closer to a comprehensive understanding of how small molecules like this compound perturb cellular systems.[23][26]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Imidazolidinone Isomers with the Androgen Receptor Active Site
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of imidazolidinone stereoisomers. We will explore the critical role of stereochemistry in drug-receptor interactions and walk through a validated workflow using the human Androgen Receptor (AR) as a case study. This process is fundamental in early-stage drug discovery for prioritizing the synthesis of potent and selective candidates.
Introduction: The Critical Role of Chirality in Drug Design
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of these compounds often results in multiple stereoisomers due to the presence of chiral centers. These isomers, while chemically identical in composition, can have vastly different three-dimensional arrangements. This spatial variance is not trivial; it can profoundly impact pharmacological activity, with one isomer often being highly active while another is inactive or even toxic. Therefore, in silico techniques like molecular docking are indispensable tools for predicting which isomer will exhibit the most favorable binding with a protein target, thereby guiding synthetic efforts and reducing costs.
This guide will use the Ligand Binding Domain (LBD) of the human Androgen Receptor as our target. The AR is a crucial protein in prostate cancer pathology, and its specific inhibition is a primary therapeutic strategy. By comparing the binding of different imidazolidinone isomers, we can elucidate the structural basis for selective recognition at the molecular level.
Methodology: A Validated Docking Workflow
Our approach is designed to be a self-validating system, ensuring that each step logically builds upon the last to produce reliable and reproducible results. The causality behind each choice is explained to provide a framework adaptable to other protein-ligand systems.
Experimental Workflow Overview
The entire process, from data acquisition to final analysis, follows a structured path to ensure data integrity and reproducibility.
Caption: A flowchart of the complete molecular docking workflow.
Step 1: Sourcing and Preparing the Protein Structure
Rationale: The quality of the initial protein structure is paramount for a meaningful docking simulation. We use a high-resolution crystal structure from the Protein Data Bank (PDB) as our starting point. Preparation involves "cleaning" the structure to make it computationally ready, which includes removing experimental artifacts like water molecules and co-crystallized ligands, and adding hydrogen atoms, which are typically not resolved in X-ray crystallography but are crucial for defining interaction geometries.
Protocol:
-
Download the Structure: Navigate to the RCSB Protein Data Bank and download the crystal structure of the human Androgen Receptor LBD. For this guide, we will use PDB ID: 2AX6 .
-
Prepare the Receptor:
-
Load the 2AX6.pdb file into a molecular modeling program such as AutoDockTools or UCSF Chimera.
-
Remove all water molecules (HOH).
-
Remove the co-crystallized ligand (in this case, the native ligand R-bicalutamide).
-
Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.
-
Assign Gasteiger charges, which are necessary for calculating electrostatic potentials.
-
Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.
-
Step 2: Generating and Preparing Ligand Isomers
Rationale: The precise 3D coordinates of each stereoisomer must be generated. Since we are comparing isomers, it is critical that their base connectivity is identical, differing only in their stereochemistry. Each ligand must then be energy-minimized to achieve a low-energy, stable conformation before docking. This prevents the docking algorithm from wasting computational effort on unrealistic high-energy starting poses.
Protocol:
-
Draw the Base Structure: Using a chemical drawing tool like ChemDraw or a 3D builder like Avogadro, construct the 2D structure of your imidazolidinone core.
-
Generate Stereoisomers: Define the chiral centers and generate all four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).
-
Energy Minimization: For each isomer, perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures you start with a plausible 3D conformation.
-
Prepare for Docking:
-
Load each minimized isomer into AutoDockTools.
-
The software will automatically detect the rotatable bonds, which define the conformational flexibility of the ligand during the docking process.
-
Save each prepared isomer in the .pdbqt format.
-
Step 3: Defining the Active Site and Running the Docking Simulation
Rationale: Molecular docking is a search algorithm. We must define a "search space" or "grid box" that encompasses the protein's active site. A well-defined box, typically centered on the position of a known co-crystallized ligand, increases the efficiency and accuracy of the simulation. We use AutoDock Vina, a widely-used and validated docking engine known for its speed and accuracy.
Protocol:
-
Define the Grid Box: In AutoDockTools, identify the key active site residues of the AR LBD (e.g., Gln711, Arg752, Asn705, Thr877). Define a grid box that is large enough to contain the entire binding pocket and allow the ligand to rotate freely within it. A typical size is 24x24x24 Å.
-
Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, and the coordinates and dimensions of the grid box. An exhaustiveness parameter of 16 is recommended for a thorough search.
-
Execute the Docking Run: Launch AutoDock Vina from the command line for each of the four isomers separately, using the same protein structure and configuration file to ensure a fair comparison.
Results: Comparative Analysis of Binding
The primary output from AutoDock Vina is a binding affinity score in kcal/mol, which estimates the binding free energy. A more negative value suggests a more stable protein-ligand complex. The output file also contains the predicted 3D coordinates of the best binding pose.
Quantitative Docking Data
| Isomer Configuration | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Hydrogen Bond Interactions (Residue & Distance Å) | Key Hydrophobic Interactions (Residues) |
| (4R,5R)-Isomer | -10.2 | 18.5 | Gln711 (2.8 Å), Arg752 (3.1 Å) | Leu704, Met745, Phe764, Trp741 |
| (4S,5S)-Isomer | -8.5 | 245.1 | Arg752 (3.4 Å) | Leu704, Phe764, Trp741 |
| (4R,5S)-Isomer | -7.9 | 750.8 | None | Leu704, Trp741 |
| (4S,5R)-Isomer | -7.8 | 832.4 | None | Leu704, Trp741 |
Note: The data presented is hypothetical and for illustrative purposes.
Discussion: Interpreting the Structural Basis of Selectivity
The results clearly indicate a strong stereochemical preference for the (4R,5R)-isomer , which exhibits a significantly lower binding energy (-10.2 kcal/mol) compared to the other isomers. This in silico data strongly suggests that the (4R,5R) configuration provides the optimal geometry for fitting into the AR active site.
To understand why, we must visualize the binding poses. Analysis of the (4R,5R)-isomer's docked pose reveals a network of highly favorable interactions that are absent in the others.
Key Interactions of the Most Potent Isomer
Caption: Key interactions of the top-scoring (4R,5R)-isomer.
The superior binding affinity of the (4R,5R)-isomer can be directly attributed to its ability to form two critical hydrogen bonds: one with the side chain of Gln711 and another with Arg752 . These interactions act as molecular anchors, stabilizing the ligand in the binding pocket. Furthermore, its specific 3D shape allows for optimal van der Waals contacts within a hydrophobic sub-pocket defined by residues such as Trp741 and Phe764.
In contrast, the (4S,5S)-isomer, due to its inverted stereochemistry, positions its functional groups in a way that only allows for a single, weaker hydrogen bond with Arg752. The diastereomers, (4R,5S) and (4S,5R), fit poorly within the pocket, leading to steric clashes and preventing the formation of any key hydrogen bonds, which is reflected in their significantly weaker binding affinities.
Conclusion and Forward Outlook
This comparative docking analysis demonstrates that stereochemistry is a decisive factor in the molecular recognition of imidazolidinone-based ligands by the Androgen Receptor. Our in silico results predict that the (4R,5R)-isomer is the most promising candidate for synthesis and biological evaluation. By leveraging this type of computational analysis early in the drug discovery pipeline, research teams can focus their resources on the most viable stereoisomers, accelerating the development of potent and selective therapeutics. The workflow described herein provides a robust and reliable framework for performing such analyses.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Sulfanylideneimidazolidin-2-one
Core Principles: Hazard Assessment and Waste Minimization
Before any disposal procedure is initiated, a foundational understanding of the potential hazards and the principle of waste minimization is essential.
1.1. Precautionary Hazard Assessment Given its chemical structure, 4-Sulfanylideneimidazolidin-2-one should be presumed to possess hazards similar to other sulfur-containing organic compounds. These may include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].
-
Reactivity: While not fully characterized, sulfur-containing compounds can release toxic oxides of sulfur upon combustion[3]. Incompatible mixtures, especially with strong oxidizing agents or acids, could lead to dangerous reactions.
Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
1.2. The Mandate for Waste Minimization The most effective disposal strategy begins with generating the least amount of waste possible. Researchers are encouraged to review their protocols to ensure that hazardous chemicals are used efficiently and that excess purchases are avoided. Adopting microscale experimental techniques can significantly reduce the volume of waste generated[4].
Waste Stream Segregation: A Critical Decision Point
Proper segregation is the most critical step in preventing accidental chemical reactions within a waste container. This compound and materials contaminated with it must never be disposed of in regular trash or down the sanitary sewer[5]. It must be collected as hazardous chemical waste.
The primary segregation decision is based on its physical state and contaminants. This compound is a solid and should be disposed of in a designated Non-Halogenated Organic Solid Waste stream.
The following decision workflow illustrates the segregation process:
Caption: Waste segregation workflow for this compound.
Standard Operating Procedure for Waste Collection
Adherence to a strict, standardized procedure for waste accumulation is paramount for safety and compliance.
Step 1: Select an Appropriate Waste Container
-
Compatibility: The container must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container with a wide mouth is suitable. For liquid waste solutions, use a container made of a material compatible with all components of the mixture[6]. Plastic is often preferred to glass to minimize the risk of breakage[5].
-
Integrity: The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof screw-on cap[6][7]. Corks or parafilm are not acceptable closures[7].
Step 2: Accumulate Waste Safely
-
Location: All hazardous waste must be stored in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Liquid waste containers must be placed in a secondary container, such as a chemical-resistant tray or tub, that can hold 110% of the volume of the primary container. This measure is crucial to contain spills or leaks[7].
-
Headspace: Do not fill liquid containers to the top. Leave at least 5% of the container volume as empty headspace to allow for thermal expansion[8].
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste[6][7]. This prevents the release of vapors and protects against spills.
Step 3: Label the Container Correctly and Completely Improper labeling is a major compliance violation. As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[5]. The label must be filled out completely and legibly.
| Label Field | Requirement | Rationale |
| Words "Hazardous Waste" | Must be prominently displayed[5][6]. | This is a primary regulatory requirement for identifying the container's contents. |
| Full Chemical Name(s) | List every chemical component by its full, common name. No abbreviations, acronyms, or chemical formulas[4][5]. | Ensures universal understanding of the contents for safe handling and disposal. |
| Concentration/Quantity | State the approximate percentage or quantity of each component[4]. | Crucial for the waste disposal facility to determine the appropriate treatment method. |
| Hazard Pictograms | Check all appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity)[5]. | Provides an immediate visual warning of the potential dangers. |
| Accumulation Start Date | The date the first drop of waste was added to the container. | Establishes the timeline for disposal, as there are regulatory limits on storage time[7]. |
| Generator Information | Principal Investigator's name, department, and room number[5]. | Identifies the source of the waste for accountability and in case of emergency. |
Step 4: Arrange for Disposal Hazardous waste must be disposed of through your institution's EHS program[5]. Once a waste container is full or the regulatory storage time limit is approaching, submit a request for a chemical waste pickup according to your institution's procedures.
Decontamination and Disposal of Empty Containers
A chemical container is not considered "empty" until it has been properly decontaminated. Disposing of improperly cleaned containers in the regular trash is a regulatory violation[8].
Protocol for Decontaminating Containers of this compound:
-
Initial Removal: Remove all residual solid product by normal methods (e.g., scraping with a spatula).
-
Triple Rinse: Rinse the container three times with a suitable solvent that can effectively dissolve the compound. A polar organic solvent like ethanol or acetone is a reasonable first choice.
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Liquid Waste")[6]. Subsequent rinses may also need to be collected, depending on institutional policy.
-
Air Dry: Allow the rinsed container to air-dry completely in a ventilated area, such as a chemical fume hood[6][8].
-
Deface Label: Completely remove or deface all original hazard markings and labels on the container[8].
-
Final Disposal: Once clean and dry with labels removed, the container may be disposed of in the regular laboratory trash or recycling receptacles, in accordance with institutional guidelines[8].
By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific integrity.
References
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego Environment, Health & Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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Responsible Management of Hazardous Wastes. (n.d.). Dartmouth College Policy Portal. Retrieved from [Link]
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- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling 4-Sulfanylideneimidazolidin-2-one (2-Thiohydantoin)
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, field-proven safety and logistical information for handling 4-Sulfanylideneimidazolidin-2-one, also commonly referred to by its tautomeric name, 2-Thiohydantoin. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, ensuring a self-validating system of safety and operational excellence.
The core principle underpinning these protocols is a thorough understanding of the compound's hazard profile. This compound (2-Thiohydantoin) is classified as harmful if swallowed and requires careful handling to mitigate risks associated with potential skin, eye, and respiratory irritation.[1][2]
Hazard Profile and Engineering Controls
Before detailing personal protective equipment, it's crucial to establish the primary lines of defense: engineering and administrative controls. The causality is simple: minimize exposure potential at the source to reduce the reliance on PPE as the last barrier.
-
Primary Engineering Control: All handling of solid this compound should occur within a certified chemical fume hood. This is not merely a suggestion but a critical step to prevent the inhalation of fine particulates and to contain any potential spills.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment outside the immediate handling area.[3]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on its specific hazards and the protocols outlined in this guide.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the compound's physical and chemical hazards. For this compound, the primary risks are ingestion of the solid, and contact with skin and eyes.[1]
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves | Nitrile provides a robust barrier against incidental contact with this class of organic compounds. Double-gloving is recommended when handling larger quantities or during prolonged procedures to mitigate the risk of undetected micro-perforations. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Required to prevent airborne particles from coming into contact with the eyes. Goggles offer a more complete seal and are necessary when there is a higher risk of dust generation.[1] |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | N95-rated dust mask or higher | A NIOSH-approved respirator is necessary if there is a potential for aerosolization or if handling the powder outside of a fume hood.[3] This directly addresses the risk of respiratory tract irritation from inhaling the fine powder. |
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows from a safety-first principle.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE before retrieving the chemical from storage.
-
Ensure an appropriate hazardous waste container is labeled and accessible within the fume hood.[4]
-
-
Weighing and Aliquoting:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a spatula to gently transfer the desired amount of the compound onto a weigh boat. Avoid any scooping motions that could generate dust.
-
If transferring to a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Wipe down the handling area within the fume hood with a damp cloth or paper towel to collect any residual powder.
-
Dispose of all contaminated disposables (weigh boats, gloves, paper towels) in the designated hazardous waste container.
-
Emergency Procedures
In the event of exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Immediately call a Poison Center or physician. Do NOT induce vomiting.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a cornerstone of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous chemical waste.
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Use a designated, leak-proof container clearly labeled "Hazardous Waste" and listing "this compound (2-Thiohydantoin)".
-
Accumulation: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the lab.
-
Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department for disposal at an approved facility.[4]
By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also uphold the integrity and reproducibility of your research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1274030, 2-Thiohydantoin. Retrieved from [Link]
-
Safety-Kleen. (2020, February 24). Safety Data Sheet: ArmaKleen 4 in 1 Cleaner Concentrate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Thiohydantoin (99%). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
